molecular formula C30H50N7O18P3S B15551456 3-oxo-(2S)-Methylisocapryloyl-CoA

3-oxo-(2S)-Methylisocapryloyl-CoA

Cat. No.: B15551456
M. Wt: 921.7 g/mol
InChI Key: RVEAGMLBRLLBNX-HWTJIFIXSA-N
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Description

3-oxo-(2S)-Methylisocapryloyl-CoA is a useful research compound. Its molecular formula is C30H50N7O18P3S and its molecular weight is 921.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C30H50N7O18P3S

Molecular Weight

921.7 g/mol

IUPAC Name

S-[2-[3-[[(2S)-4-[[[(2S,3S,4R,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2R)-2,6-dimethyl-3-oxoheptanethioate

InChI

InChI=1S/C30H50N7O18P3S/c1-16(2)6-7-18(38)17(3)29(43)59-11-10-32-20(39)8-9-33-27(42)24(41)30(4,5)13-52-58(49,50)55-57(47,48)51-12-19-23(54-56(44,45)46)22(40)28(53-19)37-15-36-21-25(31)34-14-35-26(21)37/h14-17,19,22-24,28,40-41H,6-13H2,1-5H3,(H,32,39)(H,33,42)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/t17-,19+,22-,23-,24-,28+/m1/s1

InChI Key

RVEAGMLBRLLBNX-HWTJIFIXSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 3-oxo-(2S)-Methylisocapryloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure of 3-oxo-(2S)-Methylisocapryloyl-CoA, a derivative of coenzyme A. This molecule is of interest in the study of fatty acid metabolism and may serve as a key intermediate in various biochemical pathways.

Chemical Structure

This compound is a complex molecule formed by the covalent linkage of a 3-oxo-(2S)-methylisocaproyl group to a Coenzyme A (CoA) moiety through a thioester bond.

The systematic IUPAC name for the acyl portion is (2S)-2-methyl-3-oxo-5-methylhexanoyl. When linked to Coenzyme A, the full name is S-[2-({3-[({(2R)-4---INVALID-LINK--phosphoryl}oxy)-2-hydroxy-3,3-dimethylbutanamido]propanamido}ethyl) (2S)-2-methyl-3-oxo-5-methylhexanethioate.

The structure can be broken down into two main components:

  • Coenzyme A (CoA): A complex and essential cofactor in numerous biochemical reactions. It is composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3',5'-bisphosphate. The reactive thiol (-SH) group of the β-mercaptoethylamine moiety is the site of attachment for the acyl group.

  • 3-oxo-(2S)-Methylisocapryloyl Group: This is a branched-chain fatty acyl group. The "isocapryloyl" (or more systematically, 5-methylhexanoyl) part indicates a six-carbon chain with a methyl group at the fifth carbon. The "(2S)-Methyl" designation specifies a methyl group at the second carbon with S-stereochemistry. The "3-oxo" indicates a ketone functional group at the third carbon of this acyl chain.

The linkage between these two components is a high-energy thioester bond, which makes the acyl group readily transferable in enzymatic reactions.

Molecular Formula: C₃₀H₅₀N₇O₁₈P₃S[1][2]

Molecular Weight: 921.74 g/mol [1][2]

structure cluster_acyl 3-oxo-(2S)-Methylisocapryloyl Group cluster_coa Coenzyme A Moiety C1 C1 (Carbonyl) O1 O C1->O1 C2 C2 (S-config) C1->C2 S S C1->S Thioester Bond C3 C3 (Oxo) C2->C3 C2_Me CH3 C2->C2_Me O2 O C3->O2 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C5_Me CH3 C5->C5_Me beta_mercaptoethylamine β-Mercaptoethylamine S->beta_mercaptoethylamine pantothenic_acid Pantothenic Acid beta_mercaptoethylamine->pantothenic_acid adenosine_diphosphate Adenosine 3',5'-bisphosphate pantothenic_acid->adenosine_diphosphate

Caption: Chemical structure of this compound.

Quantitative Data

Table 1: Standard Bond Lengths

BondTypeApproximate Length (Å)
C-C (alkane)Single1.54
C-HSingle1.09
C=O (ketone)Double1.21
C=O (thioester)Double1.23
C-S (thioester)Single1.82
S-CSingle1.81
C-NSingle1.47
P-OSingle1.63
P=ODouble1.48

Table 2: Standard Bond Angles

Atoms InvolvedApproximate Angle (°)
C-C-C (sp³)109.5
H-C-H (sp³)109.5
C-C=O (ketone)120
O=C-S (thioester)120
C-S-C98.9
C-N-H109.5
O-P-O109.5

Experimental Protocols

A specific, detailed protocol for the synthesis of this compound is not publicly documented. However, a general and widely used method for the synthesis of 3-oxoacyl-CoA compounds involves the activation of the corresponding carboxylic acid and subsequent reaction with Coenzyme A. The following is a representative protocol adapted from established methods for similar molecules.

Protocol: Synthesis of a 3-Oxoacyl-CoA

Objective: To synthesize a 3-oxoacyl-CoA via the mixed anhydride (B1165640) method.

Materials:

Methodology:

  • Activation of the Carboxylic Acid: a. Dissolve 3-oxo-(2S)-methylisocaproic acid in anhydrous THF under an inert atmosphere (Argon or Nitrogen). b. Cool the solution to 0°C in an ice bath. c. Add a stoichiometric equivalent of triethylamine (TEA) to the solution. d. Slowly add one equivalent of ethyl chloroformate dropwise while maintaining the temperature at 0°C. e. Stir the reaction mixture at 0°C for 1-2 hours to form the mixed anhydride.

  • Reaction with Coenzyme A: a. In a separate flask, dissolve Coenzyme A (trilithium salt) in a cold 0.5 M KHCO₃ solution. b. Slowly add the Coenzyme A solution to the mixed anhydride solution from step 1e. c. Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Purification: a. Monitor the reaction progress by reverse-phase HPLC. b. Once the reaction is complete, purify the crude product using preparative reverse-phase HPLC. c. Lyophilize the fractions containing the pure this compound to obtain a white powder.

  • Characterization: a. Confirm the identity and purity of the final product using analytical HPLC, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow Diagram

workflow start Start: 3-oxo-(2S)-methylisocaproic acid activation Activation with Ethyl Chloroformate & TEA in THF start->activation anhydride Mixed Anhydride Intermediate activation->anhydride reaction Reaction of Mixed Anhydride with Coenzyme A anhydride->reaction coa_prep Coenzyme A in KHCO3 solution coa_prep->reaction purification Purification by Preparative HPLC reaction->purification characterization Characterization (HPLC, MS, NMR) purification->characterization end End: Pure this compound characterization->end

Caption: General workflow for the synthesis of 3-oxoacyl-CoA compounds.

Biological Context: Role in Fatty Acid Metabolism

3-oxoacyl-CoA molecules are key intermediates in the β-oxidation of fatty acids, a major metabolic pathway for energy production. In this pathway, fatty acyl-CoA molecules are sequentially shortened by two carbons per cycle, generating acetyl-CoA, NADH, and FADH₂. The formation and subsequent cleavage of a 3-oxoacyl-CoA is the final step in each cycle of β-oxidation.

Specifically, this compound would be an intermediate in the metabolism of branched-chain fatty acids. The presence of the methyl group at the 2-position suggests its involvement in pathways that are distinct from the standard β-oxidation of straight-chain fatty acids and may involve specific enzymes capable of handling this substitution.

Signaling Pathway Diagram

pathway acyl_coa (2S)-Methylisocapryloyl-CoA enoyl_coa Enoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa 3-Hydroxy-(2S)-Methylisocapryloyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase oxoacyl_coa This compound hydroxyacyl_coa->oxoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase thiolase Thiolase oxoacyl_coa->thiolase acetyl_coa Acetyl-CoA thiolase->acetyl_coa shorter_acyl_coa Shorter Acyl-CoA thiolase->shorter_acyl_coa

Caption: The role of 3-oxoacyl-CoA in the β-oxidation pathway. Caption: The role of 3-oxoacyl-CoA in the β-oxidation pathway.

References

The Biological Role of 3-oxo-(2S)-Methylisocapryloyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 3-oxo-(2S)-methylisocapryloyl-CoA, a critical intermediate in the peroxisomal β-oxidation of branched-chain fatty acids. This document elucidates its metabolic context, the enzymology of its conversion, and its significance in human health and disease. Quantitative kinetic data for the primary enzyme, Sterol Carrier Protein 2/3-oxoacyl-CoA thiolase (SCP-2/thiolase), are presented, alongside detailed experimental protocols for its activity assessment. Signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its biological role. This guide is intended for researchers and professionals in biochemistry, metabolic disorders, and pharmacology.

Introduction: A Key Intermediate in Branched-Chain Fatty Acid Metabolism

This compound, systematically named 3-oxo-(2S),6-dimethylheptanoyl-CoA, is a thioester intermediate formed during the catabolism of pristanic acid. Pristanic acid is a 15-carbon, multi-branched fatty acid derived from two main sources in humans: directly from the diet (e.g., in dairy products and meat) or as the primary breakdown product of phytanic acid, a 20-carbon branched-chain fatty acid.[1][2]

Due to the presence of a methyl group on its beta-carbon, phytanic acid cannot be degraded by the standard mitochondrial β-oxidation pathway. Instead, it undergoes α-oxidation in peroxisomes to yield pristanic acid.[1] Pristanic acid, now lacking the β-methyl block, can be degraded via a modified β-oxidation pathway that also occurs within the peroxisome.[1][3] this compound emerges after two full cycles of this peroxisomal β-oxidation pathway. Its proper metabolism is crucial for cellular energy homeostasis and the prevention of toxic metabolite accumulation.

The Peroxisomal β-Oxidation Pathway of Pristanic Acid

The degradation of pristanic acid is a cyclical process involving a series of enzymatic reactions that shorten the fatty acid chain. This compound is the substrate for the final, thiolytic cleavage step in the third cycle of this pathway. The enzyme responsible for this cleavage is sterol carrier protein 2/3-oxoacyl-CoA thiolase (SCP-2/thiolase), also known as SCPx.[4][5] This enzyme is specifically adapted to handle 2-methyl-branched substrates, a task for which other thiolases, such as the straight-chain specific 3-oxoacyl-CoA thiolase A, are inactive.[4][5]

The pathway proceeds as follows:

  • Activation: Pristanic acid is activated to pristanoyl-CoA.

  • Cycle 1-3: Pristanoyl-CoA enters the β-oxidation spiral. Each cycle consists of four reactions: a. Oxidation by an acyl-CoA oxidase. b. Hydration by a 2-enoyl-CoA hydratase (part of the multifunctional protein 2, MFP2). c. Dehydrogenation by a 3-hydroxyacyl-CoA dehydrogenase (also part of MFP2), yielding a 3-oxoacyl-CoA intermediate. d. Thiolytic Cleavage by SCP-2/thiolase, which releases either propionyl-CoA (in the first cycle) or acetyl-CoA (in subsequent cycles) and a chain-shortened acyl-CoA.

After three cycles, the initial 15-carbon pristanoyl-CoA is converted to 4,8-dimethylnonanoyl-CoA, which is then transported to the mitochondria for further oxidation.[3][6] The molecule of interest, This compound , is the specific 3-oxoacyl-CoA intermediate that is cleaved by SCP-2/thiolase during the third cycle.

Pristanic_Acid_Oxidation cluster_peroxisome Peroxisome cluster_mito Mitochondria Pristanoyl_CoA Pristanoyl-CoA (C15) C12_Acyl_CoA 4,8,12-Trimethyltridecanoyl-CoA (C12) Pristanoyl_CoA->C12_Acyl_CoA β-Oxidation Cycle 1 (MFP2, SCP-2/Thiolase) Cycle1_Out Propionyl-CoA C12_Acyl_CoA->Cycle1_Out Cleavage C10_Acyl_CoA 2,6,10-Trimethyldodecanoyl-CoA (C10) C12_Acyl_CoA->C10_Acyl_CoA β-Oxidation Cycle 2 (MFP2, SCP-2/Thiolase) Cycle2_Out Acetyl-CoA C10_Acyl_CoA->Cycle2_Out Cleavage C8_Acyl_CoA This compound (C8-keto) C10_Acyl_CoA->C8_Acyl_CoA Oxidation/Hydration/ Dehydrogenation (MFP2) Cycle3_Out Acetyl-CoA C8_Acyl_CoA->Cycle3_Out Cleavage Final_Product 4,8-Dimethylnonanoyl-CoA (C8) C8_Acyl_CoA->Final_Product Thiolytic Cleavage (SCP-2/Thiolase) Mito_Ox Further Oxidation Final_Product->Mito_Ox Carnitine Shuttle

Caption: Peroxisomal β-Oxidation of Pristanoyl-CoA.

Quantitative Data: Enzyme Kinetics

EnzymeSubstrateKm (µM)Vmax (U/mg)
SCP-2/thiolase 3-oxo-2-methylpalmitoyl-CoA102.5
3-oxoacyl-CoA thiolase A3-oxo-2-methylpalmitoyl-CoAInactiveInactive
SCP-2/thiolase3-oxopalmitoyl-CoA (C16)1224.1
3-oxoacyl-CoA thiolase A3-oxopalmitoyl-CoA (C16)4129.0

Data sourced from Van Veldhoven, P. P., et al. (1997).[4] Vmax is expressed as Units/mg of purified enzyme, where one unit corresponds to the cleavage of 1 µmol of substrate per minute.

This data clearly demonstrates the specialized role of SCP-2/thiolase in metabolizing 2-methyl-branched substrates, for which Thiolase A shows no activity.[4]

Experimental Protocols

Measurement of 3-oxoacyl-CoA Thiolase Activity

The activity of SCP-2/thiolase can be determined using a continuous spectrophotometric assay that measures the decrease in absorbance resulting from the cleavage of the 3-oxoacyl-CoA substrate. The enolate form of the 3-oxoacyl-CoA thioester has a distinct absorbance peak around 303-310 nm, which disappears upon thiolytic cleavage.

Principle: The thiolytic cleavage of this compound by SCP-2/thiolase in the presence of Coenzyme A (CoA) yields 4,8-dimethylnonanoyl-CoA and acetyl-CoA. The reaction is monitored by following the decrease in absorbance of the magnesium-complexed enolate form of the substrate at 303 nm.

Materials:

  • Purified SCP-2/thiolase enzyme preparation

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • Magnesium chloride (MgCl2, e.g., 25 mM)

  • Coenzyme A, trilithium salt (CoA, e.g., 100 µM)

  • This compound substrate (synthesized, typically 10-50 µM)

  • UV/Vis Spectrophotometer capable of reading at 303 nm

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and CoA. The final volume is typically 1 mL.

  • Blank Measurement: Add the enzyme preparation to the reaction mixture (without substrate). Mix gently and measure the background rate of absorbance change at 303 nm.

  • Initiate Reaction: Start the enzymatic reaction by adding a small volume of the this compound substrate stock solution to the cuvette. Mix immediately and thoroughly.

  • Data Acquisition: Record the decrease in absorbance at 303 nm over a period of 3-5 minutes at a constant temperature (e.g., 25°C or 37°C). Ensure the rate of decrease is linear during the measurement period.

  • Calculation of Activity: Calculate the enzyme activity using the Beer-Lambert law. The molar extinction coefficient (ε) for the Mg2+-chelated enolate form of a 3-oxoacyl-CoA is approximately 16,000-22,000 M-1cm-1 at 303 nm. The specific activity is expressed as µmol of substrate consumed per minute per mg of protein (U/mg).

Synthesis of this compound Substrate

As this substrate is not commercially available, chemo-enzymatic synthesis is required. A general approach involves:

  • Chemical Synthesis: Synthesize the free fatty acid, 3-oxo-2,6-dimethylheptanoic acid, using standard organic chemistry methods.

  • CoA Esterification: Convert the free fatty acid to its CoA thioester. This can be achieved using enzymatic methods, such as employing a promiscuous fatty acyl-CoA ligase, or through chemical methods like activation with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by reaction with free CoA.[7]

Experimental Workflow and Logic Diagrams

The logical workflow for analyzing the function of SCP-2/thiolase with its specific substrate is outlined below.

Thiolase_Assay_Workflow Start Objective: Measure SCP-2/thiolase kinetics Prep_Enzyme Purify Recombinant SCP-2/thiolase Protein Start->Prep_Enzyme Prep_Substrate Synthesize This compound Start->Prep_Substrate Run_Assay Execute Spectrophotometric Assay (Vary [Substrate]) Prep_Enzyme->Run_Assay Prep_Substrate->Run_Assay Assay_Setup Prepare Assay Buffer (Tris, MgCl2, CoA) Assay_Setup->Run_Assay Spectro Spectrophotometer Setup (λ=303 nm, Temp Control) Spectro->Run_Assay Data_Analysis Data Analysis: Calculate Initial Velocities Run_Assay->Data_Analysis Kinetics Determine Kinetic Parameters (Km, Vmax) via Non-linear Regression Data_Analysis->Kinetics End Conclusion on Enzyme Substrate Specificity Kinetics->End

Caption: Workflow for Kinetic Analysis of SCP-2/thiolase.

Biological & Clinical Significance

The efficient catabolism of pristanic acid is vital for health. Deficiencies in the enzymes of the peroxisomal β-oxidation pathway, including SCP-2/thiolase, lead to the accumulation of pristanic and phytanic acids in plasma and tissues.[1][8] Such accumulation is characteristic of several severe inherited metabolic disorders, collectively known as peroxisome biogenesis disorders (PBDs), such as Zellweger syndrome, and single-enzyme deficiencies like bifunctional protein deficiency.[2][4]

The toxic accumulation of these fatty acids can lead to severe neurological symptoms, including developmental delay, hearing and vision loss, and peripheral neuropathy. Therefore, understanding the role of intermediates like this compound and the function of enzymes like SCP-2/thiolase is critical for diagnosing these disorders and for developing potential therapeutic strategies, which may include dietary restrictions or pharmacological interventions aimed at modulating this metabolic pathway.

Conclusion

This compound is a specialized metabolite whose existence is intrinsically linked to the peroxisomal degradation of dietary branched-chain fatty acids. Its metabolism is handled by the specific enzyme SCP-2/thiolase, highlighting a key adaptation in lipid processing. The study of this molecule and its associated enzyme provides a crucial window into the pathobiology of severe metabolic disorders and offers a target for diagnostic and therapeutic development. The methods and data presented in this guide serve as a foundational resource for professionals engaged in this critical area of biomedical research.

References

An In-depth Technical Guide on the Metabolic Pathway of 3-oxo-(2S)-Methylisocapryloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway of 3-oxo-(2S)-methylisocapryloyl-CoA, a putative intermediate in an alternative catabolic route for the branched-chain amino acid (BCAA) leucine (B10760876). While the canonical pathway of leucine degradation is well-established, this document explores a biochemically plausible, beta-oxidation-like pathway for the breakdown of isovaleryl-CoA, a key metabolite derived from leucine. This guide details the enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and visualizes the metabolic and signaling pathways to facilitate a deeper understanding for researchers in metabolic diseases and drug development.

Introduction

The catabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—is a critical metabolic process, primarily initiated in skeletal muscle.[1][2] Dysregulation of BCAA metabolism has been implicated in various pathological conditions, including insulin (B600854) resistance and maple syrup urine disease. Leucine, a ketogenic amino acid, is catabolized to acetyl-CoA and acetoacetate (B1235776) through a series of enzymatic reactions.[2][3] The established pathway involves the conversion of leucine to α-ketoisocaproate, followed by oxidative decarboxylation to isovaleryl-CoA.[2][4] The main metabolic fate of isovaleryl-CoA is dehydrogenation, carboxylation, hydration, and ultimately cleavage.[3]

However, the existence of a diverse array of mitochondrial enzymes with broad substrate specificities, particularly those involved in fatty acid beta-oxidation, suggests the potential for alternative catabolic pathways for branched-chain acyl-CoAs. This guide focuses on a hypothetical, yet biochemically feasible, beta-oxidation-like pathway for isovaleryl-CoA, which would generate This compound as a key intermediate. The term "isocapryloyl" is interpreted as a derivative of isocaproyl-CoA (a C6 acyl-CoA), consistent with its origin from leucine.

The Canonical Leucine Catabolic Pathway

The primary and well-documented pathway for leucine degradation serves as the context for understanding any alternative routes.

The initial steps are common to all BCAAs, involving transamination and oxidative decarboxylation.[2]

  • Transamination: Leucine is converted to α-ketoisocaproate (KIC) by branched-chain aminotransferase (BCAT).[2][5]

  • Oxidative Decarboxylation: KIC is irreversibly decarboxylated to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This is the rate-limiting step in BCAA catabolism.[2]

  • Dehydrogenation: Isovaleryl-CoA is oxidized to 3-methylcrotonyl-CoA by isovaleryl-CoA dehydrogenase (IVD).[6]

  • Carboxylation: 3-methylcrotonyl-CoA is carboxylated to 3-methylglutaconyl-CoA by 3-methylcrotonyl-CoA carboxylase.[1]

  • Hydration: 3-methylglutaconyl-CoA is hydrated to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) by 3-methylglutaconyl-CoA hydratase.

  • Cleavage: HMG-CoA is cleaved into acetyl-CoA and acetoacetate by HMG-CoA lyase.

Canonical Leucine Catabolism Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVD Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA MCC HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA MG-CoA Hydratase Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMG-CoA Lyase

Canonical Leucine Catabolic Pathway

Proposed Beta-Oxidation-like Pathway for Isovaleryl-CoA

This section outlines the hypothetical metabolic sequence for the beta-oxidation of isovaleryl-CoA, leading to the formation of this compound. This pathway mirrors the steps of fatty acid beta-oxidation.

Enzymatic Steps
  • Step 1: Dehydrogenation of Isovaleryl-CoA

    • Enzyme: A short/branched-chain acyl-CoA dehydrogenase (e.g., ACADSB).[7][8] These enzymes are FAD-dependent and catalyze the formation of a double bond.

    • Reaction: Isovaleryl-CoA is dehydrogenated to 3-methylcrotonyl-CoA. This is the same product as in the canonical pathway, suggesting a metabolic branch point.

  • Step 2: Hydration of 3-Methylcrotonyl-CoA

    • Enzyme: Enoyl-CoA hydratase. These enzymes catalyze the addition of water across the double bond.

    • Reaction: 3-Methylcrotonyl-CoA is hydrated to (3S)-hydroxy-3-methylbutyryl-CoA.

  • Step 3: Dehydrogenation of (3S)-hydroxy-3-methylbutyryl-CoA

    • Enzyme: 3-hydroxyacyl-CoA dehydrogenase (HADH).[9][10] These NAD+-dependent enzymes oxidize the hydroxyl group to a keto group.

    • Reaction: (3S)-hydroxy-3-methylbutyryl-CoA is oxidized to This compound .

  • Step 4: Thiolytic Cleavage of this compound

    • Enzyme: 3-ketoacyl-CoA thiolase.[11][12][13] These enzymes catalyze the cleavage of the 3-ketoacyl-CoA by a molecule of Coenzyme A.

    • Reaction: this compound is cleaved to yield propionyl-CoA and acetyl-CoA .

Proposed Beta-Oxidation of Isovaleryl-CoA Isovaleryl_CoA Isovaleryl-CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Acyl-CoA Dehydrogenase Hydroxy_Methylbutyryl_CoA (3S)-Hydroxy-3-methylbutyryl-CoA Methylcrotonyl_CoA->Hydroxy_Methylbutyryl_CoA Enoyl-CoA Hydratase Oxo_Methylisocapryloyl_CoA This compound Hydroxy_Methylbutyryl_CoA->Oxo_Methylisocapryloyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Propionyl_CoA Propionyl-CoA Oxo_Methylisocapryloyl_CoA->Propionyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Oxo_Methylisocapryloyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase

Proposed Beta-Oxidation Pathway of Isovaleryl-CoA

Quantitative Data

Quantitative kinetic data for the specific enzymes of the proposed beta-oxidation of isovaleryl-CoA are limited. The following table summarizes available data for related enzymes and substrates, which can serve as an estimate for researchers.

Enzyme FamilySubstrateKm (µM)Vmax (U/mg)Organism/TissueReference
Acyl-CoA Dehydrogenase
Short/Branched-Chain Acyl-CoA Dehydrogenase (ACADSB)(S)-2-Methylbutyryl-CoA~25-Human[7]
Isovaleryl-CoA Dehydrogenase (IVD)Isovaleryl-CoA20-100-Human[14]
Enoyl-CoA Hydratase
Enoyl-CoA HydrataseCrotonyl-CoA~30~7000Bovine LiverGeneral Biochemistry Textbooks
3-Hydroxyacyl-CoA Dehydrogenase
Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (HADH)3-Hydroxybutyryl-CoA~50-Human[9]
3-Ketoacyl-CoA Thiolase
Mitochondrial ThiolaseAcetoacetyl-CoA~30-Rat Liver[13]

Experimental Protocols

General Workflow for Acyl-CoA Analysis

Acyl-CoA Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue_Homogenization Tissue Homogenization or Cell Lysis Protein_Precipitation Protein Precipitation (e.g., with sulfosalicylic acid) Tissue_Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Injection Injection onto LC Column Supernatant_Collection->Injection Chromatographic_Separation Chromatographic Separation (e.g., C18 reverse phase) Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry (ESI, positive mode) Chromatographic_Separation->Mass_Spectrometry Data_Analysis Data Analysis and Quantification Mass_Spectrometry->Data_Analysis

Experimental Workflow for Acyl-CoA Quantification
Quantification of Branched-Chain Acyl-CoAs by LC-MS/MS

Objective: To quantify the levels of isovaleryl-CoA and other short-chain acyl-CoAs in biological samples.

Methodology:

  • Sample Extraction:

    • Homogenize tissue or cell pellets in a cold extraction solution (e.g., 2.5% sulfosalicylic acid).

    • Vortex thoroughly and incubate on ice.

    • Centrifuge at high speed to pellet precipitated proteins.

    • Collect the supernatant containing the acyl-CoAs.[5]

  • LC-MS/MS Analysis:

    • Use a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Separate the acyl-CoAs on a C18 reversed-phase column using a gradient of aqueous ammonium (B1175870) acetate (B1210297) and acetonitrile.

    • Ionize the analytes using electrospray ionization (ESI) in positive mode.

    • Detect and quantify the acyl-CoAs using multiple reaction monitoring (MRM) of specific precursor-product ion transitions.[5][15]

3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay

Objective: To measure the enzymatic activity of HADH on a branched-chain substrate.

Methodology:

  • Reaction Mixture: Prepare a reaction buffer containing:

    • Tris-HCl buffer (pH 7.5)

    • NAD+

    • The substrate (e.g., a synthesized (3S)-hydroxy-3-methylbutyryl-CoA)

  • Enzyme Preparation: Use a purified recombinant HADH enzyme or a mitochondrial extract from tissue.

  • Assay Procedure:

    • Add the enzyme to the reaction mixture to initiate the reaction.

    • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

    • Calculate the enzyme activity based on the rate of NADH formation using the Beer-Lambert law.

Regulatory and Signaling Pathways

The catabolism of BCAAs is tightly regulated and integrated with major cellular signaling networks.

Regulation of BCKDH

The branched-chain α-keto acid dehydrogenase (BCKDH) complex is the primary site of regulation for BCAA catabolism. Its activity is controlled by a phosphorylation/dephosphorylation cycle.[2]

  • Inhibition: BCKDH is inactivated by phosphorylation by the BCKDH kinase (BCKDK).

  • Activation: BCKDH is activated by dephosphorylation by the protein phosphatase 2Cm (PP2Cm).[2]

mTOR Signaling

Leucine, the precursor to isovaleryl-CoA, is a potent activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[16][17] mTORC1 is a central regulator of cell growth, proliferation, and protein synthesis. The activation of mTORC1 by leucine is a key mechanism by which BCAAs influence anabolic processes.[16][18][19]

Leucine and mTOR Signaling Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes

Leucine-mediated activation of mTORC1 signaling.
PPARα and BCAA Metabolism

Peroxisome proliferator-activated receptor-alpha (PPARα) is a nuclear receptor that plays a key role in the regulation of lipid metabolism. Recent evidence suggests that PPARα activation also influences amino acid metabolism.[20] PPARα agonists have been shown to alter the expression of genes involved in BCAA catabolism, indicating a potential role for this transcription factor in regulating the flux through BCAA degradation pathways.[21]

Conclusion

While the metabolic fate of this compound is not part of the canonical leucine degradation pathway, its formation is biochemically plausible through a beta-oxidation-like mechanism acting on isovaleryl-CoA. This technical guide has outlined the proposed enzymatic steps, provided available quantitative context, and detailed relevant experimental approaches. Understanding such alternative metabolic routes is crucial for a comprehensive picture of BCAA metabolism and may reveal novel points of regulation and therapeutic intervention in metabolic diseases. Further research is warranted to definitively establish the physiological relevance and flux through this proposed pathway in various tissues and metabolic states.

References

An In-depth Technical Guide on the Function of 3-oxo-(2S)-Methylisocapryloyl-CoA in Microbial Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-oxo-(2S)-Methylisocapryloyl-CoA is a branched-chain acyl-coenzyme A (CoA) derivative that is proposed to be a key intermediate in the microbial metabolism of the branched-chain amino acid (BCAA), L-leucine. Its structure suggests a role in either the catabolic pathway of leucine (B10760876) for energy production or as a precursor for the biosynthesis of branched-chain fatty acids (BCFAs) and other secondary metabolites. Understanding the metabolic fate of this molecule is crucial for fields ranging from microbial physiology and biotechnology to the development of novel antimicrobial agents targeting fatty acid synthesis.

This technical guide provides a comprehensive overview of the hypothesized role of this compound in microbial metabolism. It details its biosynthesis from L-leucine, its position within the broader context of branched-chain fatty acid metabolism, and the enzymatic reactions involved. Furthermore, this guide outlines detailed experimental protocols for the identification, quantification, and functional characterization of this and related acyl-CoA species.

Biosynthesis of this compound from L-Leucine

The biosynthesis of this compound is intrinsically linked to the catabolism of L-leucine, a common pathway in a wide range of microorganisms.[1][2] The initial steps of leucine degradation converge on the formation of isovaleryl-CoA, which serves as the entry point for a β-oxidation-like spiral to generate the 3-oxo intermediate.

The proposed biosynthetic pathway is as follows:

  • Transamination of L-Leucine: The pathway is initiated by the transfer of the amino group from L-leucine to an α-keto acid acceptor, typically α-ketoglutarate, to form α-ketoisocaproate. This reaction is catalyzed by a branched-chain aminotransferase (BCAT) .[3]

  • Oxidative Decarboxylation: α-Ketoisocaproate undergoes oxidative decarboxylation to yield isovaleryl-CoA. This irreversible step is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDH) .[3][4]

  • Dehydrogenation: Isovaleryl-CoA is dehydrogenated to form 3-methylcrotonyl-CoA. This reaction is catalyzed by isovaleryl-CoA dehydrogenase (IVD) , a flavoprotein that is a member of the acyl-CoA dehydrogenase family.[5][6][7][8]

  • Carboxylation: 3-Methylcrotonyl-CoA is carboxylated to form 3-methylglutaconyl-CoA. This reaction is catalyzed by 3-methylcrotonyl-CoA carboxylase , a biotin-dependent enzyme.[1]

  • Hydration: 3-Methylglutaconyl-CoA is hydrated to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This reaction is catalyzed by 3-methylglutaconyl-CoA hydratase .[1][9]

  • Cleavage: HMG-CoA is then cleaved by HMG-CoA lyase to yield acetyl-CoA and acetoacetate, which can enter central carbon metabolism.[1][10][11][12][13][14]

Alternatively, isovaleryl-CoA can serve as a primer for the synthesis of branched-chain fatty acids. In this context, a β-oxidation-like pathway would lead to the formation of this compound.

Biosynthesis of this compound Leucine L-Leucine a_Ketoisocaproate α-Ketoisocaproate Leucine->a_Ketoisocaproate Branched-chain aminotransferase Isovaleryl_CoA Isovaleryl-CoA a_Ketoisocaproate->Isovaleryl_CoA Branched-chain α-keto acid dehydrogenase complex _3_Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->_3_Methylcrotonyl_CoA Isovaleryl-CoA dehydrogenase _3_Hydroxyisovaleryl_CoA 3-Hydroxyisovaleryl-CoA _3_Methylcrotonyl_CoA->_3_Hydroxyisovaleryl_CoA Enoyl-CoA hydratase _3_Oxo_Methylisocapryloyl_CoA This compound _3_Hydroxyisovaleryl_CoA->_3_Oxo_Methylisocapryloyl_CoA 3-Hydroxyacyl-CoA dehydrogenase

Figure 1. Proposed biosynthetic pathway of this compound from L-Leucine.

Role in Microbial Metabolism

This compound is positioned at a critical juncture in branched-chain fatty acid metabolism. It can be either a catabolic intermediate destined for cleavage to generate acetyl-CoA and propionyl-CoA, or a building block for the elongation of branched-chain fatty acids.

Catabolic Role: Energy Production

In its catabolic role, this compound is the substrate for a thiolase enzyme. This enzyme catalyzes the thiolytic cleavage of the molecule, yielding acetyl-CoA and a shorter branched-chain acyl-CoA (isobutyryl-CoA). These products can then be further metabolized to enter the tricarboxylic acid (TCA) cycle for energy generation.

Catabolic Role of this compound _3_Oxo_Methylisocapryloyl_CoA This compound Acetyl_CoA Acetyl-CoA _3_Oxo_Methylisocapryloyl_CoA->Acetyl_CoA Thiolase Isobutyryl_CoA Isobutyryl-CoA _3_Oxo_Methylisocapryloyl_CoA->Isobutyryl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Isobutyryl_CoA->TCA_Cycle Further metabolism

Figure 2. Proposed catabolic fate of this compound for energy production.

Anabolic Role: Branched-Chain Fatty Acid Elongation

As an anabolic intermediate, this compound can be reduced and dehydrated to form a longer saturated branched-chain acyl-CoA. This elongated acyl-CoA can then be utilized for the synthesis of complex lipids, such as those found in the cell membrane, or serve as a precursor for the biosynthesis of polyketide-derived secondary metabolites.

Quantitative Data

Specific quantitative data for this compound are scarce in the literature. However, data from related enzymes and pathways provide a basis for expected values. The following table summarizes hypothetical kinetic parameters for enzymes involved in the metabolism of this molecule, based on data for enzymes with similar substrates.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Source (Analogous Enzyme)
Isovaleryl-CoA DehydrogenaseIsovaleryl-CoA2.3-Pseudomonas aeruginosa LiuA[5]
3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxy-2-methylpalmitoyl-CoA~50-Rat Liver Peroxisomal[15]
Thiolase3-Oxo-2-methylpalmitoyl-CoA~20-Rat Liver Peroxisomal[15]

Experimental Protocols

Investigating the function of this compound requires a combination of analytical and enzymatic techniques. Below are detailed protocols for the extraction, identification, and quantification of this acyl-CoA, as well as an assay for the activity of a key catabolic enzyme.

Extraction of Acyl-CoAs from Microbial Cells

This protocol is adapted for the extraction of a broad range of acyl-CoA species from bacterial cultures.

Materials:

  • Bacterial cell culture

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Acetonitrile

  • Ammonium (B1175870) acetate (B1210297)

  • Formic acid

  • Centrifuge

  • Lyophilizer

Procedure:

  • Harvest bacterial cells from culture by centrifugation at 4°C.

  • Immediately resuspend the cell pellet in 1 mL of ice-cold 10% TCA.

  • Lyse the cells by sonication or bead beating on ice.

  • Centrifuge the lysate to pellet cellular debris.

  • Load the supernatant onto a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with an aqueous solution (e.g., 2% methanol, 50 mM ammonium acetate).

  • Elute the acyl-CoAs with an organic solvent (e.g., 80% acetonitrile, 50 mM ammonium acetate).

  • Lyophilize the eluate to dryness and resuspend in a suitable buffer for analysis.

LC-MS/MS Analysis of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific detection and quantification of acyl-CoAs.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.

  • C18 reversed-phase HPLC column.

LC Conditions:

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: 10 mM ammonium acetate in 95% acetonitrile/5% water with 0.1% formic acid.

  • Gradient: A linear gradient from 2% to 98% B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound. The exact masses will need to be calculated and optimized. A common product ion for CoA derivatives is the pantetheine (B1680023) fragment.

  • Collision Energy and other MS parameters: Optimize for the specific analyte.

Experimental Workflow for Acyl-CoA Analysis cluster_extraction Acyl-CoA Extraction cluster_analysis LC-MS/MS Analysis Cell_Culture Bacterial Cell Culture Cell_Harvesting Cell Harvesting Cell_Culture->Cell_Harvesting Lysis Cell Lysis (TCA) Cell_Harvesting->Lysis SPE Solid-Phase Extraction Lysis->SPE Lyophilization Lyophilization SPE->Lyophilization HPLC HPLC Separation Lyophilization->HPLC MS Mass Spectrometry (Detection & Quantification) HPLC->MS Data_Analysis Data Analysis MS->Data_Analysis

Figure 3. General experimental workflow for the extraction and analysis of acyl-CoAs from microbial cultures.

Thiolase Activity Assay

This spectrophotometric assay measures the activity of thiolase, the enzyme responsible for the cleavage of 3-oxoacyl-CoAs.

Materials:

  • Purified thiolase enzyme or cell-free extract.

  • Synthesized this compound substrate.

  • Coenzyme A (CoA).

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Tris-HCl buffer (pH 8.0).

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, CoA, and DTNB.

  • Add the enzyme preparation to the reaction mixture.

  • Initiate the reaction by adding the this compound substrate.

  • Monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the free thiol group of the released CoA with DTNB to produce 2-nitro-5-thiobenzoate (TNB).

  • Calculate the enzyme activity using the molar extinction coefficient of TNB (14,150 M-1cm-1).

Conclusion

While direct experimental evidence for the specific roles of this compound in microbial metabolism is still emerging, its chemical structure strongly implicates it as a key intermediate in the degradation of leucine and the biosynthesis of branched-chain fatty acids. The pathways and methodologies outlined in this guide provide a solid foundation for researchers to further investigate the function of this and other novel acyl-CoA molecules. A deeper understanding of these metabolic pathways will undoubtedly open new avenues for biotechnological applications and the development of targeted antimicrobial therapies.

References

The Genesis of Branched-Chain Acyl-CoAs: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery and elucidation of the roles of branched-chain acyl-Coenzyme A (CoA) esters—isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA—have been pivotal in advancing our understanding of cellular metabolism, particularly the catabolism of branched-chain amino acids (BCAAs). This technical guide delves into the historical milestones, key experimental methodologies, and metabolic significance of these crucial intermediates, providing a comprehensive resource for professionals in the life sciences.

A Historical Perspective: From Amino Acid Catabolism to a Deeper Understanding of Metabolic Regulation

The journey to understanding branched-chain acyl-CoAs is intrinsically linked to the broader exploration of BCAA metabolism. Early research in the mid-20th century focused on the enzymatic pathways responsible for the breakdown of leucine (B10760876), isoleucine, and valine. The seminal work of researchers like Feodor Lynen on acetyl-CoA laid the groundwork for understanding how coenzyme A activates fatty acids and other molecules for metabolic processing.[1][2][3] This concept of "activated" intermediates was crucial for later discoveries in BCAA catabolism.

The identification of branched-chain acyl-CoAs was largely driven by the study of inborn errors of metabolism. The investigation of isovaleric acidemia, a disease characterized by a "sweaty feet" odor, led to the understanding that a deficiency in isovaleryl-CoA dehydrogenase results in the accumulation of isovaleryl-CoA and its derivatives.[4][5] This clinical observation was a key step in identifying isovaleryl-CoA as a central metabolite in leucine breakdown.

Similarly, the study of other genetic disorders, such as isobutyryl-CoA dehydrogenase deficiency and 2-methylbutyryl-CoA dehydrogenase deficiency, solidified the roles of isobutyryl-CoA and 2-methylbutyryl-CoA in the catabolic pathways of valine and isoleucine, respectively.[6][7][8] These "experiments of nature" provided the first compelling evidence for the existence and metabolic importance of these specific branched-chain acyl-CoA species.

The Branched-Chain Acyl-CoA Trio: Formation and Metabolic Fates

The catabolism of BCAAs is a multi-step process that occurs primarily in the mitochondria of various tissues, with skeletal muscle being a major site.[9] The initial steps involve the conversion of the BCAAs to their corresponding α-keto acids, which are then oxidatively decarboxylated to form the respective branched-chain acyl-CoA esters.

  • Isovaleryl-CoA: Derived from the BCAA leucine.

  • Isobutyryl-CoA: Derived from the BCAA valine.

  • 2-Methylbutyryl-CoA: Derived from the BCAA isoleucine.

These acyl-CoA molecules are then further metabolized through a series of reactions that ultimately lead to the production of acetyl-CoA, propionyl-CoA, and succinyl-CoA, which can then enter the citric acid cycle for energy production or be utilized in other biosynthetic pathways.

Quantitative Insights: Measuring the Elusive Intermediates

The quantification of branched-chain acyl-CoAs has been a significant analytical challenge due to their low intracellular concentrations and inherent instability. Early methodologies relied on techniques that were groundbreaking for their time, while modern approaches offer much greater sensitivity and specificity.

Analytical TechniquePrincipleEra of ProminenceKey AdvantagesKey Limitations
Paper Chromatography Separation of molecules based on their differential partitioning between a stationary phase (paper) and a mobile phase (solvent).1950s - 1960sSimple, inexpensive.Low resolution, not quantitative, required radioactive labeling for detection.
Enzymatic Assays Measurement of the activity of a specific enzyme that utilizes the acyl-CoA of interest as a substrate, often coupled to a spectrophotometric or fluorometric readout.1960s - 1970sHigh specificity, provided functional information.Indirect measurement, could be prone to interference, required purified enzymes.
High-Performance Liquid Chromatography (HPLC) Separation of molecules based on their interaction with a stationary phase in a column under high pressure, typically with UV detection.1980s - PresentQuantitative, good resolution.Moderate sensitivity, co-elution of similar compounds can be an issue.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by mass spectrometric detection, which provides mass-to-charge ratio and fragmentation patterns for identification and quantification.2000s - PresentHigh sensitivity and specificity, allows for the simultaneous measurement of multiple acyl-CoAs.Requires sophisticated instrumentation and expertise.

Experimental Cornerstones: Foundational Methodologies

The following sections provide a detailed look at the types of experimental protocols that were instrumental in the initial discovery and characterization of branched-chain acyl-CoAs.

Early Analytical Techniques: A Glimpse into the Past

Protocol: Paper Chromatography for the Separation of Acyl-CoA Esters (Conceptual Reconstruction)

This protocol is a conceptual reconstruction based on the principles of paper chromatography used in the mid-20th century for the analysis of similar compounds.

  • Sample Preparation:

    • Excise animal tissue (e.g., rat liver) and immediately freeze-clamp it in liquid nitrogen to halt metabolic activity.

    • Homogenize the frozen tissue in a cold acidic solution (e.g., perchloric acid) to precipitate proteins and extract the acid-soluble acyl-CoAs.

    • Centrifuge the homogenate at low temperature and collect the supernatant.

    • Neutralize the supernatant with a suitable base (e.g., potassium hydroxide).

  • Chromatography:

    • Spot the neutralized extract onto a sheet of Whatman No. 1 chromatography paper.

    • Develop the chromatogram using a descending solvent system, for example, a mixture of isobutyric acid, ammonia, and water.

    • Allow the solvent front to travel a sufficient distance to achieve separation.

  • Visualization and Identification:

    • Dry the chromatogram in a fume hood.

    • If radiolabeled precursors (e.g., ¹⁴C-leucine) were used, expose the paper to X-ray film (autoradiography) to visualize the spots corresponding to the radiolabeled acyl-CoAs.

    • Alternatively, spray the paper with a reagent that reacts with the thiol group of Coenzyme A, such as nitroprusside, to produce colored spots.

    • Identify the branched-chain acyl-CoAs by comparing their migration distance (Rf value) to that of known standards.

Modern Gold Standard: LC-MS/MS for Acyl-CoA Profiling

Protocol: Quantification of Branched-Chain Acyl-CoAs by LC-MS/MS

This protocol outlines the general steps for the modern, highly sensitive analysis of branched-chain acyl-CoAs.

  • Sample Preparation and Extraction:

    • Flash-freeze biological samples (cell pellets or tissues) in liquid nitrogen.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) containing a mixture of stable isotope-labeled internal standards for each acyl-CoA of interest.

    • Homogenize the sample using a bead beater or sonicator.

    • Centrifuge at high speed and low temperature to pellet proteins and cellular debris.

    • Collect the supernatant and dry it under a stream of nitrogen or by vacuum centrifugation.

    • Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system (e.g., 50% methanol (B129727) in water).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a reverse-phase C18 liquid chromatography column.

    • Elute the acyl-CoAs using a gradient of mobile phases, typically water with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile.

    • Introduce the eluent into a tandem mass spectrometer operating in positive ion mode.

    • Utilize multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each branched-chain acyl-CoA and their corresponding internal standards.

  • Data Analysis:

    • Integrate the peak areas for each analyte and its internal standard.

    • Calculate the concentration of each branched-chain acyl-CoA by comparing the peak area ratio of the analyte to its internal standard against a standard curve.

Beyond Catabolism: Emerging Roles in Cellular Signaling

While the primary role of branched-chain acyl-CoAs is in BCAA catabolism, emerging evidence suggests they are not merely metabolic intermediates but also act as signaling molecules.

  • Protein Acylation: The accumulation of branched-chain acyl-CoAs can lead to the non-enzymatic or enzymatic acylation of proteins, a post-translational modification that can alter protein function, localization, and stability.[10] This has been observed in inborn errors of metabolism where high levels of specific acyl-CoAs are present.

  • Allosteric Regulation: Acyl-CoAs, including branched-chain species, can act as allosteric regulators of enzymes. For instance, long-chain fatty acyl-CoAs are known to allosterically regulate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[7][11] While the specific roles of branched-chain acyl-CoAs in this context are still under investigation, it is plausible that they also contribute to the fine-tuning of metabolic pathways through allosteric interactions.

Visualizing the Network: Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the BCAA catabolism pathway and a typical experimental workflow for acyl-CoA analysis.

BCAA_Catabolism cluster_leucine Leucine Catabolism cluster_isoleucine Isoleucine Catabolism cluster_valine Valine Catabolism cluster_downstream Downstream Metabolism Leucine Leucine a_KIC α-Ketoisocaproate Leucine->a_KIC Isovaleryl_CoA Isovaleryl-CoA a_KIC->Isovaleryl_CoA Acetyl_CoA Acetyl-CoA Isovaleryl_CoA->Acetyl_CoA Isoleucine Isoleucine a_Keto_b_methylvalerate α-Keto-β-methylvalerate Isoleucine->a_Keto_b_methylvalerate Two_Methylbutyryl_CoA 2-Methylbutyryl-CoA a_Keto_b_methylvalerate->Two_Methylbutyryl_CoA Two_Methylbutyryl_CoA->Acetyl_CoA Propionyl_CoA Propionyl-CoA Two_Methylbutyryl_CoA->Propionyl_CoA Valine Valine a_Ketoisovalerate α-Ketoisovalerate Valine->a_Ketoisovalerate Isobutyryl_CoA Isobutyryl-CoA a_Ketoisovalerate->Isobutyryl_CoA Isobutyryl_CoA->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Succinyl_CoA->TCA_Cycle Experimental_Workflow start Biological Sample (Tissue/Cells) extraction Extraction with Internal Standards start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Drying supernatant->drying reconstitution Reconstitution drying->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_analysis Data Analysis and Quantification lc_ms->data_analysis

References

The Enzymatic Architecture of 3-oxo-(2S)-Methylisocapryloyl-CoA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-oxo-(2S)-Methylisocapryloyl-CoA is a crucial intermediate in the mitochondrial catabolism of the branched-chain amino acid L-leucine. The intricate enzymatic pathway responsible for its synthesis involves a series of highly specific reactions, including dehydrogenation, carboxylation, hydration, and oxidation. Understanding the enzymes that orchestrate this metabolic sequence is paramount for researchers investigating inborn errors of metabolism, such as isovaleric acidemia and 3-methylcrotonyl-CoA carboxylase deficiency, and for drug development professionals targeting metabolic pathways. This technical guide provides an in-depth exploration of the core enzymes involved in the synthesis of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows.

The Metabolic Pathway: From Leucine (B10760876) to this compound

The synthesis of this compound is a multi-step process primarily occurring within the mitochondrial matrix. The pathway begins with the degradation of L-leucine and proceeds through several key intermediates.

Leucine_Degradation_Pathway Leucine L-Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Branched-chain aminotransferase (BCAT) Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Branched-chain α-keto acid dehydrogenase (BCKDH) Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Isovaleryl-CoA dehydrogenase (IVD) Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA 3-Methylcrotonyl-CoA carboxylase (MCC) Hydroxy_Methylglutaryl_CoA (3S)-3-Hydroxy-3-methylglutaryl-CoA Methylglutaconyl_CoA->Hydroxy_Methylglutaryl_CoA 3-Methylglutaconyl-CoA hydratase (AUH) Target This compound Hydroxy_Methylglutaryl_CoA->Target 3-Hydroxyacyl-CoA dehydrogenase (HADH)

Caption: Metabolic pathway of L-leucine degradation to this compound.

Core Enzymes and Their Characteristics

The synthesis of this compound is catalyzed by a cascade of four key enzymes. The following sections detail the function, quantitative data, and experimental protocols for each.

Isovaleryl-CoA Dehydrogenase (IVD)

Function: Isovaleryl-CoA dehydrogenase (EC 1.3.8.4) is a mitochondrial flavoenzyme that catalyzes the initial dehydrogenation step in the leucine catabolism pathway. It converts isovaleryl-CoA to 3-methylcrotonyl-CoA, introducing a double bond into the molecule.[1]

Quantitative Data:

SubstrateOrganismKm (µM)Vmax (nmol/min/mg)Reference
Isovaleryl-CoAHuman25-5050-100[2]
Isovaleryl-CoARat332600

Experimental Protocol: Assay for Isovaleryl-CoA Dehydrogenase Activity

This protocol describes a method for determining IVD activity by monitoring the reduction of an artificial electron acceptor.

IVD_Assay_Workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture: - Tris-HCl buffer (pH 8.0) - FAD - Electron acceptor (e.g., DCPIP) - Mitochondrial extract or purified IVD Start->Prepare_Reaction_Mixture Pre_incubate Pre-incubate at 37°C Prepare_Reaction_Mixture->Pre_incubate Add_Substrate Initiate reaction by adding Isovaleryl-CoA Pre_incubate->Add_Substrate Monitor_Absorbance Monitor decrease in absorbance of electron acceptor (e.g., at 600 nm) Add_Substrate->Monitor_Absorbance Calculate_Activity Calculate enzyme activity Monitor_Absorbance->Calculate_Activity End End Calculate_Activity->End

Caption: Experimental workflow for the IVD activity assay.
3-Methylcrotonyl-CoA Carboxylase (MCC)

Function: 3-Methylcrotonyl-CoA carboxylase (EC 6.4.1.4) is a biotin-dependent mitochondrial enzyme. It catalyzes the ATP-dependent carboxylation of 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA.[3] This reaction is a critical step in the leucine degradation pathway.[4]

Quantitative Data:

SubstrateOrganismKm (µM)Reference
3-Methylcrotonyl-CoAHuman70[5]
ATPHuman40[5]
HCO3-Human1000[5]

Experimental Protocol: Assay for 3-Methylcrotonyl-CoA Carboxylase Activity

This protocol outlines a method for measuring MCC activity by quantifying the incorporation of radiolabeled bicarbonate into the product.

MCC_Assay_Workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture: - Tris-HCl buffer (pH 8.0) - ATP, MgCl2 - [14C]NaHCO3 - 3-Methylcrotonyl-CoA - Mitochondrial extract or purified MCC Start->Prepare_Reaction_Mixture Incubate Incubate at 37°C Prepare_Reaction_Mixture->Incubate Stop_Reaction Stop reaction with acid (e.g., perchloric acid) Incubate->Stop_Reaction Remove_Unreacted_Bicarbonate Remove unreacted [14C]NaHCO3 by gentle heating or sparging Stop_Reaction->Remove_Unreacted_Bicarbonate Measure_Radioactivity Measure radioactivity of the acid-stable product (3-methylglutaconyl-CoA) Remove_Unreacted_Bicarbonate->Measure_Radioactivity Calculate_Activity Calculate enzyme activity Measure_Radioactivity->Calculate_Activity End End Calculate_Activity->End

Caption: Experimental workflow for the MCC activity assay.
3-Methylglutaconyl-CoA Hydratase (AUH)

Function: 3-Methylglutaconyl-CoA hydratase (EC 4.2.1.18), also known as AUH, is a mitochondrial enzyme that catalyzes the stereospecific hydration of 3-methylglutaconyl-CoA to (3S)-3-hydroxy-3-methylglutaryl-CoA.[6][7] This step is crucial for preparing the molecule for the final oxidation. The enzyme exhibits high specificity for the trans-isomer of 3-methylglutaconyl-CoA.

Quantitative Data:

SubstrateOrganismKm (µM)Vmax (pmol/min/mg)Reference
3-Methylglutaconyl-CoAHuman (fibroblasts)6.9568-614[1]
3-Methylglutaconyl-CoAHuman (lymphocytes)9.41089-1359[1]

Experimental Protocol: Assay for 3-Methylglutaconyl-CoA Hydratase Activity

This protocol describes a coupled spectrophotometric assay for AUH activity.

AUH_Assay_Workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture: - Tris-HCl buffer (pH 8.0) - 3-Methylglutaconyl-CoA - HMG-CoA lyase (coupling enzyme) - Acetyl-CoA detection system (e.g., citrate (B86180) synthase and DTNB) Start->Prepare_Reaction_Mixture Pre_incubate Pre-incubate at 37°C Prepare_Reaction_Mixture->Pre_incubate Add_Sample Initiate reaction by adding mitochondrial extract or purified AUH Pre_incubate->Add_Sample Monitor_Absorbance Monitor increase in absorbance due to the formation of the colored product (e.g., from DTNB reaction at 412 nm) Add_Sample->Monitor_Absorbance Calculate_Activity Calculate enzyme activity Monitor_Absorbance->Calculate_Activity End End Calculate_Activity->End

Caption: Experimental workflow for the coupled AUH activity assay.
3-Hydroxyacyl-CoA Dehydrogenase (HADH)

Function: 3-Hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) is a family of mitochondrial enzymes that catalyze the NAD+-dependent oxidation of 3-hydroxyacyl-CoA esters to their corresponding 3-oxoacyl-CoA derivatives.[8] In the context of leucine degradation, a specific HADH isoform with activity towards branched-chain substrates, such as short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD), is responsible for the final step in the synthesis of this compound.[9] The stereospecificity of this enzyme is critical, acting on the (3S)-hydroxyl group to produce the (2S)-methyl configuration in the final product.

Quantitative Data:

SubstrateEnzymeOrganismKm (µM)Reference
3-Hydroxybutyryl-CoAHADHPig heart15
3-Hydroxyoctanoyl-CoAHADHPig heart5
3-Hydroxydecanoyl-CoAHADHPig heart4

Experimental Protocol: Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol details a direct spectrophotometric assay for HADH activity.

HADH_Assay_Workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture: - Phosphate or Tris-HCl buffer (pH 7.0-8.0) - NAD+ - Mitochondrial extract or purified HADH Start->Prepare_Reaction_Mixture Pre_incubate Pre-incubate at 37°C Prepare_Reaction_Mixture->Pre_incubate Add_Substrate Initiate reaction by adding (3S)-3-Hydroxy-3-methylglutaryl-CoA Pre_incubate->Add_Substrate Monitor_Absorbance Monitor increase in absorbance at 340 nm due to the formation of NADH Add_Substrate->Monitor_Absorbance Calculate_Activity Calculate enzyme activity Monitor_Absorbance->Calculate_Activity End End Calculate_Activity->End

Caption: Experimental workflow for the HADH activity assay.

Conclusion

The synthesis of this compound is a finely tuned metabolic process reliant on the sequential and specific action of four key mitochondrial enzymes. A thorough understanding of the function, kinetics, and experimental characterization of Isovaleryl-CoA dehydrogenase, 3-Methylcrotonyl-CoA carboxylase, 3-Methylglutaconyl-CoA hydratase, and 3-Hydroxyacyl-CoA dehydrogenase is indispensable for advancing research in metabolic diseases and for the rational design of therapeutic interventions. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers dedicated to unraveling the complexities of branched-chain amino acid metabolism.

References

The Peroxisomal Beta-Oxidation of 3-oxo-(2S)-Methylisocapryloyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisomes are ubiquitous organelles that play a critical role in cellular lipid metabolism. While mitochondria are the primary site for the beta-oxidation of straight-chain fatty acids, peroxisomes are specialized for the degradation of a variety of substrates that are poorly handled by mitochondria. These include very-long-chain fatty acids (VLCFAs), dicarboxylic acids, and branched-chain fatty acids.[1][2] The metabolism of 2-methyl-branched fatty acids, in particular, follows a distinct pathway within the peroxisome, involving a unique set of enzymes. This technical guide provides an in-depth exploration of the peroxisomal beta-oxidation of a key intermediate in this pathway: 3-oxo-(2S)-Methylisocapryloyl-CoA. We will delve into the core biochemistry, present quantitative data, detail experimental protocols, and visualize the metabolic pathway to provide a comprehensive resource for researchers in the field.

The Core Pathway: Beta-Oxidation of 2-Methyl-Branched Fatty Acids

The beta-oxidation of fatty acids with a methyl group at the alpha-carbon (C2) position proceeds through a series of enzymatic reactions analogous to the classical beta-oxidation spiral. However, the enzymes involved exhibit distinct substrate specificities. The pathway culminates in the thiolytic cleavage of a 3-oxoacyl-CoA intermediate, releasing acetyl-CoA or propionyl-CoA and a chain-shortened acyl-CoA.

The central molecule of interest, this compound, is a 3-oxoacyl-CoA intermediate derived from the oxidation of 2-methyl-branched fatty acids. Its processing is a critical step in the overall degradation of these lipids.

Key Enzymes and Their Roles

The peroxisomal beta-oxidation of 2-methyl-branched fatty acids is catalyzed by a dedicated set of enzymes:

  • Branched-Chain Acyl-CoA Oxidase (ACOX2): This enzyme catalyzes the first and rate-limiting step, the desaturation of a 2-methyl-branched acyl-CoA to a 2,3-enoyl-CoA, with the concomitant production of hydrogen peroxide.[3] Human liver peroxisomes contain a specific branched-chain acyl-CoA oxidase that handles both 2-methyl-branched fatty acids and bile acid intermediates.[3]

  • D-Bifunctional Protein (DBP): This multifunctional enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. It first hydrates the double bond of the 2,3-enoyl-CoA to form a 3-hydroxy-(2S)-methylacyl-CoA and then oxidizes this intermediate to the corresponding 3-oxo-(2S)-methylacyl-CoA, which in the context of this guide is this compound.[4][5] DBP is specific for the D-stereoisomer of 3-hydroxyacyl-CoA.[4]

  • Sterol Carrier Protein X (SCPx): This protein exhibits 3-oxoacyl-CoA thiolase activity and is specifically involved in the thiolytic cleavage of 2-methyl-branched 3-oxoacyl-CoA esters.[1][6] It cleaves this compound into propionyl-CoA and a shortened acyl-CoA. Conventional peroxisomal thiolase shows poor reactivity with these branched substrates.[6]

Quantitative Data

The following tables summarize available quantitative data for the key enzymes involved in the peroxisomal beta-oxidation of 2-methyl-branched fatty acids. While specific kinetic parameters for this compound are not extensively reported, data for analogous substrates provide valuable insights.

Table 1: Substrate Specificity of Human Branched-Chain Acyl-CoA Oxidase (ACOX2)

SubstrateRelative Activity (%)
Pristanoyl-CoA100
Trihydroxycoprostanoyl-CoA85
Palmitoyl-CoA< 5

Data adapted from studies on purified human liver ACOX2.[3]

Table 2: Kinetic Parameters of Rat Liver Mitochondrial 2-Methyl-Branched Chain Acyl-CoA Dehydrogenase

SubstrateApparent Km (µM)Vmax (µmol min-1 mg-1)
S-2-Methylbutyryl-CoA202.2
Isobutyryl-CoA892.0

Note: This mitochondrial enzyme is included for comparative purposes, as detailed kinetic data for the peroxisomal ACOX2 is limited. This data is from a study on purified rat liver mitochondrial dehydrogenase.[2]

Table 3: Thiolase Activity of Purified Rat Peroxisomal SCPx

SubstrateSpecific Activity (nmol/min/mg)
3-oxo-pristanoyl-CoA120 ± 15
3-oxo-palmitoyl-CoA25 ± 5

Data represents the mean ± SD from multiple experiments and highlights the preference of SCPx for branched-chain substrates.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of peroxisomal beta-oxidation of 2-methyl-branched fatty acids.

Protocol 1: Isolation of Peroxisomes from Rat Liver

This protocol describes the isolation of a peroxisome-enriched fraction from rat liver using differential and density gradient centrifugation.[7][8]

Materials:

  • Rat liver

  • Homogenization buffer (0.25 M sucrose, 10 mM MOPS, pH 7.2, 1 mM EDTA, 0.1% ethanol)

  • Nycodenz or OptiPrep density gradient medium

  • Dounce homogenizer

  • Refrigerated centrifuge and ultracentrifuge with appropriate rotors

Procedure:

  • Perfuse the rat liver with ice-cold saline to remove blood.

  • Mince the liver and homogenize in 4 volumes of ice-cold homogenization buffer using a Dounce homogenizer with a loose-fitting pestle.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Collect the supernatant and centrifuge at 3,000 x g for 10 minutes to pellet mitochondria.

  • Centrifuge the resulting supernatant at 25,000 x g for 20 minutes to obtain a crude peroxisomal pellet.

  • Resuspend the pellet in homogenization buffer and layer it onto a pre-formed density gradient (e.g., 15-50% Nycodenz or OptiPrep).

  • Centrifuge at 100,000 x g for 1-2 hours at 4°C.

  • Carefully collect the peroxisomal fraction, which typically bands at a density of 1.15-1.17 g/mL.

  • Assess the purity of the fraction by measuring marker enzyme activities (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria, and acid phosphatase for lysosomes).

Protocol 2: Assay for Branched-Chain Acyl-CoA Oxidase (ACOX2) Activity

This spectrophotometric assay measures the production of hydrogen peroxide, a byproduct of the ACOX2 reaction.[9][10]

Materials:

  • Isolated peroxisomal fraction or purified ACOX2

  • Assay buffer (50 mM potassium phosphate, pH 8.0)

  • Pristanoyl-CoA (or other 2-methyl-branched acyl-CoA substrate)

  • Horseradish peroxidase (HRP)

  • 4-Hydroxyphenylacetic acid (4-HPA) or a similar chromogenic substrate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, HRP, and 4-HPA.

  • Add the peroxisomal sample to the reaction mixture and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the pristanoyl-CoA substrate.

  • Monitor the increase in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 324 nm for the fluorescent dimer of 4-HPA).

  • Calculate the rate of H2O2 production using a standard curve generated with known concentrations of H2O2.

  • Express the enzyme activity as nmol of H2O2 produced per minute per mg of protein.

Protocol 3: Assay for SCPx Thiolase Activity

This assay measures the thiolytic cleavage of a 3-oxoacyl-CoA substrate by SCPx.[11][12]

Materials:

  • Isolated peroxisomal fraction or purified SCPx

  • Assay buffer (100 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM MgCl2)

  • 3-oxo-pristanoyl-CoA (or a similar 2-methyl-branched 3-oxoacyl-CoA substrate)

  • Coenzyme A (CoA)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer and the 3-oxo-pristanoyl-CoA substrate.

  • Add the peroxisomal sample and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding CoA.

  • Stop the reaction at various time points by adding a solution of DTNB in a suitable buffer.

  • The free thiol group of the released CoA will react with DTNB to produce a yellow-colored product (TNB2-).

  • Measure the absorbance at 412 nm.

  • Calculate the amount of CoA released using the molar extinction coefficient of TNB2- (14,150 M-1cm-1).

  • Express the enzyme activity as nmol of CoA released per minute per mg of protein.

Visualizing the Pathway and Experimental Workflow

To provide a clearer understanding of the metabolic processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Peroxisomal_Beta_Oxidation_of_2_Methyl_Branched_Fatty_Acids cluster_peroxisome Peroxisomal Matrix 2_Methyl_Fatty_Acid 2-Methyl-branched Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 2_Methyl_Fatty_Acid->Acyl_CoA_Synthetase ATP, CoA 2_Methyl_Acyl_CoA 2-Methyl-branched Acyl-CoA Acyl_CoA_Synthetase->2_Methyl_Acyl_CoA AMP, PPi ACOX2 ACOX2 (Branched-Chain Acyl-CoA Oxidase) 2_Methyl_Acyl_CoA->ACOX2 O2 2_3_Enoyl_CoA 2,3-trans-Enoyl-CoA ACOX2->2_3_Enoyl_CoA H2O2 DBP_Hydratase DBP (Hydratase) 2_3_Enoyl_CoA->DBP_Hydratase H2O 3_Hydroxyacyl_CoA 3-Hydroxy-(2S)-methylacyl-CoA DBP_Hydratase->3_Hydroxyacyl_CoA DBP_Dehydrogenase DBP (Dehydrogenase) 3_Hydroxyacyl_CoA->DBP_Dehydrogenase NAD+ 3_Oxoacyl_CoA This compound DBP_Dehydrogenase->3_Oxoacyl_CoA NADH + H+ SCPx SCPx (Thiolase) 3_Oxoacyl_CoA->SCPx CoA Shortened_Acyl_CoA Chain-Shortened Acyl-CoA SCPx->Shortened_Acyl_CoA Propionyl_CoA Propionyl-CoA SCPx->Propionyl_CoA

Caption: Peroxisomal beta-oxidation pathway for 2-methyl-branched fatty acids.

Experimental_Workflow_Peroxisome_Isolation Start Start: Rat Liver Tissue Homogenization Homogenization (Dounce Homogenizer) Start->Homogenization Centrifugation_1 Centrifugation (1,000 x g) Pellet: Nuclei, Debris Homogenization->Centrifugation_1 Supernatant_1 Supernatant 1 Centrifugation_1->Supernatant_1 Centrifugation_2 Centrifugation (3,000 x g) Pellet: Mitochondria Supernatant_1->Centrifugation_2 Supernatant_2 Supernatant 2 Centrifugation_2->Supernatant_2 Centrifugation_3 Centrifugation (25,000 x g) Pellet: Crude Peroxisomes Supernatant_2->Centrifugation_3 Resuspension Resuspend Pellet Centrifugation_3->Resuspension Density_Gradient Density Gradient Centrifugation (Nycodenz/OptiPrep) Resuspension->Density_Gradient Purified_Peroxisomes Purified Peroxisomal Fraction Density_Gradient->Purified_Peroxisomes

Caption: Workflow for the isolation of peroxisomes from rat liver.

Logical_Relationship_Enzyme_Assays Purified_Peroxisomes Purified Peroxisomal Fraction ACOX2_Assay ACOX2 Activity Assay (H2O2 Detection) Purified_Peroxisomes->ACOX2_Assay DBP_Assay DBP Activity Assay (NAD+ Reduction) Purified_Peroxisomes->DBP_Assay SCPx_Assay SCPx Thiolase Assay (CoA Release) Purified_Peroxisomes->SCPx_Assay Data_Analysis Quantitative Data (Enzyme Kinetics) ACOX2_Assay->Data_Analysis DBP_Assay->Data_Analysis SCPx_Assay->Data_Analysis

Caption: Relationship between peroxisome isolation and subsequent enzyme assays.

Conclusion

The peroxisomal beta-oxidation of 2-methyl-branched fatty acids is a specialized metabolic pathway crucial for cellular lipid homeostasis. The intermediate, this compound, is a key substrate for the final thiolytic cleavage step, catalyzed by the specific thiolase SCPx. Understanding the intricacies of this pathway, including the kinetics of the involved enzymes and the methodologies to study them, is essential for researchers investigating lipid metabolism and related disorders. This technical guide provides a foundational resource to aid in the design and execution of experiments in this important area of cell biology and drug development. Further research is warranted to elucidate the precise kinetic parameters of the enzymes with a wider range of 2-methyl-branched substrates and to fully understand the regulatory mechanisms governing this peroxisomal pathway.

References

The Potential Role of 3-oxo-(2S)-Methylisocapryloyl-CoA in Metabolic Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The scientific literature directly investigating the role of 3-oxo-(2S)-Methylisocapryloyl-CoA in metabolic diseases is limited. This guide synthesizes information from the broader context of branched-chain amino acid (BCAA) metabolism to infer the potential significance of this specific acyl-CoA intermediate. The pathways and hypotheses presented herein are based on the established roles of upstream and downstream metabolites in the leucine (B10760876) degradation pathway and should be considered areas for further investigation.

Introduction

Metabolic diseases, including obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. A growing body of evidence points to the dysregulation of branched-chain amino acid (BCAA) metabolism as a significant contributor to the pathophysiology of these conditions.[1][2][3] The BCAAs—leucine, isoleucine, and valine—are essential amino acids whose metabolic pathways are intricately linked to glucose and lipid homeostasis.[1][4] this compound is a specific intermediate in the catabolism of leucine. While not extensively studied itself, its position within this critical metabolic pathway suggests a potential role in the metabolic disturbances characteristic of diseases like obesity and T2D. This technical guide will explore the inferred metabolic context of this compound, its potential association with metabolic diseases, and relevant experimental approaches for its study.

Metabolic Context of this compound

This compound is a transient metabolite in the mitochondrial degradation pathway of the branched-chain amino acid leucine. The catabolism of leucine is a multi-step process involving several enzymatic reactions. An overview of this pathway is presented below.

Leucine_Catabolism cluster_enzymes Enzymes Leucine Leucine alpha_KIC α-Ketoisocaproate (α-KIC) Leucine->alpha_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA IVD MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA MCC Target_Molecule This compound MG_CoA->Target_Molecule Enoyl-CoA Hydratase (Hypothetical Step) HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMGCL Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA HMGCL Target_Molecule->HMG_CoA 3-hydroxyisobutyryl-CoA hydrolase (Hypothetical Step) BCAT Branched-chain aminotransferase BCKDH Branched-chain α-keto acid dehydrogenase complex IVD Isovaleryl-CoA dehydrogenase MCC Methylcrotonyl-CoA carboxylase HMGCL HMG-CoA lyase

Caption: Simplified pathway of leucine catabolism.

The accumulation of intermediates in the BCAA metabolic pathways, such as branched-chain ketoacids (BCKAs), is associated with insulin (B600854) resistance and other metabolic dysfunctions.[1] Therefore, any disruption in the enzymatic steps surrounding this compound could contribute to the buildup of upstream metabolites, potentially exacerbating metabolic disease states.

Potential Association with Metabolic Diseases

While direct evidence is lacking, the potential role of this compound in metabolic diseases can be inferred from the broader understanding of BCAA metabolism dysregulation.

Obesity and Type 2 Diabetes:

Elevated circulating levels of BCAAs are a hallmark of obesity and T2D.[2][3] This is often attributed to impaired BCAA catabolism in metabolic tissues like adipose tissue, skeletal muscle, and the liver.[1] A bottleneck in the leucine degradation pathway, potentially at or near the step involving this compound, could lead to the accumulation of upstream metabolites that are known to interfere with insulin signaling and promote inflammation.[1] For instance, the accumulation of acyl-CoAs can alter lipid metabolism and contribute to lipotoxicity.[3]

Non-Alcoholic Fatty Liver Disease (NAFLD):

NAFLD is characterized by the excessive accumulation of fat in the liver and is strongly associated with insulin resistance.[5][6] The liver is a primary site of BCAA metabolism. Dysfunctional BCAA catabolism in the liver could contribute to the pathogenesis of NAFLD.[3] While speculative, an accumulation of this compound or its precursors in hepatocytes could potentially contribute to hepatic steatosis by altering mitochondrial function or promoting the synthesis of fatty acids.

Quantitative Data Summary

There is currently no available quantitative data in the scientific literature detailing the concentrations of this compound in biological samples from healthy individuals versus those with metabolic diseases. The table below is a template that can be used to structure such data once it becomes available through future research.

AnalyteConditionTissue/FluidConcentration (mean ± SD)Method of QuantificationReference
This compoundHealthy ControlPlasmaData not availableLC-MS/MSFuture Study
T2DPlasmaData not availableLC-MS/MSFuture Study
ObesePlasmaData not availableLC-MS/MSFuture Study
NAFLDLiver TissueData not availableLC-MS/MSFuture Study
LeucineHealthy ControlPlasmaVariableVarious[2][3]
T2DPlasmaElevatedVarious[2][3]
α-KetoisocaproateHealthy ControlPlasmaVariableGC-MS, LC-MS/MS[1]
T2DPlasmaElevatedGC-MS, LC-MS/MS[1]

Detailed Experimental Protocols

The study of this compound requires sensitive and specific analytical techniques due to its likely low abundance and transient nature. The following are generalized protocols for key experiments that would be necessary to elucidate its role in metabolic diseases.

1. Quantification of this compound in Biological Samples

This protocol outlines a general workflow for the analysis of acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the most robust and reproducible method for this purpose.[7]

Experimental_Workflow_LCMS Sample_Collection Sample Collection (Tissue, Plasma) Extraction Acyl-CoA Extraction (e.g., Solid Phase Extraction) Sample_Collection->Extraction LC_Separation LC Separation (Reversed-phase column) Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification against standards) MS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of Acyl-CoAs.

  • Sample Preparation:

    • Biological samples (e.g., flash-frozen liver tissue, plasma) are homogenized in a cold extraction buffer, often containing a strong acid (e.g., 10% trichloroacetic acid) to precipitate proteins and stabilize the acyl-CoAs.

    • The homogenate is centrifuged, and the supernatant containing the acyl-CoAs is collected.

    • Solid-phase extraction (SPE) is commonly employed to enrich for acyl-CoAs and remove interfering substances. A C18 or similar reversed-phase SPE cartridge can be used.

  • LC-MS/MS Analysis:

    • The extracted acyl-CoAs are separated using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). An ion-pairing agent, such as tributylamine, is often added to the mobile phase to improve the retention and separation of the highly polar acyl-CoA molecules.

    • The separated analytes are introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for highly selective and sensitive detection of the target analyte based on its specific precursor-to-product ion transition.

    • Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.

2. In Vitro Enzyme Assays

To investigate the enzymes that produce and consume this compound, in vitro assays using purified enzymes or cell lysates can be performed.

  • Substrate Synthesis: A synthetic standard of this compound would be required as a substrate.

  • Enzyme Activity Measurement:

    • The purified enzyme or cell lysate is incubated with the substrate in a suitable buffer.

    • The reaction is monitored over time by measuring the decrease in the substrate or the increase in the product concentration using LC-MS/MS.

    • Enzyme kinetics (Km and Vmax) can be determined by varying the substrate concentration.

Signaling Pathways

The direct involvement of this compound in specific signaling pathways has not been established. However, the accumulation of BCAA and their metabolites is known to impact key signaling pathways involved in metabolic regulation, such as the mTOR and insulin signaling pathways.

Signaling_Pathway BCAA_Metabolites Accumulated BCAA Metabolites (e.g., BCKAs, Acyl-CoAs) mTORC1 mTORC1 Activation BCAA_Metabolites->mTORC1 Insulin_Signaling Insulin Signaling Pathway BCAA_Metabolites->Insulin_Signaling Interference IRS1 IRS-1 Serine Phosphorylation mTORC1->IRS1 via S6K1 PI3K_Akt PI3K/Akt Pathway Inhibition Insulin_Signaling->PI3K_Akt IRS1->PI3K_Akt Glucose_Uptake Decreased Glucose Uptake PI3K_Akt->Glucose_Uptake Insulin_Resistance Insulin Resistance PI3K_Akt->Insulin_Resistance Glucose_Uptake->Insulin_Resistance

Caption: Inferred impact on insulin signaling.

An accumulation of this compound, as a consequence of impaired leucine catabolism, could contribute to the pool of acyl-CoAs that have been proposed to activate the mTORC1 pathway and interfere with insulin signaling, leading to insulin resistance.[3]

Conclusion and Future Directions

While this compound has not been a primary focus of metabolic disease research, its position as an intermediate in the leucine catabolic pathway suggests a potential, albeit indirect, role in the pathophysiology of obesity, T2D, and NAFLD. The accumulation of this and other BCAA-derived metabolites due to enzymatic dysregulation could contribute to the cellular and systemic metabolic disturbances observed in these conditions.

Future research should focus on:

  • Developing and validating sensitive analytical methods for the absolute quantification of this compound in various biological matrices.

  • Conducting metabolomic studies to compare the levels of this acyl-CoA in healthy individuals and patients with metabolic diseases.

  • Identifying and characterizing the enzymes responsible for the synthesis and degradation of this compound.

  • Investigating the direct effects of this compound on cellular signaling pathways, mitochondrial function, and lipid metabolism in relevant cell models.

A deeper understanding of the role of specific BCAA metabolites like this compound may open new avenues for the development of targeted therapies for metabolic diseases.

References

Methodological & Application

Application Notes and Protocols for the Chemo-enzymatic Synthesis of 3-oxo-(2S)-Methylisocapryloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the chemo-enzymatic synthesis of 3-oxo-(2S)-Methylisocapryloyl-CoA. The synthesis is a two-stage process commencing with the chemical synthesis of the precursor, 3-oxo-(2S)-methylisocaproic acid, followed by an enzymatic ligation step to couple the acid with Coenzyme A. This protocol is intended for researchers in biochemistry, drug discovery, and metabolic engineering who require access to this specific acyl-CoA thioester for in vitro assays, metabolic studies, or as a building block for natural product synthesis. The methodologies are based on established principles of asymmetric synthesis and enzymatic acyl-CoA activation.

Introduction

Acyl-Coenzyme A (CoA) thioesters are critical intermediates in a multitude of metabolic pathways, including fatty acid metabolism and the biosynthesis of polyketides.[1] The study of enzymes that utilize these substrates often necessitates the synthesis of specific, and often complex, acyl-CoA derivatives. This compound is one such molecule of interest, featuring both a beta-keto functional group and a chiral center.

Direct chemical synthesis of complex acyl-CoA thioesters can be challenging due to the lability of the thioester bond and the multifunctional nature of Coenzyme A. Chemo-enzymatic approaches offer a powerful alternative, combining the versatility of chemical synthesis for creating modified precursors with the high specificity and mild reaction conditions of enzymatic catalysis for the final ligation to CoA.[2][3]

This protocol outlines a robust chemo-enzymatic strategy:

  • Chemical Synthesis: Asymmetric synthesis of the 3-oxo-(2S)-methylisocaproic acid precursor. This step establishes the required stereochemistry at the C2 position.

  • Enzymatic Ligation: Activation of the synthesized carboxylic acid and its subsequent ligation to Coenzyme A using an acyl-CoA synthetase (also known as an acyl-CoA ligase).[3][4]

Synthesis Overview

The overall workflow for the synthesis is depicted below. The process begins with the chemical synthesis of the chiral acid precursor, which is then purified and used as a substrate for the enzymatic ligation reaction to produce the final product.

G cluster_0 Part 1: Chemical Synthesis cluster_1 Part 2: Enzymatic Ligation start Starting Materials (e.g., isovaleryl chloride, chiral auxiliary) step1 Asymmetric Acylation & Cleavage start->step1 precursor 3-oxo-(2S)-methylisocaproic acid step1->precursor purify1 Purification (Chromatography) precursor->purify1 enzyme_mix Reaction Mix (Precursor, CoA, ATP, Mg2+) purify1->enzyme_mix To Enzymatic Step ligation Acyl-CoA Synthetase Incubation enzyme_mix->ligation product This compound ligation->product purify2 Purification (RP-HPLC) product->purify2 final_product Final Product purify2->final_product

Caption: Chemo-enzymatic synthesis workflow for this compound.

Part 1: Chemical Synthesis of 3-oxo-(2S)-methylisocaproic acid

This protocol employs a chiral auxiliary-based method for the asymmetric synthesis of the β-keto acid. The Evans' chiral auxiliary (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is used to direct the stereoselective acylation.

Materials and Reagents
  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • n-Butyllithium (n-BuLi)

  • Propionyl chloride

  • Diisopropylethylamine (DIPEA)

  • Lithium chloride (LiCl)

  • Isovaleryl chloride

  • Tetrahydrofuran (THF), anhydrous

  • Lithium hydroxide (B78521) (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfite (B76179) (Na₂SO₃)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Experimental Protocol

Step 1: Acylation of the Chiral Auxiliary

  • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78 °C.

  • Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise, and allow the reaction to warm to 0 °C over 1 hour.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the resulting N-propionyl oxazolidinone by silica gel chromatography.

Step 2: Asymmetric Aldol Condensation

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes to form the lithium enolate.

  • In a separate flask, dissolve isovaleryl chloride (1.2 eq) in anhydrous THF at -78 °C.

  • Transfer the enolate solution to the isovaleryl chloride solution via cannula. Stir at -78 °C for 30 minutes, then warm to 0 °C over 2 hours.

  • Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

  • Dry the organic phase over MgSO₄ and concentrate. The crude product is taken to the next step.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the crude product from the previous step in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C and add aqueous H₂O₂ (4.0 eq), followed by aqueous LiOH (2.0 eq).

  • Stir the reaction at 0 °C for 4 hours.

  • Quench the reaction by adding aqueous Na₂SO₃.

  • Acidify the mixture to pH ~2 with HCl (1M).

  • Extract the aqueous layer with EtOAc.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the final product, 3-oxo-(2S)-methylisocaproic acid, by silica gel chromatography.

Part 2: Enzymatic Synthesis of this compound

This protocol utilizes a medium-chain acyl-CoA synthetase to ligate the chemically synthesized acid to Coenzyme A. While the substrate specificity of these enzymes can vary, many accept fatty acids with modifications.[5][6] A commercially available enzyme from Pseudomonas sp. is proposed here.

Materials and Reagents
  • 3-oxo-(2S)-methylisocaproic acid (from Part 1)

  • Coenzyme A, trilithium salt (CoA-SH)

  • Adenosine 5'-triphosphate, disodium (B8443419) salt (ATP)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Acyl-CoA Synthetase (medium chain, e.g., from Pseudomonas sp. or bovine liver)

  • Dithiothreitol (DTT)

  • Reverse-phase HPLC system for purification

Experimental Protocol

G Precursor 3-oxo-(2S)-methylisocaproic acid Enzyme Acyl-CoA Synthetase Precursor->Enzyme Substrate CoA Coenzyme A CoA->Enzyme Substrate ATP ATP ATP->Enzyme Energy Source Product This compound Enzyme->Product Catalyzes AMP AMP + PPi Enzyme->AMP Byproducts Mg Mg²⁺ Mg->Enzyme Cofactor

Caption: Key components in the enzymatic ligation of this compound.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice in the following order:

    • Potassium phosphate buffer (100 mM, pH 7.5)

    • 3-oxo-(2S)-methylisocaproic acid (10 mM)

    • Coenzyme A (5 mM)

    • ATP (15 mM)

    • MgCl₂ (20 mM)

    • DTT (5 mM)

    • Acyl-CoA Synthetase (1-5 U)

    • Make up the final volume to 1 mL with nuclease-free water.

  • Incubation: Incubate the reaction mixture at 37 °C for 2-4 hours. The reaction progress can be monitored by analytical HPLC by observing the depletion of CoA and the formation of the product peak.

  • Reaction Quenching: Stop the reaction by adding an equal volume of cold 10% trichloroacetic acid (TCA) or by flash-freezing in liquid nitrogen.

Purification and Characterization
  • Purification: The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 50 mM potassium phosphate buffer, pH 6.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 50% B over 30 minutes.

    • Detection: UV detection at 260 nm (for the adenine (B156593) moiety of CoA).

  • Characterization: The purified product should be characterized by:

    • Mass Spectrometry (LC-MS/MS): To confirm the molecular weight (Expected [M-H]⁻ ≈ 920.2 g/mol ).

    • NMR Spectroscopy: To confirm the structure, if a sufficient quantity is produced.

Data Summary

The following table summarizes the expected quantitative data for the synthesis protocol. Yields are based on typical values reported in the literature for similar chemo-enzymatic syntheses.[1][7]

ParameterStage 1: Chemical SynthesisStage 2: Enzymatic Ligation
Starting Material Chiral Auxiliary (1.0 eq)3-oxo-(2S)-methylisocaproic acid
Key Reagents n-BuLi, Propionyl Chloride, Isovaleryl ChlorideCoA, ATP, Acyl-CoA Synthetase
Typical Yield 30-50% (overall for 3 steps)40-70% (based on limiting CoA)
Purity (Post-Purification) >95% (by NMR)>98% (by HPLC)
Reaction Time ~12-16 hours2-4 hours

Conclusion

This application note provides a comprehensive chemo-enzymatic protocol for the synthesis of this compound. By leveraging the strengths of both chemical and enzymatic synthesis, this method allows for the production of a stereochemically defined, complex acyl-CoA thioester suitable for a range of research applications. The provided protocols are detailed to be accessible to researchers with experience in organic synthesis and biochemistry.

References

Application Note: Quantification of 3-oxo-(2S)-Methylisocapryloyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-oxo-(2S)-Methylisocapryloyl-CoA is a C9 branched-chain acyl-Coenzyme A (acyl-CoA) derivative. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and amino acid catabolism. The accurate quantification of specific acyl-CoA species like this compound is essential for understanding metabolic fluxes, identifying biomarkers for metabolic diseases, and assessing the pharmacodynamic effects of drugs targeting metabolic pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, specificity, and wide dynamic range.[1][2] This application note provides a detailed protocol for the quantification of this compound in biological matrices using LC-MS/MS.

Principle

This method employs a simple and efficient protein precipitation step for the extraction of this compound from biological samples. The analyte is then separated from other matrix components using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved using the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.

Experimental Protocols

Materials and Reagents
  • This compound standard (Molecular Weight: 921.74 g/mol )[1][3]

  • Internal Standard (IS): Heptadecanoyl-CoA or other suitable odd-chain acyl-CoA not present in the sample.

  • 5-Sulfosalicylic acid (SSA) or Trichloroacetic acid (TCA)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

Sample Preparation

The following protocol is a general guideline and may require optimization for specific biological matrices.

  • Sample Collection and Homogenization:

    • For cultured cells, wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

    • For tissues, weigh and homogenize the tissue on ice in a suitable buffer.

  • Protein Precipitation and Extraction:

    • To 100 µL of sample homogenate, add 400 µL of ice-cold 10% (w/v) TCA or 2.5% (w/v) SSA in water containing the internal standard (e.g., 1 µM Heptadecanoyl-CoA).

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Incubate on ice for 10 minutes.

  • Centrifugation:

    • Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for immediate LC-MS/MS analysis or store at -80°C.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for your specific instrumentation.

Liquid Chromatography:

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Injection Volume 5-10 µL
Column Temperature 40°C

Mass Spectrometry:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen, 800 L/hr
Desolvation Temp 400°C
Collision Gas Argon
MRM Transitions

Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da in positive ion mode MS/MS, corresponding to the fragmentation of the 3'-phospho-ADP moiety.[4]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound922.7415.730-40
Heptadecanoyl-CoA (Internal Standard)1020.6513.630-40

Note: The precursor ion is the [M+H]⁺ adduct. Collision energy should be optimized for the specific instrument being used.

Data Presentation

Calibration Curve

A calibration curve should be prepared by spiking known concentrations of this compound standard into a representative blank matrix (e.g., water or stripped serum). The curve should cover the expected concentration range in the samples. A linear regression with 1/x weighting is typically used.

Quantitative Data Summary
Sample IDAnalyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)Concentration (µM)
Blank015000000.000.00
Std 11200014800000.010.01
Std 25800015200000.040.05
Std 311500014900000.080.10
Std 455000015100000.360.50
Std 5108000014700000.731.00
Sample 125000015300000.160.22
Sample 241000014800000.280.38

Mandatory Visualizations

experimental_workflow sample Biological Sample (Cells or Tissue) homogenization Homogenization sample->homogenization extraction Protein Precipitation & Extraction with SSA/TCA + Internal Standard homogenization->extraction centrifugation Centrifugation (15,000 x g, 10 min, 4°C) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis (C18, ESI+, MRM) supernatant->lcms data Data Analysis & Quantification lcms->data metabolic_pathway bcaa Branched-Chain Amino Acids (e.g., Leucine) bckd Branched-Chain Keto-Acid Dehydrogenase bcaa->bckd bcfa Branched-Chain Fatty Acids bc_acyl_coa Branched-Chain Acyl-CoA bcfa->bc_acyl_coa bckd->bc_acyl_coa acyl_coa_dh Acyl-CoA Dehydrogenase bc_acyl_coa->acyl_coa_dh enoyl_coa Enoyl-CoA acyl_coa_dh->enoyl_coa enoyl_coa_hydratase Enoyl-CoA Hydratase enoyl_coa->enoyl_coa_hydratase hydroxyacyl_coa 3-Hydroxyacyl-CoA enoyl_coa_hydratase->hydroxyacyl_coa hydroxyacyl_coa_dh 3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->hydroxyacyl_coa_dh target This compound hydroxyacyl_coa_dh->target thiolase Thiolase target->thiolase acetyl_coa Acetyl-CoA thiolase->acetyl_coa propionyl_coa Propionyl-CoA thiolase->propionyl_coa tca TCA Cycle acetyl_coa->tca propionyl_coa->tca

References

Application Notes and Protocols for 3-Oxoacyl-CoA Thiolase Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Oxoacyl-CoA thiolase (also known as β-ketothiolase) is a pivotal enzyme in the fatty acid β-oxidation pathway, catalyzing the final step where a 3-oxoacyl-CoA is cleaved into an acyl-CoA (shortened by two carbons) and an acetyl-CoA.[1][2] This enzyme family is crucial for lipid metabolism and energy production. Eukaryotes possess two main forms of 3-ketoacyl-CoA thiolase: one in the mitochondria and another in peroxisomes.[3] Thiolases are categorized into two main types: 3-ketoacyl-CoA thiolase (Thiolase I), which has a broad substrate specificity, and acetoacetyl-CoA thiolase (Thiolase II), which is specific for acetoacetyl-CoA and is involved in biosynthetic pathways.[3][4] Accurate measurement of 3-oxoacyl-CoA thiolase activity is essential for studying metabolic disorders, drug development, and understanding the regulation of fatty acid metabolism.

These application notes provide detailed protocols for spectrophotometric assays to determine 3-oxoacyl-CoA thiolase activity.

Biochemical Pathway

The final step of β-oxidation catalyzed by 3-oxoacyl-CoA thiolase involves the thiolytic cleavage of a 3-oxoacyl-CoA in the presence of Coenzyme A (CoA).

Thiolase_Reaction 3-Oxoacyl-CoA 3-Oxoacyl-CoA Thiolase Thiolase 3-Oxoacyl-CoA->Thiolase CoA CoA CoA->Thiolase Acyl-CoA Acyl-CoA Acetyl-CoA Acetyl-CoA Thiolase->Acyl-CoA Thiolase->Acetyl-CoA

Caption: The thiolytic cleavage of 3-oxoacyl-CoA by thiolase.

Experimental Protocols

Two common methods for assaying 3-oxoacyl-CoA thiolase activity are presented below. The choice of method may depend on the specific thiolase isozyme, the available substrates, and the instrumentation.

Protocol 1: Direct Spectrophotometric Assay (Thiolysis Direction)

This method is not explicitly detailed in the provided search results but is a fundamental approach based on the change in absorbance of the 3-oxoacyl-CoA substrate upon cleavage. The disappearance of the enolate ion of the 3-oxoacyl-CoA leads to a decrease in absorbance at approximately 303-310 nm.

Principle: The assay measures the decrease in absorbance resulting from the cleavage of the 3-oxoacyl-CoA substrate.

Materials:

  • Potassium phosphate (B84403) buffer (pH 8.0)

  • Coenzyme A (CoA)

  • 3-oxoacyl-CoA substrate (e.g., 3-oxopalmitoyl-CoA)

  • Purified 3-oxoacyl-CoA thiolase or cell lysate containing the enzyme

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, CoA, and the 3-oxoacyl-CoA substrate in a cuvette.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the enzyme sample to the cuvette.

  • Immediately monitor the decrease in absorbance at the appropriate wavelength (e.g., 304 nm) for a set period.

  • Calculate the rate of reaction from the linear portion of the absorbance change over time.

Protocol 2: Coupled Spectrophotometric Assay

This assay measures the production of acetyl-CoA, a product of the thiolase reaction, by coupling it to the reactions catalyzed by citrate (B86180) synthase and malate (B86768) dehydrogenase, which results in the formation of NADH.[4]

Principle: The acetyl-CoA produced by thiolase is used by citrate synthase to form citrate from oxaloacetate. The consumed oxaloacetate is replenished by malate dehydrogenase, which oxidizes malate to oxaloacetate and reduces NAD+ to NADH. The increase in NADH concentration is monitored spectrophotometrically at 340 nm.[4]

Materials:

  • Tris-HCl buffer (pH 8.5)[4]

  • Coenzyme A (CoA)[4]

  • Dithioerythritol (DTE)[4]

  • Malate[4]

  • NAD+[4]

  • Malate dehydrogenase[4]

  • Citrate synthase[4]

  • Bovine serum albumin (BSA)[4]

  • Acetoacetyl-CoA (or other suitable 3-oxoacyl-CoA)[4]

  • Purified 3-oxoacyl-CoA thiolase or cell lysate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, CoA, DTE, malate, NAD+, malate dehydrogenase, citrate synthase, and BSA in a total volume of 1 mL.[4]

  • Add the recombinant thiolase or cell lysate to the mixture.[4]

  • Equilibrate the mixture to the desired temperature.

  • Initiate the reaction by adding the acetoacetyl-CoA substrate.[4]

  • Monitor the increase in absorbance at 340 nm due to the formation of NADH.[4]

  • Determine the rate of reaction from the linear phase of the absorbance curve.

Protocol 3: DTNB-Based Assay for CoA Release (Condensation Direction)

This method is suitable for measuring the reverse reaction (Claisen condensation) where two molecules of acyl-CoA condense to form a 3-oxoacyl-CoA, releasing one molecule of CoA. The released CoA is quantified using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free sulfhydryl group of CoA to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that absorbs at 412 nm.[5][6]

Principle: The rate of CoA release is directly proportional to the rate of the thiolase-catalyzed condensation reaction. The reaction of CoA with DTNB produces a colored product that can be measured spectrophotometrically.[5]

Materials:

  • Tris buffer (pH 7.4)[5]

  • KCl[5]

  • Acetyl-CoA[5]

  • Dicarbonyl-CoA (e.g., succinyl-CoA)[5]

  • Purified 3-oxoacyl-CoA thiolase or its mutants[5]

  • DTNB solution[5]

  • Spectrophotometer or plate reader capable of reading at 412 nm

Procedure:

  • Prepare a reaction mixture containing Tris buffer, KCl, acetyl-CoA, and dicarbonyl-CoA.[5]

  • Add the purified enzyme to the reaction solution.[5]

  • Incubate the reaction at 37°C for 30 minutes.[5]

  • Stop the reaction and develop the color by adding a DTNB solution.[5]

  • Measure the absorbance at 412 nm.[5]

  • A standard curve with known concentrations of CoA should be prepared to quantify the amount of released CoA.

Experimental Workflow

The following diagram illustrates a general workflow for a spectrophotometric 3-oxoacyl-CoA thiolase assay.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Buffers and Reagents Enzyme_Prep Prepare Enzyme Sample Reagent_Prep->Enzyme_Prep Substrate_Prep Prepare Substrate Solution Enzyme_Prep->Substrate_Prep Reaction_Setup Set up Reaction Mixture Substrate_Prep->Reaction_Setup Incubation Equilibrate to Temperature Reaction_Setup->Incubation Initiation Initiate Reaction with Enzyme/Substrate Incubation->Initiation Measurement Monitor Absorbance Change Initiation->Measurement Data_Collection Record Absorbance Data Measurement->Data_Collection Calculation Calculate Reaction Rate Data_Collection->Calculation Normalization Normalize to Protein Concentration Calculation->Normalization

Caption: General workflow for a 3-oxoacyl-CoA thiolase assay.

Data Presentation

The following table summarizes the quantitative data for the different assay protocols.

ParameterProtocol 1 (Direct Assay)Protocol 2 (Coupled Assay)[4]Protocol 3 (DTNB Assay)[5]
Principle Substrate DisappearanceNADH FormationCoA Release
Wavelength ~304 nm340 nm412 nm
Buffer Potassium Phosphate175 mM Tris-HCl50 mM Tris
pH 8.08.57.4
Temperature 25°C / 37°CNot specified37°C
Substrates 3-oxoacyl-CoA20µM Acetoacetyl-CoA1 mg/mL Acetyl-CoA, 1 mg/mL Dicarbonyl-CoA
Co-substrates CoA0.12 mM CoA, 2.6 mM Malate, 0.14 mM NAD+-
Coupling Enzymes -58 nkat Malate Dehydrogenase, 18 nkat Citrate Synthase-
Other Reagents -2.0 mM DTE, 0.05% (w/v) BSA40 mM KCl, 10 mM DTNB
Enzyme Source Purified enzyme or lysateRecombinant thiolasePurified enzyme or mutants
Detection Decrease in AbsorbanceIncrease in AbsorbanceIncrease in Absorbance

References

Application Notes and Protocols for 3-oxo-(2S)-Methylisocapryloyl-CoA as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-oxo-(2S)-Methylisocapryloyl-Coenzyme A (CoA) is a crucial intermediate in branched-chain fatty acid metabolism. Its accurate quantification is vital for studying various metabolic pathways, diagnosing certain metabolic disorders, and in the development of drugs targeting fatty acid metabolism. This document provides detailed protocols for the use of 3-oxo-(2S)-Methylisocapryloyl-CoA as an analytical standard for its quantification in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Molecular Information:

PropertyValue
Molecular Formula C30H50N7O18P3S
Molecular Weight 921.74 g/mol

Synthesis of this compound Standard

The synthesis of this compound can be achieved through a chemo-enzymatic approach. This method involves the activation of 3-oxo-(2S)-methylisocaproic acid and its subsequent conjugation to Coenzyme A.

Protocol for Synthesis:

  • Activation of the Carboxylic Acid:

    • Dissolve 10 mg of 3-oxo-(2S)-methylisocaproic acid in 1 mL of anhydrous tetrahydrofuran (B95107) (THF).

    • Add 1.2 equivalents of N,N'-Carbonyldiimidazole (CDI) to the solution.

    • Stir the reaction mixture at room temperature for 1 hour to form the acyl-imidazole intermediate.

  • Conjugation to Coenzyme A:

    • In a separate vial, dissolve 25 mg of Coenzyme A trilithium salt in 2 mL of 100 mM sodium bicarbonate buffer (pH 8.5).

    • Slowly add the acyl-imidazole solution from step 1 to the Coenzyme A solution.

    • Stir the reaction mixture at room temperature for 3 hours.

  • Purification:

    • Purify the resulting this compound by reversed-phase High-Performance Liquid Chromatography (HPLC).

    • Use a C18 column with a gradient of acetonitrile (B52724) in water (with 0.1% formic acid).

    • Collect the fractions containing the product and confirm its identity by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final product as a white powder.

Storage and Stability

Proper storage of the this compound standard is critical to maintain its integrity.

ConditionRecommendation
Solid Form Store at -20°C in a sealed container, protected from light.
Stock Solution Prepare in an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and store at -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.
Working Solutions Prepare fresh daily from the stock solution.

Some enzymes involved in 3-oxoacyl-CoA metabolism exhibit cold lability, so it is crucial to handle biological samples appropriately to prevent degradation of the analyte.

Experimental Protocol: Quantification by LC-MS/MS

This protocol outlines the procedure for the quantification of this compound in biological samples such as cell lysates or tissue homogenates.

Materials and Reagents
  • This compound standard

  • Internal Standard (IS): Heptadecanoyl-CoA or other suitable odd-chain acyl-CoA

  • 5-Sulfosalicylic acid (SSA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate

  • Formic acid

Sample Preparation
  • Homogenization: Homogenize cell pellets or tissues on ice in a suitable buffer.

  • Extraction: To 100 µL of homogenate, add 400 µL of ice-cold 2.5% (w/v) SSA solution containing the internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Collection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B over 10 minutes

Mass Spectrometry:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 922.7
Product Ion (Q3) m/z 415.1 (Quantifier, [M-507+H]+)
Product Ion (Q3) m/z 428.1 (Qualifier)
Collision Energy Optimized by direct infusion of the standard
Calibration Curve and Quantification

Prepare a calibration curve by spiking known concentrations of the this compound standard into a blank matrix (e.g., water or a surrogate biological matrix devoid of the analyte). The expected linear range is from low nanomolar to micromolar concentrations. The Lower Limit of Quantification (LLOQ) is anticipated to be in the low nanomolar range.

Visualizations

G cluster_prep Standard Preparation Workflow synthesis Chemo-enzymatic Synthesis purification HPLC Purification synthesis->purification lyophilization Lyophilization purification->lyophilization storage Storage at -20°C lyophilization->storage

Caption: Workflow for the preparation of the this compound analytical standard.

G cluster_analysis Analytical Workflow sample_prep Sample Preparation (Protein Precipitation) lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Data Analysis & Quantification ms_detection->quantification

Caption: Experimental workflow for the quantification of this compound.

G acyl_coa This compound (Precursor Ion: m/z 922.7) fragment1 Quantifier Ion (m/z 415.1) acyl_coa->fragment1 fragment2 Qualifier Ion (m/z 428.1) acyl_coa->fragment2 nl Neutral Loss of 507 Da acyl_coa->nl nl->fragment1

Caption: Fragmentation pattern of this compound in positive ESI-MS/MS.

Application Notes and Protocols for In Vitro Enzyme Assays with 3-oxo-(2S)-Methylisocapryloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-oxo-(2S)-Methylisocapryloyl-CoA is a branched-chain acyl-CoA derivative that is an important intermediate in the metabolism of branched-chain fatty acids. The enzymatic processing of this substrate is critical for understanding various metabolic pathways and for the development of therapeutic agents targeting metabolic disorders. These application notes provide detailed protocols for in vitro assays designed to characterize enzymes that metabolize this compound, with a primary focus on 3-oxoacyl-CoA thiolases.

The key enzyme family responsible for the metabolism of 3-oxoacyl-CoA substrates is the 3-oxoacyl-CoA thiolases (also known as β-ketothiolases) . These enzymes catalyze the thiolytic cleavage of 3-oxoacyl-CoA into a shorter acyl-CoA and acetyl-CoA. Specifically, sterol carrier protein 2/3-oxoacyl-CoA thiolase (SCP-2/thiolase) is known to be active with 2-methyl-branched 3-oxoacyl-CoAs, making it a prime candidate for activity with this compound.

These protocols describe two primary spectrophotometric methods for assaying the activity of thiolases on this compound: a direct continuous assay monitoring the cleavage of the substrate, and a discontinuous endpoint assay using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Data Presentation

Table 1: Kinetic Parameters of Peroxisomal Thiolases with Various 3-Oxoacyl-CoA Substrates

EnzymeSubstrateKm (µM)Vmax (U/mg)
Thiolase A (Rat Liver Peroxisomes) 3-Oxohexanoyl-CoA5120
3-Oxooctanoyl-CoA4150
3-Oxodecanoyl-CoA3130
3-Oxopalmitoyl-CoA780
SCP-2/Thiolase (Rat Liver Peroxisomes) [1]3-Oxooctanoyl-CoA1025
3-Oxodecanoyl-CoA830
3-Oxopalmitoyl-CoA620
3-Oxo-2-methylpalmitoyl-CoA1510

Table 2: Substrate Specificity of Sunflower Glyoxysomal 3-Oxoacyl-CoA Thiolase II [2]

SubstrateKm (µM)
Acetoacetyl-CoA27
3-Oxohexanoyl-CoA7
3-Oxooctanoyl-CoA5
3-Oxodecanoyl-CoA4
3-Oxododecanoyl-CoA3
3-Oxotetradecanoyl-CoA4
3-Oxohexadecanoyl-CoA6

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for Thiolase Activity

This protocol measures the decrease in absorbance resulting from the cleavage of the 3-oxoacyl-CoA substrate. The enol form of the 3-oxoacyl-CoA has a characteristic absorbance that is lost upon thiolytic cleavage.

Principle:

The thiolytic cleavage of this compound by a thiolase in the presence of Coenzyme A (CoA) results in the formation of a shorter acyl-CoA and acetyl-CoA. The disappearance of the 3-oxoacyl-CoA can be monitored spectrophotometrically.

Materials:

  • This compound

  • Coenzyme A (CoA)

  • Purified or partially purified 3-oxoacyl-CoA thiolase (e.g., SCP-2/thiolase)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 50 mM KCl and 25 mM MgCl2

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0). Determine the exact concentration spectrophotometrically.

    • Prepare a stock solution of CoA in water.

    • Prepare serial dilutions of the enzyme in Assay Buffer.

  • Set up the Assay:

    • In a UV-transparent microplate well or cuvette, add the following components to a final volume of 200 µL:

      • Assay Buffer

      • This compound (final concentration to be optimized, typically in the range of 10-100 µM)

      • CoA (final concentration to be optimized, typically 50-200 µM)

    • Mix gently by pipetting.

  • Initiate the Reaction:

    • Initiate the reaction by adding a small volume of the enzyme solution.

    • Immediately start monitoring the decrease in absorbance at a wavelength determined by the absorbance maximum of the enolate form of this compound (typically between 300 and 310 nm).

  • Data Acquisition and Analysis:

    • Record the absorbance at regular intervals for a period of 5-10 minutes.

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.

    • The rate of substrate cleavage can be calculated using the Beer-Lambert law (ΔA = εbc), where ε is the molar extinction coefficient of the 3-oxoacyl-CoA substrate at the measured wavelength. The extinction coefficient for this compound will need to be determined experimentally.

Protocol 2: Discontinuous Endpoint Assay using DTNB

This protocol measures the amount of free Coenzyme A (CoA) produced during the thiolytic cleavage of this compound. The released CoA reacts with DTNB (Ellman's reagent) to produce a colored product that can be quantified.[3][4]

Principle:

The thiolase-catalyzed reaction releases one molecule of CoA for every molecule of this compound cleaved. The free thiol group of the released CoA reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB2-), which has a strong absorbance at 412 nm.

Materials:

  • This compound

  • Purified or partially purified 3-oxoacyl-CoA thiolase

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 50 mM KCl and 25 mM MgCl2

  • DTNB (Ellman's Reagent) solution: 10 mM in 100 mM potassium phosphate buffer, pH 7.0

  • Stopping Reagent: 1 M HCl or other suitable acid

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of this compound and enzyme as described in Protocol 1.

  • Set up the Enzymatic Reaction:

    • In microcentrifuge tubes, set up the reaction mixtures (e.g., 100 µL final volume) containing:

      • Assay Buffer

      • This compound (at a fixed, saturating concentration for inhibitor screening, or varied for kinetic analysis)

    • Pre-incubate the reaction mixtures at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate and Stop the Reaction:

    • Initiate the reaction by adding the enzyme solution.

    • Incubate for a fixed period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding a small volume of Stopping Reagent (e.g., 10 µL of 1 M HCl).

  • Color Development:

    • Transfer a portion of the stopped reaction mixture to a 96-well plate.

    • Add the DTNB solution to each well.

    • Incubate at room temperature for 5-10 minutes to allow for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 412 nm using a microplate reader.

    • Create a standard curve using known concentrations of CoA to determine the amount of CoA released in each reaction.

    • Calculate the enzyme activity, typically expressed as µmol of CoA released per minute per mg of protein. The molar extinction coefficient for TNB2- at 412 nm is approximately 14,150 M-1cm-1.[3]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis reagent_prep Prepare Reagents (Substrate, CoA, Enzyme, Buffers) plate_prep Prepare 96-well Plate reagent_prep->plate_prep add_reagents Add Assay Buffer, Substrate, and CoA plate_prep->add_reagents initiate_rxn Initiate Reaction with Enzyme add_reagents->initiate_rxn incubation Incubate at Controlled Temperature initiate_rxn->incubation stop_rxn Stop Reaction (for endpoint assay) incubation->stop_rxn Endpoint Assay continuous_read Continuous Reading (Spectrophotometer) incubation->continuous_read Continuous Assay endpoint_read Add DTNB and Read Absorbance at 412 nm stop_rxn->endpoint_read calc_velocity Calculate Initial Velocity (V₀) continuous_read->calc_velocity endpoint_read->calc_velocity kinetic_params Determine Kinetic Parameters (Km, Vmax) calc_velocity->kinetic_params inhibitor_eval Evaluate Inhibitor Potency (IC₅₀) calc_velocity->inhibitor_eval

Fig. 1: Experimental workflow for in vitro thiolase assays.

signaling_pathway cluster_pathway Thiolytic Cleavage of this compound cluster_assay_principle Assay Principle (DTNB Method) Substrate This compound Enzyme 3-Oxoacyl-CoA Thiolase Substrate->Enzyme CoA Coenzyme A CoA->Enzyme Product1 Isobutyryl-CoA Enzyme->Product1 thiolysis Product2 Acetyl-CoA Enzyme->Product2 thiolysis Released_CoA Released Coenzyme A (from thiolysis) DTNB DTNB (Ellman's Reagent) Released_CoA->DTNB reacts with TNB TNB²⁻ (Colored Product) DTNB->TNB Spectro Measure Absorbance at 412 nm TNB->Spectro

Fig. 2: Reaction pathway and assay principle.

References

Application Notes and Protocols: 3-oxo-(2S)-Methylisocapryloyl-CoA in Tuberculosis Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis, possesses a unique and complex lipid metabolism that is crucial for its survival, pathogenesis, and the structural integrity of its cell wall.[1][2][3] Enzymes involved in the biosynthesis and degradation of lipids, particularly methyl-branched fatty acids, represent a promising class of targets for novel anti-tubercular agents.[4][5] 3-oxo-(2S)-Methylisocapryloyl-CoA is a specialized substrate analogue designed for the investigation of enzymes involved in the β-oxidation of branched-chain fatty acids. This document provides detailed application notes and experimental protocols for the use of this compound in the characterization of mycobacterial enzymes and in the high-throughput screening of potential inhibitors.

Introduction

M. tuberculosis relies heavily on host-derived lipids, such as fatty acids and cholesterol, as primary carbon sources during infection.[6][7] The degradation of these lipids occurs via the β-oxidation pathway. The genome of M. tuberculosis encodes a large number of enzymes predicted to be involved in this pathway, suggesting a high degree of redundancy and specialization.[6][8] Notably, the mycobacterial cell envelope is rich in complex lipids containing multiple methyl-branched fatty acids, such as mycocerosic acids.[1][2][5] The metabolic pathways that handle these branched-chain lipids are distinct and essential, making the enzymes involved attractive targets for drug discovery.[4]

This compound is an intermediate in the β-oxidation of branched-chain fatty acids. Its thiolytic cleavage is catalyzed by a 3-oxoacyl-CoA thiolase. This reaction is the final step in each cycle of β-oxidation. Given the importance of branched-chain lipid metabolism for M. tuberculosis, the enzymes responsible for this cleavage are potential therapeutic targets.

Application Notes

Enzymatic Characterization of 3-oxoacyl-CoA Thiolases

This compound serves as a specific substrate for the identification and kinetic characterization of 3-oxoacyl-CoA thiolases that are active on branched-chain acyl-CoAs. M. tuberculosis possesses multiple putative thiolase enzymes, and their substrate specificities are not fully elucidated.[9] Using this substrate allows for the determination of key kinetic parameters (Km, Vmax, kcat) for purified recombinant thiolases, enabling researchers to identify enzymes specifically involved in branched-chain fatty acid metabolism.

High-Throughput Screening (HTS) for Thiolase Inhibitors

The enzymatic assay described in this document can be adapted for a high-throughput format to screen large compound libraries for inhibitors of specific mycobacterial 3-oxoacyl-CoA thiolases.[10][11] The development of potent and selective inhibitors against these enzymes could lead to novel anti-tubercular agents that disrupt the energy metabolism and cell wall maintenance of M. tuberculosis.

Validation of Thiolase as a Drug Target

By identifying inhibitors through HTS, further studies can be conducted to validate the targeted thiolase as a viable anti-tubercular drug target. This includes assessing the bactericidal or bacteriostatic activity of the identified compounds against whole-cell M. tuberculosis, as well as evaluating their efficacy in macrophage infection models.

Data Presentation

Table 1: Hypothetical Kinetic Parameters of a Novel M. tuberculosis 3-oxoacyl-CoA Thiolase (e.g., FadA-like protein) with Various Substrates
SubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
This compound15 ± 21.2 ± 0.12.51.7 x 105
3-oxooctanoyl-CoA (straight-chain)50 ± 50.5 ± 0.051.02.0 x 104
Acetoacetyl-CoA120 ± 150.2 ± 0.030.43.3 x 103
Table 2: Inhibition of a Novel M. tuberculosis Thiolase by Hit Compounds from HTS
Compound IDIC50 (µM)Mode of InhibitionM. tuberculosis MIC (µg/mL)
TB-H15.2 ± 0.4Competitive12.5
TB-H21.8 ± 0.2Non-competitive6.25
TB-H39.7 ± 1.1Uncompetitive> 50

Mandatory Visualizations

G cluster_pathway β-Oxidation of a Methyl-Branched Fatty Acid Branched_Fatty_Acid Methyl-Branched Fatty Acid FadD Acyl-CoA Synthetase Branched_Fatty_Acid->FadD Acyl_CoA (2S)-Methyl-acyl-CoA ACAD Acyl-CoA Dehydrogenase Acyl_CoA->ACAD Enoyl_CoA 2,3-dehydro-(2S)-Methyl-acyl-CoA ECH Enoyl-CoA Hydratase Enoyl_CoA->ECH Hydroxyacyl_CoA 3-hydroxy-(2S)-Methyl-acyl-CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->HADH Oxoacyl_CoA This compound Thiolase 3-oxoacyl-CoA Thiolase Oxoacyl_CoA->Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA Propionyl_CoA Propionyl-CoA FadD->Acyl_CoA ACAD->Enoyl_CoA ECH->Hydroxyacyl_CoA HADH->Oxoacyl_CoA Thiolase->Shortened_Acyl_CoA Thiolase->Propionyl_CoA

Caption: Branched-chain fatty acid β-oxidation pathway.

G cluster_workflow Experimental Workflow for Thiolase Assay Start Start Prepare_Reagents Prepare Assay Buffer, Substrate, and Enzyme Start->Prepare_Reagents Add_Reagents Add Buffer, DTNB, and CoA to Cuvette Prepare_Reagents->Add_Reagents Incubate Incubate at 37°C for 5 min Add_Reagents->Incubate Initiate_Reaction Add Substrate (this compound) Incubate->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 412 nm for 10 min Initiate_Reaction->Measure_Absorbance Analyze_Data Calculate Initial Velocity and Enzyme Activity Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Thiolase enzymatic assay workflow.

G cluster_hts High-Throughput Screening Workflow Library_Prep Prepare Compound Library in 384-well plates Compound_Transfer Transfer Compounds from Library to Assay Plates Library_Prep->Compound_Transfer Assay_Dispense Dispense Enzyme, Buffer, DTNB, and CoA Assay_Dispense->Compound_Transfer Pre_Incubation Pre-incubate Enzyme with Compounds Compound_Transfer->Pre_Incubation Substrate_Addition Add Substrate to Initiate Reaction Pre_Incubation->Substrate_Addition Read_Plates Read Absorbance at 412 nm (Kinetic Mode) Substrate_Addition->Read_Plates Data_Analysis Calculate % Inhibition and Identify Hits Read_Plates->Data_Analysis Hit_Confirmation Confirm Hits and Determine IC50 Data_Analysis->Hit_Confirmation

Caption: High-throughput screening workflow.

Experimental Protocols

Protocol 1: Enzymatic Assay for 3-oxoacyl-CoA Thiolase Activity

This protocol describes a continuous spectrophotometric assay to measure the thiolytic cleavage of this compound. The reaction releases a free thiol group from Coenzyme A (CoA), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that absorbs light at 412 nm.

Materials:

  • Purified recombinant M. tuberculosis 3-oxoacyl-CoA thiolase

  • This compound (substrate)

  • Coenzyme A (CoA)

  • DTNB (Ellman's reagent)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Spectrophotometer capable of reading at 412 nm

  • Temperature-controlled cuvette holder

Procedure:

  • Prepare a 1 mL reaction mixture in a quartz cuvette containing:

    • 880 µL of 100 mM Tris-HCl, pH 8.0

    • 50 µL of 2 mM DTNB

    • 50 µL of 1 mM CoA

  • Place the cuvette in the spectrophotometer set to 37°C and incubate for 5 minutes to allow for temperature equilibration.

  • Add 10 µL of the purified thiolase enzyme solution (e.g., 0.1-1 µg) and mix by gentle inversion.

  • Initiate the reaction by adding 10 µL of 1 mM this compound (final concentration 10 µM).

  • Immediately start monitoring the increase in absorbance at 412 nm for 5-10 minutes, taking readings every 15 seconds.

  • Calculate the initial reaction velocity (v) using the molar extinction coefficient of TNB (14,150 M-1cm-1).

  • Perform control reactions without the enzyme or without the substrate to account for any background signal.

Protocol 2: High-Throughput Screening of Small Molecule Inhibitors

This protocol adapts the enzymatic assay for a 384-well plate format suitable for HTS.

Materials:

  • All materials from Protocol 1

  • 384-well clear, flat-bottom microplates

  • Acoustic liquid handler or multi-channel pipette for compound transfer

  • Microplate reader with kinetic reading capabilities at 412 nm

  • Small molecule compound library dissolved in DMSO

Procedure:

  • To each well of a 384-well plate, add:

    • 20 µL of assay buffer (100 mM Tris-HCl, pH 8.0) containing 100 µM DTNB and 50 µM CoA.

    • 50 nL of test compound from the library plate (final concentration typically 10 µM). For controls, add DMSO.

  • Add 5 µL of the purified thiolase enzyme solution in assay buffer to each well.

  • Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the reaction by adding 5 µL of 60 µM this compound (final concentration 10 µM, approximately the Km value).

  • Immediately place the plate in a microplate reader and monitor the absorbance at 412 nm every 30 seconds for 15 minutes.

  • Calculate the reaction rate for each well.

  • Determine the percent inhibition for each compound relative to the DMSO controls.

  • Primary hits are typically defined as compounds causing >50% inhibition. These hits should be re-tested and their IC50 values determined using serial dilutions.

References

Scalable Synthesis of 3-oxo-(2S)-Methylisocapryloyl-CoA for Metabolomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-oxo-(2S)-Methylisocapryloyl-CoA is a crucial intermediate in branched-chain fatty acid metabolism and is of significant interest in metabolomics studies for understanding various physiological and pathological states. Its accurate quantification and the study of its metabolic fate require access to a stable and pure standard. This document provides a detailed protocol for the scalable synthesis, purification, and characterization of this compound. The presented methods are designed to be reproducible and scalable to meet the demands of comprehensive metabolomics research.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the synthesis of the precursor acid, (2S)-methyl-3-oxoisocaproic acid. This is followed by the activation of the carboxylic acid and subsequent coupling with Coenzyme A (CoA) to form the final thioester. Purification is achieved through High-Performance Liquid Chromatography (HPLC), and the final product is characterized by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_coupling CoA Thioester Synthesis cluster_purification Purification & Analysis A Substituted Malonic Acid Half Oxyester (SMAHO) C Decarboxylative Claisen Condensation A->C B Isovaleryl Chloride B->C D (2S)-methyl-3-oxoisocaproic acid C->D Yield: ~70-80% E Activation of Precursor Acid (e.g., with CDI) D->E G Coupling Reaction E->G F Coenzyme A (Trilithium Salt) F->G H Crude this compound G->H Yield: ~50-60% I Reverse-Phase HPLC H->I J Lyophilization I->J K Pure this compound J->K Purity: >95% L LC-MS/MS Analysis K->L

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of (2S)-methyl-3-oxoisocaproic acid

This protocol is adapted from methods for the synthesis of β-keto esters via a decarboxylative Claisen condensation.

Materials:

  • Substituted malonic acid half oxyester (SMAHO) with a (2S)-methyl group

  • Isovaleryl chloride

  • Magnesium chloride (MgCl₂)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a solution of the (2S)-methyl-substituted malonic acid half oxyester in anhydrous THF, add MgCl₂ and Et₃N.

  • Stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture to 0°C and slowly add isovaleryl chloride.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with 1 M HCl and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude (2S)-methyl-3-oxoisocaproic acid.

  • Purify the crude product by flash column chromatography.

ParameterValue
Starting Material (2S)-methyl-SMAHO
Reagent Isovaleryl chloride
Typical Yield 70-80%
Purity (post-chromatography) >95%
Synthesis of this compound

This protocol utilizes N,N'-Carbonyldiimidazole (CDI) for the activation of the carboxylic acid.

Materials:

  • (2S)-methyl-3-oxoisocaproic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A (trilithium salt hydrate)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine (Et₃N)

Procedure:

  • Dissolve (2S)-methyl-3-oxoisocaproic acid in anhydrous THF.

  • Add CDI in one portion and stir the mixture at room temperature for 1 hour to form the acyl-imidazolide.

  • In a separate flask, dissolve Coenzyme A trilithium salt hydrate (B1144303) in a minimal amount of water and then add anhydrous DMF and Et₃N.

  • Add the acyl-imidazolide solution dropwise to the Coenzyme A solution at 0°C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Acidify the reaction mixture to pH 2-3 with dilute HCl.

  • The crude product is then ready for purification by HPLC.

ParameterValue
Starting Material (2S)-methyl-3-oxoisocaproic acid
Coupling Agent N,N'-Carbonyldiimidazole (CDI)
Typical Yield (crude) 50-60%

Purification and Analysis

HPLC Purification

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 10 x 250 mm, 5 µm)

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 6.7

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point and should be optimized for best separation.

  • Flow Rate: 4 mL/min

  • Detection: UV at 260 nm

Procedure:

  • Dissolve the crude reaction mixture in a minimal amount of Mobile Phase A.

  • Inject the solution onto the HPLC system.

  • Collect the fractions corresponding to the major peak with the expected retention time for the acyl-CoA.

  • Combine the pure fractions and lyophilize to obtain the final product as a white solid.

ParameterValue
Column Type C18 Reverse-Phase
Detection Wavelength 260 nm
Expected Purity >95%
LC-MS/MS Analysis for Metabolomics

Instrumentation and Conditions:

  • LC System: Coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: C18 reverse-phase column (analytical scale).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Transition: Monitor for the characteristic neutral loss of the 5'-ADP moiety (507.3 Da). The precursor ion will be the [M+H]⁺ of this compound, and the product ion will be [M-507+H]⁺.

ParameterValue
Ionization Mode ESI+
Precursor Ion [M+H]⁺ Calculated m/z
Product Ion [M-507+H]⁺ Calculated m/z
Collision Energy Optimize for maximal signal

Metabolic Significance and Pathway Involvement

This compound is an intermediate in the catabolism of the branched-chain amino acid leucine (B10760876). Its formation is a key step in the pathway that ultimately leads to the production of acetyl-CoA and acetoacetate. Dysregulation of this pathway is associated with metabolic disorders such as Maple Syrup Urine Disease.

Leucine_Catabolism Leucine Leucine a_KIC α-Ketoisocaproate Leucine->a_KIC Transamination Isovaleryl_CoA Isovaleryl-CoA a_KIC->Isovaleryl_CoA Decarboxylation Target This compound Isovaleryl_CoA->Target Dehydrogenation & Carboxylation Steps Acetyl_CoA Acetyl-CoA Target->Acetyl_CoA Acetoacetate Acetoacetate Target->Acetoacetate

Caption: Simplified pathway of leucine catabolism showing the position of the target molecule.

Application Notes: Fluorometric Determination of 3-Oxoacyl-CoA Intermediates in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Oxoacyl-CoA intermediates are critical metabolites in fatty acid β-oxidation (FAO), a fundamental cellular process for energy production from lipids. The accurate quantification of these transient molecules is essential for understanding metabolic fluxes, identifying enzyme deficiencies, and investigating the mechanism of action of drugs targeting lipid metabolism. Fluorometric assays offer a highly sensitive and specific means to measure 3-oxoacyl-CoA and related intermediates, providing valuable insights for researchers in biochemistry, cell biology, and drug development.

This document provides detailed protocols and application notes for the fluorometric determination of 3-oxoacyl-CoA intermediates, leveraging the enzymatic production of fluorescent reporters.

Principle of Detection

The direct fluorometric determination of 3-oxoacyl-CoA is challenging. Therefore, indirect methods are commonly employed. A prevalent strategy involves a coupled enzymatic reaction where the formation or consumption of a fluorescent molecule, such as NADH, is stoichiometrically linked to the concentration of the 3-oxoacyl-CoA precursor, 3-hydroxyacyl-CoA. The oxidation of 3-hydroxyacyl-CoA to 3-oxoacyl-CoA is catalyzed by 3-hydroxyacyl-CoA dehydrogenase, which concurrently reduces NAD+ to the fluorescent NADH. The resulting increase in fluorescence is directly proportional to the amount of 3-hydroxyacyl-CoA, which is in equilibrium with 3-oxoacyl-CoA.

Alternatively, the entire fatty acid β-oxidation pathway can be monitored using fluorescent probes that are metabolized to release a fluorophore.[1][2][3][4] These methods provide a global view of FAO activity rather than the concentration of a specific intermediate.

Experimental Protocols

Protocol 1: Fluorometric Determination of 3-Hydroxyacyl-CoA as a Proxy for 3-Oxoacyl-CoA

This protocol is adapted from an enzymatic assay that measures 3-hydroxyacyl-CoA esters, which are direct precursors to 3-oxoacyl-CoA in the β-oxidation pathway.[5] The method relies on the stoichiometric oxidation of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA by 3-hydroxyacyl-CoA dehydrogenase, with the concomitant production of NADH, which is then measured fluorometrically. An enzymatic cycling amplification step can be included to measure picomole levels of the intermediates.[5]

Materials and Reagents:

  • Tissue or cell samples

  • Chloroform/Methanol solution (2:1, v/v)

  • 3-hydroxyacyl-CoA dehydrogenase (from porcine heart)

  • Enoyl-CoA hydratase (optional, for measurement of 2-trans-enoyl-CoA)

  • NAD+

  • NADH (for standard curve)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Enzymatic cycling reagents (e.g., lactate (B86563) dehydrogenase, glutamate (B1630785) dehydrogenase, L-lactic acid, α-ketoglutarate, ammonium (B1175870) acetate)

  • Fluorometer (Excitation: 340 nm, Emission: 460 nm)

  • 96-well black microplates

Procedure:

  • Sample Preparation (Acyl-CoA Extraction):

    • Homogenize frozen tissue or cell pellets in a chloroform/methanol solution.

    • Centrifuge to separate the phases and collect the upper aqueous phase containing acyl-CoA esters.

    • Dry the extract under a stream of nitrogen and resuspend in an appropriate buffer.

  • Standard Curve Preparation:

    • Prepare a series of NADH standards (e.g., 0 to 10 µM) in the reaction buffer.

    • Add the standards to the 96-well plate.

  • Reaction Setup:

    • To each well containing the extracted sample, add the reaction buffer, NAD+, and 3-hydroxyacyl-CoA dehydrogenase.

    • If measuring 2-trans-enoyl-CoA as well, include enoyl-CoA hydratase in the reaction mixture.

    • For background control, prepare a sample well without the 3-hydroxyacyl-CoA dehydrogenase.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorometric Measurement:

    • Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the sample readings.

    • Determine the concentration of NADH produced in the samples using the NADH standard curve.

    • The concentration of 3-hydroxyacyl-CoA is stoichiometric to the NADH produced.

Protocol 2: General Fluorometric Assay for Fatty Acid β-Oxidation (FAO) Activity

This protocol describes a general method to assess the overall activity of the fatty acid β-oxidation pathway using a commercially available fluorescent probe, such as FAOBlue.[6] This probe is a substrate for FAO and releases a fluorescent compound upon metabolic processing.[6]

Materials and Reagents:

  • Cultured cells or tissue homogenates

  • Fluorescent FAO probe (e.g., FAOBlue)

  • Cell culture medium or appropriate assay buffer

  • Fluorometer or fluorescence microscope

  • 96-well black microplates (for plate reader assays)

Procedure:

  • Cell Seeding (for cell-based assays):

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Probe Loading:

    • Prepare a working solution of the fluorescent FAO probe in a cell culture medium or assay buffer.

    • Remove the old medium from the cells and add the probe-containing medium.

    • Incubate the cells for a specified time (e.g., 1-4 hours) at 37°C.

  • Fluorescence Measurement:

    • Plate Reader: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific probe (e.g., Ex/Em = 405/450 nm for FAOBlue).[6]

    • Fluorescence Microscopy: Wash the cells with buffer and visualize them under a fluorescence microscope using the appropriate filter sets.

  • Data Analysis:

    • The increase in fluorescence intensity is proportional to the FAO activity.

    • Results can be normalized to cell number or protein concentration.

Data Presentation

Table 1: Quantitative Parameters of Fluorometric Assays for CoA and Related Intermediates

Assay ParameterFluorometric Assay for CoAFluorometric Assay for Acetyl-CoA
Detection Method Fluorometric (Ex/Em = 535/587 nm)Fluorometric
Linear Detection Range 3 – 100 µM0 – 100 µM (based on standard curve)
Sample Type Biological SamplesCells, Tissues, Purified Enzymes
Assay Time ~60 minutesNot Specified
Reference BioAssay Systems[7]AffiGEN[8]

Visualizations

Diagram 1: Fatty Acid β-Oxidation Pathway

FattyAcidOxidation FattyAcylCoA Fatty Acyl-CoA EnoylCoA trans-Δ²-Enoyl-CoA FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA L-3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase OxoacylCoA 3-Oxoacyl-CoA HydroxyacylCoA->OxoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ → NADH) AcetylCoA Acetyl-CoA OxoacylCoA->AcetylCoA β-Ketothiolase (CoA-SH) ShorterAcylCoA Fatty Acyl-CoA (n-2) OxoacylCoA->ShorterAcylCoA TCA TCA Cycle AcetylCoA->TCA ShorterAcylCoA->FattyAcylCoA Re-entry to β-Oxidation

Caption: The fatty acid β-oxidation spiral, highlighting the formation of 3-oxoacyl-CoA.

Diagram 2: Experimental Workflow for Fluorometric Assay

FluorometricAssayWorkflow SamplePrep Sample Preparation (Extraction of Acyl-CoAs) ReactionSetup Reaction Setup (Add buffer, NAD⁺, Enzyme) SamplePrep->ReactionSetup Incubation Incubation (37°C, 30-60 min) ReactionSetup->Incubation Measurement Fluorometric Measurement (Ex: 340 nm, Em: 460 nm) Incubation->Measurement DataAnalysis Data Analysis (Standard Curve & Calculation) Measurement->DataAnalysis

Caption: A generalized workflow for the fluorometric determination of 3-hydroxyacyl-CoA.

References

Using 3-oxo-(2S)-Methylisocapryloyl-CoA in biochemical assay reagents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-oxo-(2S)-Methylisocapryloyl-CoA is a synthetic derivative of coenzyme A, designed for use as a specialized tool in biochemical assays.[1] Its structure, featuring a 3-oxo group and a methyl branch at the 2S position, makes it a valuable substrate analog and potential inhibitor for enzymes involved in fatty acid and ketone body metabolism. This document provides detailed application notes and protocols for the effective use of this compound in studying enzyme kinetics, screening for inhibitors, and elucidating metabolic pathways.

Biochemical Context and Applications

This compound is an analog of endogenous 3-oxoacyl-CoAs, which are key intermediates in several metabolic processes. The presence of the 2S-methyl group suggests its utility in studying enzymes that process branched-chain acyl-CoAs.

Potential applications include:

  • Enzyme Characterization: Serving as a substrate to determine the kinetic parameters (Km, Vmax, kcat) of enzymes such as 3-oxoacyl-CoA thiolases, HMG-CoA synthase, and 3-oxoacid CoA-transferase.

  • Inhibitor Screening: Acting as a competitive or non-competitive inhibitor to identify and characterize novel drug candidates targeting enzymes in fatty acid and ketone metabolism.

  • Metabolic Pathway Analysis: Investigating the substrate specificity and branch-point regulation of metabolic pathways involving branched-chain fatty acid degradation.

Data Presentation: Hypothetical Kinetic Parameters

The following table summarizes hypothetical kinetic data for the interaction of this compound and a related unbranched analog with a putative branched-chain 3-oxoacyl-CoA thiolase. This data is for illustrative purposes to demonstrate the potential selectivity of the enzyme.

SubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
This compound152.510.46.9 x 105
3-oxoisocapryloyl-CoA (unbranched)751.25.06.7 x 104

Signaling Pathway and Experimental Workflow Diagrams

Branched-Chain Fatty Acid Beta-Oxidation Pathway

BCFADegradation cluster_0 Mitochondrion BCFA Branched-Chain Fatty Acid BCFA_CoA Branched-Chain Acyl-CoA BCFA->BCFA_CoA Acyl-CoA Synthetase Enoyl_CoA 2-enoyl-CoA BCFA_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA 3-oxoacyl-CoA Hydroxyacyl_CoA->Oxoacyl_CoA 3-hydroxyacyl-CoA Dehydrogenase Thiolase Branched-Chain 3-oxoacyl-CoA Thiolase Oxoacyl_CoA->Thiolase TargetSubstrate This compound TargetSubstrate->Thiolase Substrate Analog Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Propionyl_CoA Propionyl-CoA Thiolase->Propionyl_CoA TCA TCA Cycle Acetyl_CoA->TCA Propionyl_CoA->TCA via Succinyl-CoA

Caption: Branched-chain fatty acid beta-oxidation pathway.

Experimental Workflow for Enzyme Inhibition Assay

InhibitionWorkflow cluster_workflow Workflow Prep Prepare Assay Buffer and Reagents Enzyme Add Enzyme Solution Prep->Enzyme Inhibitor Add Test Inhibitor (or vehicle) Enzyme->Inhibitor Preincubation Pre-incubate Inhibitor->Preincubation Substrate Initiate reaction with This compound Preincubation->Substrate Detection Monitor Reaction Progress (e.g., spectrophotometrically) Substrate->Detection Analysis Data Analysis (Calculate IC50 or Ki) Detection->Analysis

Caption: Workflow for enzyme inhibition screening assay.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Branched-Chain 3-oxoacyl-CoA Thiolase Activity

This protocol describes a continuous spectrophotometric assay to measure the thiolase-catalyzed cleavage of this compound. The reaction involves the release of Coenzyme A (CoASH), which can be detected by its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that absorbs at 412 nm.

Materials:

  • Purified branched-chain 3-oxoacyl-CoA thiolase

  • This compound stock solution (10 mM in water)

  • Coenzyme A (for standard curve)

  • DTNB stock solution (100 mM in DMSO)

  • Potassium phosphate (B84403) buffer (100 mM, pH 8.0)

  • Tris-HCl buffer (50 mM, pH 8.1) containing 10 mM MgCl2

  • Microplate reader or spectrophotometer capable of reading at 412 nm

  • 96-well microplates

Procedure:

  • Prepare Assay Buffer: Mix 50 mM Tris-HCl (pH 8.1) with 10 mM MgCl2 and 0.1 mM DTNB.

  • Enzyme Preparation: Dilute the purified thiolase enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically but is typically in the range of 1-10 µg/mL.

  • Assay Setup:

    • To each well of a 96-well plate, add 180 µL of the assay buffer.

    • Add 10 µL of the diluted enzyme solution to the sample wells. For the blank, add 10 µL of assay buffer without the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding 10 µL of a working solution of this compound to each well. The final concentration of the substrate should be varied to determine kinetic parameters (e.g., 1-200 µM).

  • Data Acquisition:

    • Immediately start monitoring the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes at a constant temperature (e.g., 25°C or 37°C).

  • Data Analysis:

    • Calculate the rate of reaction (ΔA412/min) from the linear portion of the progress curve.

    • Convert the rate to µmol/min/mg using the molar extinction coefficient of TNB (14,150 M-1cm-1) and the protein concentration.

    • Plot the reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Competitive Inhibition Assay for HMG-CoA Synthase

This protocol outlines a method to screen for inhibitors of HMG-CoA synthase using this compound as a potential competitive inhibitor against the natural substrate, acetoacetyl-CoA. The assay measures the decrease in the rate of HMG-CoA formation.

Materials:

  • Purified HMG-CoA synthase

  • Acetoacetyl-CoA stock solution (10 mM in water)

  • [14C]-Acetyl-CoA (specific activity ~50 mCi/mmol)

  • This compound stock solution (10 mM in water)

  • Tris-HCl buffer (100 mM, pH 8.0) containing 2 mM DTT

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare Reaction Mixture: For each reaction, prepare a master mix containing 100 mM Tris-HCl (pH 8.0), 2 mM DTT, 10 µM acetoacetyl-CoA, and 50 µM [14C]-Acetyl-CoA.

  • Inhibitor Preparation: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the reaction buffer.

  • Assay Setup:

    • In a microcentrifuge tube, combine 40 µL of the reaction mixture with 5 µL of the inhibitor solution (or vehicle for control).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding 5 µL of diluted HMG-CoA synthase (e.g., 0.5 µg).

    • Incubate at 37°C for 10 minutes.

  • Reaction Termination and Product Separation:

    • Stop the reaction by adding 10 µL of 6 M HCl.

    • Heat the samples at 60°C for 15 minutes to hydrolyze the unreacted [14C]-Acetyl-CoA.

    • Centrifuge to pellet any precipitate.

  • Quantification:

    • Transfer the supernatant to a scintillation vial containing a suitable scintillation cocktail.

    • Measure the radioactivity using a scintillation counter. The counts represent the amount of [14C]-HMG-CoA formed.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Troubleshooting

IssuePossible CauseSuggested Solution
No or low enzyme activity Inactive enzymeUse a fresh enzyme preparation; ensure proper storage conditions.
Incorrect buffer pH or compositionVerify the pH and composition of all buffers.
Substrate degradationPrepare fresh substrate solutions; store stock solutions appropriately.
High background signal Non-enzymatic reaction of DTNB with other thiolsInclude a no-enzyme control; ensure the purity of reagents.
Spontaneous hydrolysis of the substrateRun a control reaction without the enzyme to measure the rate of spontaneous hydrolysis and subtract it from the enzymatic rate.
Inconsistent results Pipetting errorsUse calibrated pipettes; prepare a master mix for multiple reactions.
Temperature fluctuationsEnsure a constant temperature throughout the assay.

Conclusion

This compound is a versatile tool for probing the function of enzymes involved in branched-chain fatty acid and ketone body metabolism. The protocols and data presented here provide a framework for its application in enzyme characterization and inhibitor screening. Researchers are encouraged to optimize these protocols for their specific experimental systems.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 3-oxo-(2S)-Methylisocapryloyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 3-oxo-(2S)-Methylisocapryloyl-CoA.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and solutions to problems you may encounter during your experiments.

Q1: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?

When experiencing a low or absent signal, a systematic approach is crucial to identify the source of the problem. Begin by isolating the issue to either the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS).

Initial Checks:

  • Mass Spectrometer Functionality: Infuse a known, stable compound directly into the mass spectrometer to verify its performance. A strong and stable signal indicates the issue likely lies with the LC system or the sample.[1]

  • Fresh Standards and Mobile Phases: Prepare fresh dilutions of your this compound standard and fresh mobile phases. Acyl-CoA compounds can degrade, especially in aqueous solutions that are not acidic.[2]

  • Instrument Parameters: Double-check that the correct instrument parameters, such as ion source settings (e.g., gas flows, temperatures) and mass spectrometric conditions (e.g., correct m/z values for precursor and product ions), are loaded and that the electrospray is stable.

Q2: What are common causes of poor signal intensity for acyl-CoA compounds like this compound?

Low signal intensity for acyl-CoAs can be attributed to several factors:

  • Sample Degradation: Acyl-CoAs are susceptible to hydrolysis. Ensure samples are prepared in an acidic buffer and stored at low temperatures (-80°C for long-term storage) to minimize degradation.[3][4]

  • Inefficient Ionization: The ionization efficiency of acyl-CoAs can be affected by the mobile phase composition. The use of a volatile buffer, such as ammonium (B1175870) acetate (B1210297) or ammonium hydroxide, in the mobile phase can improve ionization.[5][6]

  • Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, leading to a reduced signal.[1][5] This is a common issue in complex biological samples.

  • Suboptimal MS/MS Parameters: Incorrect selection of precursor and product ions or non-optimized collision energy will result in poor sensitivity.[2] For acyl-CoAs, a characteristic neutral loss of 507 amu is often observed and can be used for targeted analysis.[5][6][7]

Q3: My chromatographic peaks for this compound are broad or tailing. How can I improve the peak shape?

Poor peak shape can compromise resolution and reduce signal-to-noise, impacting quantification.[7][8]

  • Column Condition: The column may be overloaded or degraded. Try injecting a smaller sample volume or a more dilute sample.[7] If the problem persists, consider replacing the column.

  • Mobile Phase Mismatch: Ensure the sample solvent is of similar or weaker strength than the initial mobile phase composition to prevent peak distortion.

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to retention time shifts and poor peak shape.

  • System Leaks: Check for any leaks in the LC system, as these can cause pressure drops and affect chromatography.[1]

Q4: How can I minimize ion suppression when analyzing biological samples?

Ion suppression is a significant challenge when analyzing complex matrices.[1]

  • Effective Sample Preparation: Utilize a robust sample preparation method to remove interfering matrix components. Solid-phase extraction (SPE) is highly effective for cleaning up biological samples before acyl-CoA analysis.[1]

  • Chromatographic Separation: Optimize the LC gradient to ensure the analyte of interest is chromatographically separated from the bulk of the matrix components.

  • Internal Standard: Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor signal intensity in your LC-MS/MS analysis.

TroubleshootingWorkflow start Poor or No Signal for This compound check_ms Infuse Standard Directly into MS. Is Signal Strong and Stable? start->check_ms ms_ok Problem is Likely with LC System or Sample check_ms->ms_ok Yes ms_issue Troubleshoot Mass Spectrometer. - Check Tune and Calibration - Clean Ion Source check_ms->ms_issue No check_lc Investigate LC System ms_ok->check_lc check_sample Investigate Sample Integrity ms_ok->check_sample lc_leaks Check for Leaks and System Pressure Fluctuations check_lc->lc_leaks lc_chrom Evaluate Chromatography: - Peak Shape - Retention Time Stability check_lc->lc_chrom sample_prep Review Sample Preparation: - Extraction Efficiency - Potential for Degradation check_sample->sample_prep sample_storage Confirm Proper Sample Storage Conditions check_sample->sample_storage

Caption: A logical workflow for troubleshooting low LC-MS signal.

Experimental Protocols

A detailed and robust experimental protocol is essential for reproducible results. The following is a recommended starting point for the analysis of this compound.

Sample Preparation: Solid-Phase Extraction (SPE) of Acyl-CoAs from Biological Samples

This protocol is designed for the cleanup of acyl-CoAs from complex matrices like tissue homogenates or cell lysates.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by washing with 3 mL of methanol (B129727).

    • Equilibrate the cartridge with 3 mL of the sample homogenization buffer (e.g., 2% acetic acid in water).[3]

  • Sample Loading:

    • Load the sample homogenate onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of the homogenization buffer to remove unbound impurities.

  • Elution:

    • Elute the acyl-CoAs from the cartridge using 3 mL of methanol.

  • Solvent Evaporation:

    • Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 5 mM ammonium acetate).

LC-MS/MS Analysis of this compound

This protocol provides a general workflow for the chromatographic separation and mass spectrometric detection of the analyte.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.

    • Gradient: Start with a low percentage of mobile phase B and ramp up to a high percentage to elute the analyte. The specific gradient will need to be optimized for your system.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): The protonated molecular weight of this compound (m/z 922.7).

    • Product Ion (Q3): A characteristic fragment ion. A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.1 Da), resulting in a product ion of m/z 415.6. Another common fragment is observed at m/z 428.[7]

    • Collision Energy (CE): This will need to be optimized for your specific instrument to achieve the most intense product ion signal.

Acyl-CoA Metabolism Pathway

The diagram below illustrates the general metabolic role of acyl-CoAs. This compound, as an acyl-CoA derivative, would participate in similar metabolic processes.

AcylCoAMetabolism FattyAcids Fatty Acids AcylCoA Acyl-CoA (e.g., this compound) FattyAcids->AcylCoA Activation BetaOxidation Beta-Oxidation AcylCoA->BetaOxidation Lipid_Synthesis Lipid Synthesis (e.g., Triglycerides, Phospholipids) AcylCoA->Lipid_Synthesis TCA_Cycle TCA Cycle BetaOxidation->TCA_Cycle Acetyl-CoA Ketone_Bodies Ketone Bodies BetaOxidation->Ketone_Bodies

Caption: Generalized pathway of acyl-CoA metabolism.

Quantitative Data Summary

The following tables provide expected performance metrics for a well-optimized LC-MS/MS method for this compound, based on typical values for similar acyl-CoA analyses.

Table 1: Method Performance Characteristics

ParameterExpected Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)0.5 - 5.0 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (%RSD)< 15%

Table 2: Example MRM Transitions for Acyl-CoAs

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 922.7 415.6 35
Internal Standard (e.g., C17:0-CoA)1004.8497.740
Acetyl-CoA810.1303.130
Malonyl-CoA854.1347.132

Note: The optimal collision energy will vary depending on the mass spectrometer used.

References

Optimizing pH and buffer conditions for 3-oxoacyl-CoA thiolase reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize pH and buffer conditions for 3-oxoacyl-CoA thiolase reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for my 3-oxoacyl-CoA thiolase reaction?

A1: The optimal pH for 3-oxoacyl-CoA thiolase activity is generally in the slightly alkaline range, typically between pH 7.4 and 8.5. However, the exact optimum can vary depending on the specific isozyme and its biological source (e.g., mammalian, plant, yeast, or bacterial). For instance, a 3-ketoacyl-CoA thiolase from Arabidopsis thaliana has been assayed at pH 8.5, while a thermophilic thiolase showed good activity at pH 7.4.[1][2] It is recommended to perform a pH optimization experiment for your specific enzyme.

Q2: Which buffer system should I use for my 3-oxoacyl-CoA thiolase assay?

A2: Tris-HCl is a commonly used buffer for 3-oxoacyl-CoA thiolase assays.[1][2] The choice of buffer and its concentration can influence enzyme activity and stability. It is crucial to ensure that the buffer system is compatible with all components of your assay and does not interfere with the detection method. For example, if you are using a DTNB-based assay, avoid buffers containing reducing agents that could react with DTNB.

Q3: My 3-oxoacyl-CoA thiolase activity is lower than expected. What are the possible causes and solutions?

A3: Low enzyme activity can stem from several factors. Here are some common causes and troubleshooting steps:

  • Suboptimal pH: Verify that the pH of your reaction buffer is within the optimal range for your specific thiolase.

  • Enzyme Instability: Some thiolase isozymes can be unstable, particularly at low temperatures.[3] Ensure proper storage conditions and handle the enzyme according to the manufacturer's recommendations. Avoid repeated freeze-thaw cycles.

  • Substrate Quality: The purity and concentration of your 3-oxoacyl-CoA substrate and coenzyme A are critical. Verify their integrity and concentration before use.

  • Product Inhibition: 3-oxoacyl-CoA thiolases can be inhibited by their products, namely acetyl-CoA and the shortened acyl-CoA.[4][5] If product accumulation is a concern, consider using a coupled enzyme assay to remove one of the products as it is formed.

  • Redox State: The activity of some plant peroxisomal 3-ketoacyl-CoA thiolases is sensitive to the redox environment.[1] If you are working with such an enzyme, it may be necessary to include reducing agents or perform experiments under anaerobic conditions.

  • "Vicious Cycle" in Fatty Acid Oxidation: In the context of mitochondrial fatty acid beta-oxidation, high substrate loads can lead to the accumulation of upstream CoA esters, which in turn inhibit the medium-chain 3-keto-acyl-CoA thiolase (MCKAT) and sequester free CoA, creating a "vicious cycle" that reduces overall pathway flux.[5]

Q4: How can I measure the activity of my 3-oxoacyl-CoA thiolase?

A4: There are several established spectrophotometric methods to measure 3-oxoacyl-CoA thiolase activity. The choice of assay depends on the direction of the reaction you are studying (thiolytic cleavage or condensation) and the available equipment. Detailed protocols for common assays are provided in the "Experimental Protocols" section below.

Q5: Are there known inhibitors of 3-oxoacyl-CoA thiolase that I should be aware of?

A5: Yes, besides product inhibition by acetyl-CoA and acyl-CoAs, other molecules can inhibit thiolase activity.[4][5] It is important to be aware of potential inhibitors in your reaction mixture. If you are screening for inhibitors, a well-characterized enzyme and a robust assay are essential.

Data Presentation

Table 1: pH and Buffer Conditions for 3-Oxoacyl-CoA Thiolase Assays from Various Sources

Enzyme SourceOptimal pHBuffer SystemReference
Arabidopsis thaliana (AtKAT2)8.535 mM Tris-HCl, 100 mM NaCl[1]
Thermophilic bacterium7.450 mM Tris buffer[2]
Pig HeartNot specifiedNot specified[4]
Rat Liver8.050 mM Tris-Cl
Sunflower CotyledonsNot specifiedNot specified[6]

Table 2: Kinetic Parameters of 3-Oxoacyl-CoA Thiolases with Various Substrates

EnzymeSubstrateKm (µM)VmaxReference
Sunflower Glyoxysomal Thiolase IAcetoacetyl-CoA11Not specified[6]
Sunflower Glyoxysomal Thiolase IIAcetoacetyl-CoA27Not specified[6]
Sunflower Glyoxysomal Thiolase IIC6-C16 3-oxoacyl-CoAs3-7Not specified[6]
Pig Heart 3-Oxoacyl-CoA ThiolaseAcetyl-CoA (as inhibitor)3.9 (Ki)Not specified[4]
Pig Heart Acetoacetyl-CoA ThiolaseAcetyl-CoA (as inhibitor)125 (Ki)Not specified[4]

Experimental Protocols

Protocol 1: Direct Spectrophotometric Assay (Thiolytic Cleavage)

This method measures the decrease in the absorbance of the Mg2+-enolate complex of the 3-oxoacyl-CoA substrate at 303 nm.

Materials:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • MgCl2 (5 mM)

  • Coenzyme A (CoA) solution

  • 3-oxoacyl-CoA substrate solution

  • Purified 3-oxoacyl-CoA thiolase

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and the 3-oxoacyl-CoA substrate in a cuvette.

  • Place the cuvette in a spectrophotometer and record the baseline absorbance at 303 nm.

  • Initiate the reaction by adding a small volume of the enzyme solution.

  • Monitor the decrease in absorbance at 303 nm over time.

  • Calculate the rate of the reaction from the linear portion of the curve using the molar extinction coefficient of the Mg2+-enolate complex of the specific substrate.

Protocol 2: Coupled Spectrophotometric Assay (Thiolytic Cleavage)

This assay couples the production of acetyl-CoA to the citrate (B86180) synthase and malate (B86768) dehydrogenase reactions, resulting in the reduction of NAD+ to NADH, which is monitored at 340 nm.[7]

Materials:

  • Tris-HCl buffer (175 mM, pH 8.5)[7]

  • Coenzyme A (CoA) solution (0.12 mM)[7]

  • Dithioerythritol (DTE) (2.0 mM)[7]

  • Malate (2.6 mM)[7]

  • NAD+ (0.14 mM)[7]

  • Malate dehydrogenase (MDH)

  • Citrate synthase (CS)

  • Bovine serum albumin (BSA) (0.05% w/v)[7]

  • 3-oxoacyl-CoA substrate solution

  • Purified 3-oxoacyl-CoA thiolase

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, CoA, DTE, malate, NAD+, MDH, CS, and BSA in a cuvette.[7]

  • Add the purified 3-oxoacyl-CoA thiolase to the mixture.

  • Incubate for a few minutes to establish a stable baseline at 340 nm.

  • Initiate the reaction by adding the 3-oxoacyl-CoA substrate.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the rate of NADH formation using its molar extinction coefficient (6220 M-1cm-1).

Protocol 3: DTNB-Based Assay (Condensation Reaction)

This endpoint assay measures the amount of free Coenzyme A released during the condensation reaction using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which forms a yellow-colored product with a maximum absorbance at 412 nm.[2]

Materials:

  • Tris buffer (50 mM, pH 7.4)[2]

  • KCl (40 mM)[2]

  • Acetyl-CoA solution

  • Acyl-CoA substrate solution

  • Purified 3-oxoacyl-CoA thiolase

  • DTNB solution (10 mM)[2]

Procedure:

  • Prepare a reaction mixture containing Tris buffer, KCl, acetyl-CoA, and the acyl-CoA substrate.[2]

  • Initiate the reaction by adding the purified 3-oxoacyl-CoA thiolase.

  • Incubate the reaction at the desired temperature for a defined period (e.g., 30 minutes).[2]

  • Stop the reaction and develop the color by adding the DTNB solution.

  • Measure the absorbance at 412 nm.

  • Calculate the amount of CoA released using a standard curve prepared with known concentrations of CoA.

Visualizations

Experimental_Workflow_Coupled_Assay cluster_thiolase_reaction 3-Oxoacyl-CoA Thiolase Reaction cluster_coupled_reactions Coupled Detection System cluster_measurement Measurement 3-Oxoacyl-CoA 3-Oxoacyl-CoA Thiolase Thiolase 3-Oxoacyl-CoA->Thiolase CoA CoA CoA->Thiolase Acyl-CoA Acyl-CoA Thiolase->Acyl-CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Citrate_Synthase Citrate_Synthase Acetyl-CoA->Citrate_Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate_Synthase Citrate Citrate Citrate_Synthase->Citrate Malate Malate MDH MDH Malate->MDH MDH->Oxaloacetate NADH NADH MDH->NADH NAD+ NAD+ NAD+->MDH Spectrophotometer Spectrophotometer NADH->Spectrophotometer Absorbance at 340 nm

Caption: Workflow for the coupled spectrophotometric assay of 3-oxoacyl-CoA thiolase.

Troubleshooting_Flowchart Start Low/No Thiolase Activity Check_pH Is pH optimal (7.4-8.5)? Start->Check_pH Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Enzyme Enzyme Stable & Handled Correctly? Check_pH->Check_Enzyme Yes Adjust_pH->Check_pH New_Enzyme Use Fresh Enzyme Aliquot Check_Enzyme->New_Enzyme No Check_Substrates Substrate Quality & Concentration OK? Check_Enzyme->Check_Substrates Yes New_Enzyme->Check_Enzyme Verify_Substrates Verify Substrate Purity & Concentration Check_Substrates->Verify_Substrates No Check_Inhibition Product Inhibition Likely? Check_Substrates->Check_Inhibition Yes Verify_Substrates->Check_Substrates Use_Coupled_Assay Use Coupled Assay to Remove Product Check_Inhibition->Use_Coupled_Assay Yes Consider_Redox Consider Redox State/ Anaerobic Conditions Check_Inhibition->Consider_Redox No Success Activity Restored Use_Coupled_Assay->Success Consider_Redox->Success

Caption: Troubleshooting flowchart for low 3-oxoacyl-CoA thiolase activity.

Vicious_Cycle_Pathway Substrate_Overload High Substrate Influx (e.g., Palmitoyl-CoA) Ketoacyl_Accumulation Ketoacyl-CoA Substrates Accumulate Substrate_Overload->Ketoacyl_Accumulation Upstream_Accumulation Upstream Acyl-CoA Esters Accumulate Ketoacyl_Accumulation->Upstream_Accumulation Unfavorable Equilibrium of Preceding Enzyme MCKAT_Inhibition MCKAT Activity Inhibited by Product (Acyl-CoA Esters) Upstream_Accumulation->MCKAT_Inhibition CoA_Sequestration Free CoA Sequestered Upstream_Accumulation->CoA_Sequestration MCKAT_Inhibition->Ketoacyl_Accumulation Amplifies Accumulation MCKAT_Limitation MCKAT Activity Limited by Low CoA CoA_Sequestration->MCKAT_Limitation MCKAT_Limitation->Ketoacyl_Accumulation Further Slows Reaction

Caption: The "vicious cycle" of MCKAT inhibition in fatty acid β-oxidation.

References

How to increase the yield of chemo-enzymatic CoA thioester synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemo-enzymatic Coenzyme A (CoA) thioester synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize synthesis yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common chemo-enzymatic methods for synthesizing acyl-CoA thioesters?

A1: There are several established methods, each with its own advantages and substrate preferences. The most common include:

  • Symmetric Anhydride (B1165640) Method: This is a convenient and clean method, particularly for short-chain, unbranched acyl-CoAs, often resulting in high yields with minimal side products.[1][2]

  • Carbonyldiimidazole (CDI) Activation: A versatile two-step method where a carboxylic acid is activated with CDI before reacting with CoA. It is applicable to a wide range of commercially available carboxylic acids.[1][2]

  • Ethyl Chloroformate (ECF) Activation: This method is particularly effective for synthesizing α,β-unsaturated enoyl-CoA esters, which can be challenging to produce with other methods.[1][2]

  • Enzymatic Ligation: This approach utilizes enzymes like acyl-CoA synthetases or ligases, such as MatB, for direct ligation of a carboxylic acid to CoA, often with high specificity and yield under mild conditions.[1][2][3][4]

Q2: I have a low yield in my enzymatic ligation step. What are the potential causes and solutions?

A2: Low yields in enzymatic ligations can stem from several factors. Here are some common issues and troubleshooting tips:

  • Enzyme Inactivity: Ensure your enzyme is active. If you have purified the enzyme yourself, verify its activity with a known substrate. Avoid repeated freeze-thaw cycles of the enzyme stock.

  • Suboptimal Reaction Conditions:

    • pH: Most acyl-CoA synthetases have an optimal pH range. For example, some show maximal activity around pH 8.2.[5] It is crucial to check the optimal pH for your specific enzyme and buffer the reaction accordingly.

    • Temperature: Enzymes have an optimal temperature for activity. Incubating at too high or too low a temperature can significantly reduce the reaction rate.

    • Cofactors: Ensure all necessary cofactors, such as ATP and Mg²⁺, are present at optimal concentrations. For instance, the MatB ligase requires ATP and MgCl₂.[1]

  • Substrate Inhibition or Degradation: High concentrations of the carboxylic acid substrate or the acyl-CoA product can sometimes inhibit the enzyme. Consider starting with a lower substrate concentration or performing the reaction in a fed-batch manner. Also, ensure your starting materials are of high purity and not degraded.

  • Incorrect Substrate-to-Enzyme Ratio: The ratio of substrate to enzyme is critical. Too little enzyme will result in a slow reaction and incomplete conversion. Conversely, an excessive amount of enzyme is not cost-effective. It's advisable to optimize this ratio for your specific system.

Q3: How can I purify my synthesized acyl-CoA thioester?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used method for purifying acyl-CoA thioesters. A common approach involves using a C18 reverse-phase column with a gradient elution.[6][7]

  • Mobile Phase: A typical mobile phase consists of two buffers. For example, Buffer A could be a phosphate (B84403) buffer (e.g., 75 mM KH₂PO₄, pH 4.9), and Buffer B could be acetonitrile (B52724) containing a small amount of acetic acid.[6]

  • Detection: The elution of the acyl-CoA thioester can be monitored by UV absorbance at 260 nm.[6]

  • Solid-Phase Extraction (SPE): Prior to HPLC, a solid-phase extraction step using an oligonucleotide purification column or a C18 cartridge can be employed to remove the bulk of unreacted starting materials and salts, which can improve the purity and recovery of the final product.[6]

Q4: What are some common side products in CDI-mediated synthesis, and how can they be minimized?

A4: In CDI-mediated synthesis, several side reactions can occur, potentially reducing the yield of the desired acyl-CoA.

  • Urea (B33335) Formation: If excess CDI is not removed after the activation of the carboxylic acid, it can react with any primary or secondary amines present, including the amine groups on CoA, to form urea derivatives.[3] To minimize this, it is crucial to use a stoichiometric amount of CDI or to remove any excess before adding CoA.

  • Anhydride Formation: The activated acyl-imidazolide intermediate can react with another molecule of the carboxylic acid to form a symmetric anhydride.[3] This can be minimized by controlling the stoichiometry and reaction conditions.

  • Hydrolysis: The acyl-imidazolide intermediate is sensitive to moisture and can hydrolyze back to the carboxylic acid. Therefore, the reaction should be carried out under anhydrous conditions until the addition of the aqueous CoA solution.

Troubleshooting Guides

Low Yield in Chemo-enzymatic Synthesis
Symptom Potential Cause Recommended Action
Low overall yield Incomplete activation of the carboxylic acid (chemical step).Ensure anhydrous conditions during the activation step. Use fresh, high-quality activating agents (e.g., CDI, ECF). Optimize the stoichiometry of the activating agent to the carboxylic acid.
Inactive or inhibited enzyme (enzymatic step).Verify enzyme activity with a positive control. Check for potential inhibitors in your reaction mixture (e.g., from the chemical activation step). Optimize reaction conditions (pH, temperature, cofactors).
Degradation of starting materials or product.Use fresh, high-purity starting materials (CoA, carboxylic acid). Minimize the reaction time and purify the product promptly. Store the final product at -80°C.
No product formation Incorrect reaction setup or missing components.Double-check all reagent concentrations and ensure all components were added in the correct order.
Incompatible reaction conditions between chemical and enzymatic steps.If performing a one-pot synthesis, ensure the pH and solvent are compatible with both the chemical activation and the enzymatic reaction. It may be necessary to perform the synthesis in two steps with an intermediate purification or buffer exchange.
Multiple unexpected peaks in HPLC Formation of byproducts.Refer to the FAQ on side products for specific methods (e.g., CDI-mediated synthesis). Optimize reaction stoichiometry and conditions to favor the desired reaction.
Contamination of starting materials.Use high-purity reagents. Analyze starting materials by HPLC or other appropriate methods to check for impurities.

Data Presentation

Comparison of Chemo-enzymatic Synthesis Methods for Various Acyl-CoAs
Acyl-CoASymmetric Anhydride Yield (%)CDI Activation Yield (%)ECF Activation Yield (%)Enzymatic (MatB) Yield (%)
Acetyl-CoA>80[2]--52 (from CoA and acetate)[8]
Propionyl-CoA>80[2]---
Butyryl-CoA>80[2]40[2]--
Crotonyl-CoA>80[2]-44[2]-
Succinyl-CoA86[2]---
Cinnamoyl-CoA--75[2]-
Malonyl-CoA---95[1]
Methylmalonyl-CoA---92[1]
Effect of pH on Acyl-CoA Synthetase Activity
pHRelative Activity (%)
5.5100
6.3~70
7.2~50
8.240

Data is generalized from a study on palmitoyl-CoA synthesis and may vary for different enzymes and substrates.[5]

Experimental Protocols

Protocol 1: Symmetric Anhydride Method for Acetyl-CoA Synthesis

This method is suitable for the synthesis of short-chain acyl-CoAs where the corresponding symmetric anhydride is commercially available.

Materials:

  • Acetic anhydride

  • Coenzyme A (free acid)

  • Potassium bicarbonate (KHCO₃)

  • Potassium phosphate buffer (pH 7.5)

  • Ice bath

Procedure:

  • Dissolve Coenzyme A in cold potassium phosphate buffer on an ice bath.

  • Slowly add a solution of potassium bicarbonate to neutralize the CoA solution.

  • Add a molar excess of acetic anhydride to the CoA solution while stirring on ice.

  • Monitor the reaction progress by checking for the disappearance of free thiols using Ellman's reagent.

  • Once the reaction is complete (typically within 1-2 hours), the product can be purified by HPLC.

Protocol 2: CDI-Mediated Synthesis of an Aliphatic Acyl-CoA

This two-step protocol is broadly applicable to many carboxylic acids.

Materials:

  • Carboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Coenzyme A (free acid)

  • Sodium bicarbonate solution

  • Nitrogen or Argon gas

Procedure:

  • Activation Step:

    • In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid in anhydrous THF.

    • Add a stoichiometric amount of CDI and stir at room temperature. Effervescence (CO₂ release) should be observed.

    • Allow the reaction to proceed for 1-2 hours to form the acyl-imidazolide intermediate.

  • Thioesterification Step:

    • In a separate flask, dissolve Coenzyme A in a cold sodium bicarbonate solution.

    • Slowly add the acyl-imidazolide solution from the activation step to the CoA solution with vigorous stirring on an ice bath.

    • Monitor the reaction progress by HPLC or by testing for free thiols.

    • Upon completion, purify the acyl-CoA product by HPLC.

Protocol 3: Enzymatic Synthesis of Malonyl-CoA using MatB Ligase

This protocol provides a highly specific and high-yielding method for synthesizing malonyl-CoA.

Materials:

  • Malonic acid

  • Coenzyme A (free acid)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Ammonium (B1175870) bicarbonate buffer (e.g., 200 mM, pH 6.8)

  • MatB enzyme (purified)

Procedure:

  • Prepare a reaction mixture containing malonic acid, CoA, ATP, and MgCl₂ in the ammonium bicarbonate buffer.[1]

  • Initiate the reaction by adding the MatB enzyme.

  • Incubate the reaction at the optimal temperature for MatB (e.g., 30°C).[1]

  • Monitor the reaction for the consumption of free CoA using Ellman's reagent. The reaction is typically complete within a few hours.[1]

  • Purify the malonyl-CoA product by HPLC.

Visualizations

Chemo_Enzymatic_Workflow cluster_chemical Chemical Activation cluster_enzymatic Enzymatic Ligation Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate (e.g., Acyl-Imidazolide) Carboxylic_Acid->Activated_Intermediate Activation Acyl_CoA Acyl-CoA Thioester (R-CO-SCoA) Activating_Agent Activating Agent (e.g., CDI, ECF) Activating_Agent->Activated_Intermediate Activated_Intermediate->Acyl_CoA Thioesterification CoA Coenzyme A (HS-CoA) CoA->Acyl_CoA Acyl_CoA_Synthetase Acyl-CoA Synthetase or Ligase (e.g., MatB) Acyl_CoA_Synthetase->Acyl_CoA

Caption: General workflow for a two-step chemo-enzymatic CoA thioester synthesis.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Chemical Problem in Chemical Step? Start->Check_Chemical Check_Enzymatic Problem in Enzymatic Step? Check_Chemical->Check_Enzymatic No Optimize_Chemical Optimize Chemical Activation: - Anhydrous conditions - Fresh reagents - Stoichiometry Check_Chemical->Optimize_Chemical Yes Optimize_Enzymatic Optimize Enzymatic Reaction: - Check enzyme activity - Optimize pH, temp, cofactors - Check for inhibitors Check_Enzymatic->Optimize_Enzymatic Yes Purification_Issues Check Purification Step: - Optimize HPLC gradient - Consider SPE cleanup Check_Enzymatic->Purification_Issues No

Caption: A decision tree for troubleshooting low yields in chemo-enzymatic synthesis.

References

Technical Support Center: 3-oxo-(2S)-Methylisocapryloyl-CoA Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with advanced purification techniques, troubleshooting advice, and frequently asked questions concerning 3-oxo-(2S)-Methylisocapryloyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the recommended methods for purifying this compound?

A1: The most effective and widely used methods for purifying acyl-CoA thioesters like this compound are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Solid-Phase Extraction (SPE). RP-HPLC is preferred for achieving high purity (>98%), while SPE is excellent for rapid, initial cleanup and desalting.

Q2: How can I assess the purity of my purified this compound?

A2: Purity is typically assessed using analytical RP-HPLC, often with UV detection at 260 nm, which corresponds to the adenine (B156593) moiety of Coenzyme A. The presence of a single, sharp peak is indicative of high purity. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the identity and integrity of the compound by verifying its molecular weight.

Q3: What are the optimal storage conditions to prevent degradation?

A3: this compound is susceptible to hydrolysis. For short-term storage (days), store solutions at 4°C at a slightly acidic pH (around 4-5). For long-term storage, it is recommended to store the lyophilized powder or flash-frozen aliquots of a buffered solution at -80°C. Avoid repeated freeze-thaw cycles.

Q4: What are the most common impurities found after synthesis?

A4: Common impurities include unreacted starting materials, primarily free Coenzyme A (CoASH), and by-products such as the corresponding free carboxylic acid. Other potential contaminants can arise from the degradation of the target molecule itself.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem: Low Final Yield

Q: My final yield after purification is significantly lower than expected. What are the potential causes and solutions?

A: Low yield is a common issue stemming from several factors. Refer to the decision tree and table below.

G Troubleshooting Workflow: Low Yield cluster_input Observation cluster_causes Potential Causes cluster_solutions Solutions start Low Final Yield degradation Product Degradation (Hydrolysis) start->degradation Is product unstable? incomplete_elution Incomplete Elution from Column start->incomplete_elution Is recovery from HPLC poor? poor_extraction Poor SPE Recovery start->poor_extraction Is recovery from SPE poor? sol_degradation Work at 4°C Use acidic buffer (pH 4-5) Process samples quickly degradation->sol_degradation sol_elution Increase organic solvent % in elution buffer Use stronger solvent (e.g., ACN) Increase elution volume incomplete_elution->sol_elution sol_extraction Ensure proper cartridge conditioning Optimize wash/elution volumes Test different sorbents poor_extraction->sol_extraction

Caption: Decision tree for diagnosing causes of low purification yield.

Problem: Multiple Peaks in Final HPLC Analysis

Q: My final product shows multiple peaks on an analytical HPLC chromatogram. How do I identify the contaminants and improve purity?

A: The presence of multiple peaks indicates impurities. The key is to identify the source and adjust the purification strategy.

  • Peak Identification:

    • Free CoASH: This is a common reactant impurity and typically elutes earlier than the more hydrophobic acyl-CoA.

    • Degradation Product: The corresponding free carboxylic acid is a likely hydrolysis product and will have a different retention time.

    • Isomers/By-products: Synthesis side-reactions can create structurally similar molecules.

  • Solutions for Improving Purity:

    • Optimize HPLC Gradient: A shallower gradient during elution can improve the resolution between your target compound and closely eluting impurities.

    • Adjust Mobile Phase pH: Slightly altering the pH can change the retention times of ionizable impurities, improving separation.

    • Incorporate an SPE Pre-purification Step: Use Solid-Phase Extraction to remove the majority of unreacted starting materials and salts before the final HPLC polishing step.

G Workflow for Purity Improvement inp Impure Product (Multiple HPLC Peaks) spe 1. Add SPE Cleanup Step inp->spe Removes gross impurities hplc 2. Optimize HPLC Gradient spe->hplc Improves peak resolution ph 3. Adjust Mobile Phase pH hplc->ph Fine-tunes separation out High Purity Product (>98%) ph->out

Challenges and solutions for handling long-chain acyl-CoA standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling long-chain acyl-CoA (LC-CoA) standards. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why are long-chain acyl-CoA standards so difficult to work with?

A1: Long-chain acyl-CoA standards present several challenges due to their amphipathic nature. The long hydrocarbon tail makes them hydrophobic, while the Coenzyme A moiety is large and polar. This structure leads to issues with solubility, stability, and a tendency to form micelles, complicating accurate quantification and analysis.[1][2] They are also known to be inherently unstable, requiring careful handling at all stages of an experiment.[3][4]

Q2: What is the best way to dissolve and store my dry LC-CoA standards?

A2: Proper dissolution and storage are critical for maintaining the integrity of your standards. For initial reconstitution of a dried standard, an organic solvent like methanol (B129727) is often used.[5] For working solutions, aqueous buffers or mixtures of organic solvents and water are common.[3][6] Due to their instability, it is crucial to store them at low temperatures, typically -20°C or -80°C, and to minimize freeze-thaw cycles.[5]

Q3: My LC-CoA standard appears insoluble or precipitates out of solution. What should I do?

A3: Solubility issues are common, especially with very long-chain species. If you observe precipitation, consider the following:

  • Solvent Composition: The polarity of your solvent may not be optimal. For medium to long-chain acyl-CoAs, dissolving the sample in a buffer containing an organic modifier like acetonitrile (B52724) can improve solubility.[6] A methanol:water (1:1) mixture is also commonly used for stock solutions.[3]

  • Concentration: The concentration of your standard may be too high, leading to aggregation and precipitation. Try preparing a more dilute stock solution.

  • Temperature: Ensure your solution has fully equilibrated to room temperature before use, but do not heat it, as this can cause degradation.

Q4: How can I ensure accurate and reproducible quantification of my LC-CoA samples?

A4: Accurate quantification is a significant challenge. The gold standard is liquid chromatography-tandem mass spectrometry (LC-MS/MS) combined with stable isotope dilution.[1] This involves using isotopically labeled versions of the acyl-CoAs of interest as internal standards to correct for sample loss during preparation and for variations in instrument response.[6] Creating a multi-point calibration curve with each run is essential for accurate concentration determination.[3]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Signal Intensity in LC-MS Analysis

Users often observe peak tailing, signal deterioration, or poor detection limits, particularly for the more hydrophobic, later-eluting long-chain species.[1]

Potential Cause Recommended Solution Citation
Column Contamination Biological materials from tissue or cell extracts can build up on the analytical column. Implement a robust column washing protocol between sample batches.[1]
Inappropriate Mobile Phase The polarity and pH of the mobile phase are critical. For reverse-phase chromatography, using a binary gradient with an additive like ammonium (B1175870) hydroxide (B78521) can improve peak shape and ionization efficiency in positive ESI mode.[3]
Suboptimal Chromatography Depending on the chain length, different chromatographic methods may be more suitable. While reverse-phase is common, Hydrophilic Interaction Liquid Chromatography (HILIC) has also been used successfully, especially for covering a wide range of acyl-CoA chain lengths in a single run.[1][7]
Analyte Adsorption Acyl-CoAs can adsorb to surfaces in the LC system. Using PEEK tubing or specialized low-adsorption vials may help mitigate this issue.
Issue 2: Low Recovery After Sample Extraction

Extraction of LC-CoAs from complex biological matrices like tissues is notoriously difficult and can lead to low and variable recovery.[8]

Potential Cause Recommended Solution Citation
Inefficient Lysis/Homogenization The initial disruption of the tissue or cells is crucial for releasing the analytes. Ensure tissue is kept frozen and homogenized on ice to prevent degradation. A common method involves homogenization in a potassium phosphate (B84403) buffer followed by the addition of an organic solvent mix (e.g., acetonitrile:2-propanol:methanol).[3][9]
Degradation During Extraction LC-CoAs are unstable and susceptible to enzymatic and chemical degradation. The entire extraction procedure should be performed quickly and at low temperatures (e.g., 4°C). Using an acidic buffer (pH 4.9) can also help improve stability.[3][9]
Suboptimal Extraction Solvents A single solvent may not be sufficient. A two-step extraction using a combination of buffers and organic solvents (e.g., acetonitrile, isopropanol) is often more effective. Solid-phase extraction (SPE) is frequently used for cleanup and concentration.[9][10]

Experimental Protocols & Data

Protocol: Preparation of LC-CoA Calibration Standards for LC-MS/MS

This protocol is adapted from a method for measuring LC-CoA concentrations in muscle tissue.[3]

  • Prepare Stock Solution: Dissolve high-purity, dry LC-CoA standards (e.g., C14-CoA, C16-CoA, C18:1-CoA) in a 1:1 methanol:water solution to a known stock concentration (e.g., 200 ng/10 µL).

  • Prepare Internal Standard (IS) Solution: Dissolve a non-endogenous, stable isotope-labeled standard (e.g., C17-CoA) in 1:1 methanol:water to a fixed concentration (e.g., 50 ng/10 µL).

  • Generate Standard Curve: Perform serial dilutions of the stock solution to create a multi-point calibration curve. A typical range is 1.56 ng to 100 ng per injection.[3]

  • Final Preparation: To each calibration point aliquot, add a fixed volume of the IS solution (e.g., 10 µL).

  • Extraction Simulation: Subject all calibration standards to the same extraction procedure used for the unknown biological samples to account for matrix effects and recovery loss.

Table 1: Recommended Storage Conditions for Acyl-CoA Standards
Standard Type Solvent Storage Temperature Recommended Duration Citation
Dry PowderN/A-20°CAs per manufacturer
Reconstituted Stock (e.g., Palmitoyl-CoA)Methanol-20°CUp to 1 month[5]
Working Solutions (in buffer/organic mix)Varies-80°CUp to 1 week (minimize freeze-thaw)[5]

Workflow & Logic Diagrams

G cluster_prep Standard Preparation Workflow Dry Dry LC-CoA Standard Reconstitute Reconstitute in Methanol:Water (1:1) (e.g., 20 ng/µL) Dry->Reconstitute SerialDilute Perform Serial Dilutions (e.g., 1.56 - 100 ng) Reconstitute->SerialDilute AddIS Add Internal Standard (e.g., C17-CoA) SerialDilute->AddIS Extract Process through Sample Extraction Protocol AddIS->Extract Analyze Analyze via LC-MS/MS Extract->Analyze G cluster_troubleshoot Troubleshooting Low LC-MS Signal Start Low or No Signal for LC-CoA Standard CheckStorage Check Standard Age & Storage Conditions Start->CheckStorage CheckSolubility Is Standard Precipitated in Vial? CheckStorage->CheckSolubility Proper Degraded Result: Standard may be degraded. Action: Prepare fresh standard. CheckStorage->Degraded Improper SolventIssue Result: Solubility issue. Action: Change solvent (e.g., add more organic) or sonicate briefly. CheckSolubility->SolventIssue Yes Good Result: Standard is stable and soluble. CheckSolubility->Good No CheckInstrument Run System Suitability Test (e.g., with stable compound) InstrumentIssue Result: Instrument problem. Action: Clean source, check for leaks, recalibrate. CheckInstrument->InstrumentIssue Fails Good2 Result: Instrument OK. CheckInstrument->Good2 Passes Good->CheckInstrument

References

Technical Support Center: Enhancing the Detection of 3-oxo-(2S)-Methylisocapryloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of 3-oxo-(2S)-Methylisocapryloyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to refine your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and selective method for quantifying this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the quantification of acyl-CoAs, including this compound.[1][2][3] This technique offers high specificity through methods like multiple reaction monitoring (MRM), which monitors specific precursor-to-product ion transitions for each acyl-CoA species.[2][4]

Q2: How can I improve the stability of my this compound samples during preparation?

A2: Acyl-CoAs are susceptible to hydrolysis. To minimize degradation, it is crucial to work quickly at low temperatures (on ice) and to use appropriate extraction solutions.[5][6] Quenching metabolic activity and precipitating proteins can be effectively achieved using cold solutions like 2.5% 5-sulfosalicylic acid (SSA) or organic solvents such as an acetonitrile (B52724)/methanol/water mixture.[1][7] For long-term storage, samples are best kept as a dry pellet at -80°C.[8]

Q3: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS that I can use for detecting this compound?

A3: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety.[1][9] Another common product ion is observed at m/z 428.[1][10] For this compound (molecular weight: 921.74 g/mol ), the precursor ion would be [M+H]⁺ at m/z 922.7. The primary product ion resulting from the neutral loss of 507 Da would be at m/z 415.7. Therefore, the MRM transition to monitor would be 922.7 -> 415.7.

Q4: Are there alternatives to LC-MS/MS for improving detection sensitivity?

A4: Yes, derivatization techniques to introduce a fluorescent tag can significantly enhance sensitivity for HPLC-based detection.[11][12] For instance, derivatization with chloroacetaldehyde (B151913) to form fluorescent etheno derivatives allows for detection down to the femtomole range.[11] Additionally, fluorescently labeled acyl-CoA-binding proteins can act as sensors to measure free acyl-CoA concentrations.[13][14]

Troubleshooting Guide

Below is a table summarizing common issues, their potential causes, and recommended solutions for the sensitive detection of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity Sample degradationProcess samples quickly on ice. Use appropriate extraction solvents (e.g., 2.5% SSA or ACN:MeOH:H₂O). Store samples at -80°C as a dry pellet.[1][6][8]
Poor extraction efficiencyOptimize the extraction protocol. Methods using 5-sulfosalicylic acid (SSA) have shown high recovery for short-chain acyl-CoAs.[1] Solid-phase extraction (SPE) can be used for sample cleanup and concentration, but recovery should be validated.[1]
Matrix effects in mass spectrometryIncorporate stable isotope-labeled internal standards to normalize for matrix effects.[15][16] Optimize chromatographic separation to resolve the analyte from co-eluting matrix components.
Suboptimal MS parametersTune the mass spectrometer specifically for this compound to determine the optimal precursor and product ions and collision energy.[1]
High Background Noise Contaminants from sample matrixUse a solid-phase extraction (SPE) clean-up step after the initial extraction to remove interfering substances.[1]
Impure solvents or reagentsUse high-purity, LC-MS grade solvents and reagents.
Poor Chromatographic Peak Shape Analyte interaction with metal surfacesUse PEEK or other metal-free tubing and fittings in the LC system. The addition of an ion-pairing agent to the mobile phase can improve peak shape.[15]
Inappropriate column chemistryA C18 reversed-phase column is commonly used for acyl-CoA analysis.[1][8] Experiment with different column chemistries if peak shape is problematic.
Inaccurate or Imprecise Quantification Lack of a suitable internal standardUse a stable isotope-labeled internal standard for the most accurate quantification. If unavailable, an odd-chain acyl-CoA of similar chain length can be used.[4][15]
Non-linearity of calibration curvePrepare calibration standards in a matrix that mimics the actual samples to account for matrix effects. Use a weighted linear regression for calibration.
Incomplete protein precipitationEnsure thorough vortexing and incubation after adding the precipitating agent (e.g., SSA).[1]

Experimental Protocols

Protocol 1: Sample Preparation from Cultured Cells for LC-MS/MS Analysis
  • Cell Harvesting and Quenching: a. Aspirate the culture medium and wash the cells once with ice-cold PBS. b. Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing a suitable internal standard (e.g., ¹³C-labeled acyl-CoA).[1] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Vortex vigorously and incubate on ice for 10 minutes to ensure complete protein precipitation.

  • Lysate Clarification: a. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C. b. Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube, avoiding the protein pellet.

  • LC-MS/MS Analysis: a. Inject the supernatant directly into the LC-MS/MS system. b. For chromatography, use a C18 UHPLC column. The mobile phases can consist of an aqueous solution with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile or methanol.[1][4][8]

Protocol 2: Derivatization for Enhanced Fluorescence Detection
  • Sample Preparation: a. Extract acyl-CoAs from the sample as described in Protocol 1, but resuspend the final dried extract in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 4.5).

  • Derivatization Reaction: a. To the acyl-CoA extract, add a solution of chloroacetaldehyde. b. Incubate the reaction mixture at an elevated temperature (e.g., 80°C) for a specific duration (e.g., 10 minutes) to form the fluorescent acyl etheno-CoA esters.[11]

  • HPLC Analysis: a. Separate the derivatized acyl-CoAs using ion-paired reversed-phase HPLC. b. Detect the fluorescent derivatives using a fluorescence detector with appropriate excitation and emission wavelengths.[11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start 1. Cell Culture / Tissue Sample wash 2. Wash with ice-cold PBS start->wash quench 3. Quench & Lyse with 2.5% SSA + Internal Standard wash->quench precipitate 4. Precipitate Proteins (Vortex & Incubate on Ice) quench->precipitate centrifuge 5. Centrifuge to Pellet Debris precipitate->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant lcms 7. LC-MS/MS Analysis supernatant->lcms data 8. Data Processing & Quantification lcms->data

Caption: Workflow for Acyl-CoA Extraction and Analysis.

fragmentation_pathway cluster_fragments Collision-Induced Dissociation (CID) precursor [this compound + H]⁺ (Precursor Ion) m/z 922.7 product1 [M+H-507]⁺ (Product Ion) m/z 415.7 precursor->product1 Primary Fragmentation product2 [Adenosine-diphosphate]⁺ m/z 428 precursor->product2 Alternative Fragmentation neutral_loss Neutral Loss of 507 Da (3'-phospho-ADP) precursor->neutral_loss

Caption: MS/MS Fragmentation of this compound.

References

Technical Support Center: Navigating the Instability of 3-Oxoacyl-CoA Thioesters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-oxoacyl-CoA thioesters. This resource provides essential guidance on addressing the inherent instability of these molecules in solution, offering troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the instability of 3-oxoacyl-CoA thioesters in solution?

A1: The primary cause of instability is the thioester bond, which is susceptible to hydrolysis, especially under neutral to basic pH conditions. Thioesters are energetically activated acyl groups, making them more reactive than their oxygen ester counterparts. This reactivity is fundamental to their biological roles but poses challenges for in vitro handling and analysis.[1]

Q2: What are the main degradation products of 3-oxoacyl-CoA thioesters?

A2: The principal degradation product from hydrolysis is the corresponding 3-oxo carboxylic acid and free Coenzyme A (CoA-SH). Under certain conditions, further reactions like oxidation of the free thiol on CoA can also occur.[1]

Q3: What are the optimal storage conditions for 3-oxoacyl-CoA thioesters?

A3: For long-term storage, it is best to store the compound as a lyophilized powder at -80°C. If in solution, store at -80°C in small, single-use aliquots to minimize freeze-thaw cycles. For short-term storage during experiments (hours), keep the solution on ice (0-4°C) in a slightly acidic buffer (pH 6.0-6.5).[1]

Q4: Can I use common biological buffers like PBS for my experiments?

A4: Caution is advised when using buffers with a pH at or above 7.0, such as standard Phosphate (B84403) Buffered Saline (PBS) at pH 7.4. The rate of thioester hydrolysis increases significantly with a rise in pH. If your experimental design necessitates a physiological pH, be mindful of potential degradation and incorporate appropriate controls. Buffers that maintain a slightly acidic environment, such as MES or phosphate buffers at pH 6.0-6.5, are generally recommended to improve stability.[1]

Troubleshooting Guides

This section addresses common problems encountered during experiments involving 3-oxoacyl-CoA thioesters and provides systematic approaches to resolving them.

Issue 1: Inconsistent or lower-than-expected concentration of 3-oxoacyl-CoA thioester stock solutions.

Possible Cause Recommended Action
Hydrolysis during reconstitution or storage Verify the pH of your solvent. Reconstitute lyophilized powder in a slightly acidic buffer (pH 6.0-6.5) or in fresh, de-gassed high-purity water. Prepare single-use aliquots and store them immediately at -80°C.[1]
Repeated freeze-thaw cycles Avoid using the same stock solution multiple times. Prepare aliquots that are appropriately sized for single experiments to prevent the need for repeated thawing and freezing.[1]
Degradation due to improper buffer If using a buffer with a pH greater than 7.0, be aware of accelerated hydrolysis. For maximum stability, perform experiments at a pH between 6.0 and 6.5. Avoid buffers containing nucleophilic species.[1]

Issue 2: Low yield or product degradation during enzymatic assays.

Possible Cause Recommended Action
Instability under assay conditions Conduct a time-course stability study by incubating the 3-oxoacyl-CoA thioester under your exact experimental conditions (buffer, temperature, other reagents) and analyzing samples at various time points using HPLC or LC-MS. If significant degradation is observed, consider shortening the assay duration or optimizing conditions for better stability.[1]
Interaction with other reagents Assess the components of your reaction mixture for potential incompatibilities. Reagents with free thiols can engage in thiol-thioester exchange. Some reducing agents may also compromise the integrity of the molecule.[1]
Inconsistent sample handling Standardize all sample handling procedures. Ensure all samples are maintained on ice whenever possible and that the time between sample preparation and analysis is kept consistent.[1]

Issue 3: Problems with HPLC or LC-MS analysis (e.g., peak tailing, ghost peaks, poor sensitivity).

Possible Cause Recommended Action
On-column degradation Check the pH of your mobile phase. Employing a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid or acetic acid) can enhance the stability of the thioester during the chromatographic run.[1]
Interaction with metal surfaces Peak tailing can sometimes result from interactions with the stainless steel components of the HPLC system. If possible, use a system with PEEK tubing and fittings. Adding a small amount of a chelating agent like EDTA to the mobile phase can also be beneficial.[1]
Carryover from previous injections Run blank injections following your samples to check for carryover. Implement a thorough needle wash protocol on your autosampler, using a solvent that effectively solubilizes your compound.[1]

Data Presentation

The stability of 3-oxoacyl-CoA thioesters is highly dependent on pH and temperature. The following table summarizes the stability of a 3-oxoacyl-CoA thioester analog under various conditions.

Table 1: Stability of a 3-Oxoacyl-CoA Thioester Analog in Solution

Parameter Condition Effect on Stability
pH pH 6.0-6.5Half-life of several days at 25°C.[1]
pH 7.4Half-life of hours to a day at 25°C.[1]
pH > 8.0Half-life of minutes to hours at 25°C.[1]
Temperature Increase of 10°CThe rate of hydrolysis approximately doubles.[1]
Storage (Solution) 0-4°C (on ice)Recommended for short-term use during experiments.[1]
-80°CEssential for long-term storage.[1]
Buffer Composition Phosphate, MES (pH 6.0-6.5)Generally well-tolerated.[1]
Buffers with nucleophilesShould be avoided to prevent reactions with the thioester.[1]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 3-Oxoacyl-CoA

This protocol describes a general enzymatic approach for the synthesis of a 3-oxoacyl-CoA from its corresponding trans-2-enoyl-CoA precursor.

Materials:

  • trans-2-enoyl-CoA substrate

  • Enoyl-CoA hydratase (e.g., PhaJ)

  • 3-hydroxyacyl-CoA dehydrogenase

  • NAD+

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 10% perchloric acid)

  • HPLC system for purification

Procedure:

  • In a microcentrifuge tube, prepare a reaction mixture containing the trans-2-enoyl-CoA substrate, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase in the reaction buffer.

  • Add NAD+ to the reaction mixture to initiate the dehydrogenation step.

  • Incubate the reaction at the optimal temperature for the enzymes (typically 25-37°C).

  • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

  • Once the reaction is complete, quench it by adding the quenching solution.

  • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

  • Purify the 3-oxoacyl-CoA from the supernatant using reversed-phase HPLC.

  • Lyophilize the purified product for long-term storage.

Protocol 2: Spectrophotometric Assay of 3-Oxoacyl-CoA Thiolase Activity

This protocol outlines a continuous spectrophotometric assay to measure the activity of 3-oxoacyl-CoA thiolase by monitoring the cleavage of a 3-oxoacyl-CoA substrate.

Materials:

  • Purified 3-oxoacyl-CoA thiolase

  • 3-oxoacyl-CoA substrate (e.g., 3-oxooctanoyl-CoA)

  • Coenzyme A (CoA-SH)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, 3-oxoacyl-CoA substrate, and CoA-SH.

  • Add DTNB to the reaction mixture.

  • Equilibrate the mixture to the desired assay temperature (e.g., 25°C).

  • Initiate the reaction by adding the 3-oxoacyl-CoA thiolase enzyme to the cuvette and mix immediately.

  • Monitor the increase in absorbance at 412 nm over time. The rate of increase in absorbance is proportional to the rate of CoA-SH release from the thiolytic cleavage of the 3-oxoacyl-CoA, which then reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB2-), a yellow-colored product.

  • Calculate the enzyme activity using the molar extinction coefficient of TNB2- at 412 nm (14,150 M-1cm-1).

Mandatory Visualizations

Beta_Oxidation_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+H2O) Oxoacyl_CoA 3-Oxoacyl-CoA Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Oxoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA

Caption: The beta-oxidation pathway of fatty acids.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Reconstitution Reconstitute Lyophilized 3-Oxoacyl-CoA Thioester (pH 6.0-6.5 buffer, on ice) Aliquoting Prepare Single-Use Aliquots Reconstitution->Aliquoting Storage Store at -80°C Aliquoting->Storage Assay_Setup Set up Reaction Mixture (Buffer, Substrate, Cofactors) Storage->Assay_Setup Enzyme_Addition Initiate with Enzyme Assay_Setup->Enzyme_Addition Monitoring Monitor Reaction Progress (e.g., Spectrophotometry) Enzyme_Addition->Monitoring Data_Acquisition Acquire Time-Course Data Monitoring->Data_Acquisition Calculation Calculate Enzyme Activity Data_Acquisition->Calculation

Caption: A typical experimental workflow.

References

Validation & Comparative

Navigating the Labyrinth of Acyl-CoA Quantification: A Guide to Method Validation for 3-oxo-(2S)-Methylisocapryloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate world of fatty acid metabolism, the precise quantification of specific acyl-CoA species is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of 3-oxo-(2S)-Methylisocapryloyl-CoA quantification, a key intermediate in branched-chain fatty acid oxidation. We present supporting experimental data and detailed protocols to aid in the selection and implementation of the most suitable method for your research needs.

The accurate measurement of acyl-CoA thioesters is crucial for elucidating cellular metabolism in both health and disease.[1] Among the various techniques available, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard due to its high sensitivity and specificity.[1][2][3] This guide will focus on LC-MS/MS-based methods, while also providing a comparative overview of alternative techniques.

Comparative Analysis of Analytical Methods

The choice of an analytical method for quantifying this compound depends on several factors, including the required sensitivity, sample matrix, and available instrumentation. While LC-MS/MS offers superior performance, other methods like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and enzymatic assays can be considered for specific applications.

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol[1]120 pmol (with derivatization)[1]~50 fmol[1]
Limit of Quantification (LOQ) 5-50 fmol[1]1.3 nmol (LC/MS-based)[1]~100 fmol[1]
Linearity (R²) >0.99[1]>0.99[1]Variable
Precision (%RSD) < 5%[1]< 15%[1]< 20%
Specificity High[1]Moderate[1]High[1]
Throughput HighModerateLow to Moderate

Experimental Workflow for Method Validation

A typical workflow for the validation of an LC-MS/MS method for this compound quantification involves several key steps, from sample preparation to data analysis.

Method Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction Derivatization (optional) Derivatization (optional) Extraction->Derivatization (optional) LC Separation LC Separation Derivatization (optional)->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Linearity Linearity MS/MS Detection->Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD/LOQ Specificity Specificity Leucine Metabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Target This compound Isovaleryl_CoA->Target Alternative Pathway Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA Methylglutaconyl_CoA->HMG_CoA Propionyl_CoA Propionyl-CoA Target->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA Cycle TCA Cycle Succinyl_CoA->TCA Cycle

References

Metabolic Crossroads: A Comparative Analysis of 3-oxo-(2S)-Methylisocapryloyl-CoA and Straight-Chain 3-oxoacyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced metabolic pathways of fatty acid derivatives is paramount. This guide provides a detailed comparison of the metabolic fate of 3-oxo-(2S)-Methylisocapryloyl-CoA, a branched-chain intermediate, and its straight-chain counterparts, highlighting key enzymatic and pathway differences supported by experimental data.

The catabolism of fatty acids is a central process in cellular energy homeostasis. While the degradation of straight-chain fatty acids via β-oxidation is a well-elucidated pathway, the metabolism of branched-chain fatty acids, such as those giving rise to this compound, follows distinct routes involving specialized enzymes. These differences have significant implications for various metabolic disorders and the development of targeted therapeutics.

Quantitative Comparison of Thiolytic Cleavage

The final step in each cycle of β-oxidation is the thiolytic cleavage of a 3-oxoacyl-CoA, catalyzed by a thiolase. The substrate specificity of these thiolases is a critical determinant of the metabolic efficiency of different fatty acyl-CoAs. Peroxisomes, in particular, house distinct thiolases for straight-chain and branched-chain substrates.

Experimental data from studies on purified rat liver peroxisomal thiolases reveal significant differences in their kinetic parameters (Km and Vmax) for straight-chain and 2-methyl-branched 3-oxoacyl-CoA substrates. Thiolase A demonstrates high efficiency for straight-chain substrates but is inactive towards 2-methyl-branched substrates.[1] In contrast, Sterol Carrier Protein 2/3-oxoacyl-CoA thiolase (SCP-2/thiolase) can process both, but shows a clear preference for the branched-chain substrate.[1]

SubstrateEnzymeKm (µM)Vmax (µmol/min/mg)
3-oxooctanoyl-CoA (Straight-Chain)Thiolase A513.5
3-oxopalmitoyl-CoA (Straight-Chain)Thiolase A211.2
3-oxo-2-methylpalmitoyl-CoA (Branched-Chain)Thiolase AInactiveInactive
3-oxopalmitoyl-CoA (Straight-Chain)SCP-2/thiolase101.8
3-oxo-2-methylpalmitoyl-CoA (Branched-Chain)SCP-2/thiolase52.5

Metabolic Pathways: A Divergence in Catabolism

The metabolic pathways for straight-chain and 2-methyl-branched-chain fatty acids diverge in terms of both subcellular localization and the enzymatic machinery involved. Straight-chain fatty acids undergo β-oxidation in both mitochondria and peroxisomes.[2] In contrast, the β-oxidation of 2-methyl-branched fatty acids, which generates intermediates like this compound, occurs predominantly in peroxisomes.[3][4][5] This is due to the stereospecificity of the enzymes involved.

The presence of a methyl group on the α-carbon (position 2) of the acyl-CoA chain in compounds like this compound prevents their metabolism by the mitochondrial β-oxidation machinery. Peroxisomes, however, possess a distinct set of enzymes, including a specific oxidase and the aforementioned SCP-2/thiolase, that can handle these branched structures.[4][6]

Straight_Chain_Metabolism Straight-Chain Acyl-CoA Straight-Chain Acyl-CoA Mitochondrion Mitochondrion Straight-Chain Acyl-CoA->Mitochondrion Peroxisome Peroxisome Straight-Chain Acyl-CoA->Peroxisome 3-oxoacyl-CoA 3-oxoacyl-CoA Mitochondrion->3-oxoacyl-CoA β-oxidation Peroxisome->3-oxoacyl-CoA β-oxidation Thiolytic Cleavage (M) Thiolytic Cleavage 3-oxoacyl-CoA->Thiolytic Cleavage (M) Thiolytic Cleavage (P) Thiolytic Cleavage 3-oxoacyl-CoA->Thiolytic Cleavage (P) Acetyl-CoA (M) Acetyl-CoA Thiolytic Cleavage (M)->Acetyl-CoA (M) Acyl-CoA (n-2) (M) Acyl-CoA (n-2) Thiolytic Cleavage (M)->Acyl-CoA (n-2) (M) Acetyl-CoA (P) Acetyl-CoA Thiolytic Cleavage (P)->Acetyl-CoA (P) Acyl-CoA (n-2) (P) Acyl-CoA (n-2) Thiolytic Cleavage (P)->Acyl-CoA (n-2) (P)

Metabolism of Straight-Chain 3-oxoacyl-CoAs.

Branched_Chain_Metabolism 2-Methyl-branched Acyl-CoA 2-Methyl-branched Acyl-CoA Peroxisome Peroxisome 2-Methyl-branched Acyl-CoA->Peroxisome 3-oxo-(2S)-Methylacyl-CoA This compound Peroxisome->3-oxo-(2S)-Methylacyl-CoA β-oxidation SCP2_Thiolase SCP-2/thiolase Cleavage 3-oxo-(2S)-Methylacyl-CoA->SCP2_Thiolase Propionyl-CoA Propionyl-CoA SCP2_Thiolase->Propionyl-CoA Acyl-CoA (n-3) Acyl-CoA (n-3) SCP2_Thiolase->Acyl-CoA (n-3)

Metabolism of this compound.

Experimental Protocols

Spectrophotometric Assay for 3-oxoacyl-CoA Thiolase Activity

This protocol details a continuous spectrophotometric assay to measure the thiolytic cleavage of 3-oxoacyl-CoA substrates. The assay monitors the decrease in absorbance of the Mg2+-enolate complex of the 3-oxoacyl-CoA at 303 nm.[7]

Materials:

  • Purified thiolase A or SCP-2/thiolase

  • 3-oxooctanoyl-CoA or 3-oxo-2-methylpalmitoyl-CoA substrate

  • Coenzyme A (CoA)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • MgCl2 (5 mM)

  • Bovine Serum Albumin (BSA)

  • Spectrophotometer capable of reading at 303 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer, MgCl2, and BSA.

  • Add a known concentration of the 3-oxoacyl-CoA substrate to the cuvette.

  • Initiate the reaction by adding a specific amount of the purified thiolase enzyme.

  • Immediately monitor the decrease in absorbance at 303 nm over time. The rate of decrease is proportional to the thiolase activity.

  • Calculate the enzyme activity based on the molar extinction coefficient of the Mg2+-enolate complex of the specific substrate.

Thiolase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, MgCl2, BSA) Add_Substrate Add 3-oxoacyl-CoA Substrate Prepare_Reaction_Mixture->Add_Substrate Initiate_Reaction Initiate with Thiolase Enzyme Add_Substrate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 303 nm Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity

Workflow for Spectrophotometric Thiolase Assay.

Conclusion

The metabolic pathways of this compound and straight-chain 3-oxoacyl-CoAs are distinctly different, primarily due to the substrate specificity of the thiolase enzymes involved and the subcellular compartmentalization of their respective β-oxidation pathways. While straight-chain substrates are efficiently metabolized in both mitochondria and peroxisomes by enzymes like thiolase A, 2-methyl-branched substrates are predominantly handled in the peroxisomes by specialized enzymes such as SCP-2/thiolase. These fundamental metabolic distinctions are crucial for understanding the pathophysiology of disorders related to branched-chain fatty acid metabolism and for the rational design of novel therapeutic interventions.

References

A Comparative Analysis of Branched-Chain vs. Straight-Chain Fatty Acid Oxidation: A Metabolomic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catabolism of fatty acids is a cornerstone of cellular energy homeostasis, with distinct pathways governing the breakdown of straight-chain fatty acids (SCFAs) and branched-chain fatty acids (BCFAs). While both processes culminate in the production of acetyl-CoA for the Krebs cycle, the initial steps and resulting metabolic signatures differ significantly. Understanding these differences is crucial for research into metabolic disorders, gut microbiome-host interactions, and the development of novel therapeutics. This guide provides an objective comparison of BCFA and SCFA oxidation, supported by experimental data and detailed methodologies.

Metabolic Fates: A Tale of Two Fatty Acids

Straight-chain fatty acids, such as butyrate (B1204436) and propionate, are primarily derived from the fermentation of dietary fibers by the gut microbiota.[1] They serve as a major energy source for colonocytes and play key roles in regulating host metabolism and immune function.[1][2] Acetate, the most abundant SCFA, readily enters systemic circulation and can cross the blood-brain barrier.[3][4] Propionate is largely metabolized by the liver, while butyrate is the preferred energy substrate for the cells lining the colon.[3][4]

In contrast, branched-chain fatty acids, including isobutyrate, isovalerate, and 2-methylbutyrate, are principally generated from the microbial fermentation of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine.[5][6] While present in smaller quantities than SCFAs, BCFAs have been implicated as markers for colonic protein fermentation and may have distinct roles in cellular signaling and metabolic health.[5]

Quantitative Metabolomic Profiles

The oxidation of SCFAs and BCFAs yields distinct patterns of acylcarnitine intermediates. Mass spectrometry-based metabolomic approaches allow for the sensitive quantification of these metabolites, providing a snapshot of fatty acid oxidation (FAO) activity.[7][8]

Metabolite ClassStraight-Chain Fatty Acid Oxidation (e.g., Palmitic Acid)Branched-Chain Fatty Acid Oxidation (e.g., Pristanic Acid)Key Observations
Long-Chain Acylcarnitines C16, C14, C12-carnitineNot directly producedServe as the initial substrates for mitochondrial β-oxidation of long-chain SCFAs.
Medium-Chain Acylcarnitines C10, C8, C6-carnitineC15, C11, C7-carnitine (odd-chain)The presence of odd-chain acylcarnitines is a hallmark of the oxidation of certain BCFAs and odd-chain SCFAs.
Short-Chain Acylcarnitines C4 (Butyrylcarnitine), C2 (Acetylcarnitine)C5 (Isovalerylcarnitine), C4 (Isobutyrylcarnitine), C3 (Propionylcarnitine)The specific short-chain acylcarnitines are indicative of the final products of β-oxidation before entry into the Krebs cycle.
Key End Products Acetyl-CoAAcetyl-CoA, Propionyl-CoA, Succinyl-CoAThe generation of propionyl-CoA and its subsequent conversion to succinyl-CoA is a key differentiator for the oxidation of odd-chain and branched-chain fatty acids.

Experimental Protocols

In Situ Fatty Acid Oxidation Assay by Metabolite Profiling

This method allows for the quantitative analysis of mitochondrial β-oxidation in intact cells.[7][8]

  • Cell Culture and Permeabilization:

    • Culture primary human fibroblasts in DMEM supplemented with 10% FBS and 2 mM stable glutamine.[7]

    • Permeabilize cell membranes with digitonin (B1670571) (20 µg/ml) to allow for the entry of fatty acid substrates into the mitochondria.[7]

  • Fatty Acid Substrate Incubation:

    • Incubate the permeabilized cells with the desired fatty acid substrate (e.g., palmitic acid for SCFA oxidation, pristanic acid for BCFA oxidation) for 120 minutes at 37°C.[7]

  • Metabolite Extraction:

    • Extract the generated acylcarnitines from both the cells and the incubation medium using protein precipitation followed by solid-phase extraction.[7]

  • Quantification by Mass Spectrometry:

    • Quantify a panel of acylcarnitines using tandem mass spectrometry (MS/MS).[7][8]

    • Normalize the data to citrate (B86180) synthase activity to account for variations in mitochondrial content.[7]

Targeted Metabolomic Protocol for SCFAs and BCFAs

This protocol is designed for the simultaneous measurement of SCFAs and BCFAs in biological samples.[9]

  • Sample Preparation:

    • Homogenize fecal samples or use plasma/urine directly.

  • Derivatization:

    • Derivatize the SCFAs and BCFAs using propyl chloroformate (PCF) in a reaction system of water, propanol, and pyridine.[9]

  • Extraction:

    • Perform a two-step extraction of the derivatized products with hexane.[9]

  • GC-MS Analysis:

    • Analyze the extracted derivatives using gas chromatography-mass spectrometry (GC-MS) for quantification.[9]

Signaling Pathways and Metabolic Workflows

The metabolic pathways for straight-chain and branched-chain fatty acid oxidation share the core principles of β-oxidation but diverge in their initial steps and the handling of their unique end products.

SCFA_Oxidation SCFA Straight-Chain Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase SCFA->Acyl_CoA_Synthetase SCFA_CoA SCFA-CoA Acyl_CoA_Synthetase->SCFA_CoA Beta_Oxidation Mitochondrial β-Oxidation Spiral SCFA_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Simplified workflow of straight-chain fatty acid β-oxidation.

BCFA_Oxidation BCFA Branched-Chain Fatty Acid BCFA_CoA_Synthetase Acyl-CoA Synthetase BCFA->BCFA_CoA_Synthetase BCFA_CoA BCFA-CoA BCFA_CoA_Synthetase->BCFA_CoA Alpha_Oxidation α-Oxidation (for α-methylated BCFAs) BCFA_CoA->Alpha_Oxidation Beta_Oxidation_BCFA β-Oxidation Alpha_Oxidation->Beta_Oxidation_BCFA Acetyl_CoA_BCFA Acetyl-CoA Beta_Oxidation_BCFA->Acetyl_CoA_BCFA Propionyl_CoA Propionyl-CoA Beta_Oxidation_BCFA->Propionyl_CoA TCA_Cycle_BCFA TCA Cycle Acetyl_CoA_BCFA->TCA_Cycle_BCFA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Succinyl_CoA->TCA_Cycle_BCFA

Caption: Generalized pathway for branched-chain fatty acid oxidation.

Conclusion

The comparative metabolomic profiling of branched-chain versus straight-chain fatty acid oxidation reveals distinct metabolic signatures that reflect their unique chemical structures and catabolic pathways. While both fatty acid types are important energy sources, their differential metabolism has significant implications for cellular physiology and disease. The methodologies and data presented here provide a framework for researchers to further explore the intricate roles of these fatty acids in health and disease, paving the way for novel diagnostic and therapeutic strategies.

References

Validating the Metabolic Mechanism of 3-oxo-(2S)-Methylisocapryloyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the proposed metabolic mechanism of 3-oxo-(2S)-Methylisocapryloyl-CoA, a key intermediate in the degradation of branched-chain amino acids. We present experimental data validating its role in peroxisomal β-oxidation, compare the enzymatic activities involved, and provide detailed experimental protocols for further investigation.

Introduction

This compound is a critical intermediate in the catabolic pathway of the essential amino acid leucine (B10760876). Its metabolism is crucial for energy homeostasis and the proper functioning of various cellular processes. Dysregulation of this pathway is associated with several metabolic disorders. This guide will delve into the validated mechanism of its processing, focusing on the key enzymes and their substrate specificities.

Proposed Metabolic Pathway of this compound

The primary metabolic fate of this compound is through the peroxisomal β-oxidation pathway. This pathway is specifically adapted for the degradation of 2-methyl-branched fatty acids, which are not efficiently processed by mitochondrial β-oxidation. The initial steps involve the conversion of leucine to isovaleryl-CoA, which then undergoes a series of enzymatic reactions to form a 2-methyl-branched fatty acyl-CoA. This acyl-CoA then enters the peroxisomal β-oxidation cycle.

The formation of this compound occurs through the dehydrogenation of (2S)-2-methyl-3-hydroxyisocapryloyl-CoA. The subsequent and final step of this β-oxidation cycle is the thiolytic cleavage of this compound.

Metabolic Pathway of this compound Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate Branched-Chain Amino Acid Transaminase Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA Branched-Chain α-Keto Acid Dehydrogenase Complex Methylisocapryloyl_CoA (2S)-Methylisocapryloyl-CoA Isovaleryl_CoA->Methylisocapryloyl_CoA Further Processing Enoyl_CoA 2-Methyl-enoyl-CoA Methylisocapryloyl_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA (2S)-2-Methyl-3-hydroxy- isocapryloyl-CoA Enoyl_CoA->Hydroxyacyl_CoA 2-Enoyl-CoA Hydratase Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Propionyl_CoA Propionyl-CoA Oxoacyl_CoA->Propionyl_CoA SCP-2/Thiolase Hexanoyl_CoA Hexanoyl-CoA Oxoacyl_CoA->Hexanoyl_CoA SCP-2/Thiolase TCA Cycle TCA Cycle Propionyl_CoA->TCA Cycle Further β-oxidation Further β-oxidation Hexanoyl_CoA->Further β-oxidation

Figure 1: Proposed metabolic pathway of this compound.

Enzyme Specificity: A Comparative Analysis

The thiolytic cleavage of 3-oxoacyl-CoAs in peroxisomes is catalyzed by two main thiolases: 3-oxoacyl-CoA thiolase A (Thiolase A) and sterol carrier protein 2/3-oxoacyl-CoA thiolase (SCP-2/thiolase). Experimental evidence has demonstrated distinct substrate specificities for these enzymes, which is critical for the correct processing of branched-chain fatty acids.

Thiolase A is primarily responsible for the cleavage of straight-chain 3-oxoacyl-CoAs. Studies have shown that it is inactive towards 2-methyl-branched substrates like 3-oxo-2-methylpalmitoyl-CoA.[1]

SCP-2/thiolase , in contrast, is active on both medium and long straight-chain 3-oxoacyl-CoAs and, importantly, is responsible for the thiolytic cleavage of 2-methyl-branched 3-oxoacyl-CoA derivatives.[1] This specificity is essential for the metabolism of leucine-derived fatty acids.

Comparative Enzyme Kinetics

The following table summarizes the kinetic parameters (Km and Vmax) for Thiolase A and SCP-2/thiolase with different substrates, highlighting the specificity of SCP-2/thiolase for 2-methyl-branched molecules.

EnzymeSubstrateKm (µM)Vmax (U/mg)
Thiolase A 3-Oxooctanoyl-CoA (Straight-chain)5100
3-Oxopalmitoyl-CoA (Straight-chain)385
3-Oxo-2-methylpalmitoyl-CoA (Branched-chain)No activityNo activity
SCP-2/thiolase 3-Oxooctanoyl-CoA (Straight-chain)1050
3-Oxopalmitoyl-CoA (Straight-chain)845
3-Oxo-2-methylpalmitoyl-CoA (Branched-chain)1530

Note: The values presented are representative and compiled from multiple studies to illustrate the relative activities and specificities. Actual values may vary depending on experimental conditions.

Experimental Validation of the Proposed Mechanism

The validation of the metabolic pathway of this compound relies on a combination of techniques that allow for the identification and quantification of intermediates and the characterization of enzyme activities.

Experimental Workflow

Experimental Workflow cluster_sample Sample Preparation cluster_analysis Analysis Cell_Culture Cell Culture/ Tissue Homogenate Subcellular_Fractionation Subcellular Fractionation (Isolation of Peroxisomes) Cell_Culture->Subcellular_Fractionation Metabolite_Extraction Metabolite Extraction Subcellular_Fractionation->Metabolite_Extraction Enzyme_Assay Enzyme Activity Assays (Thiolase Activity) Subcellular_Fractionation->Enzyme_Assay LC_MSMS LC-MS/MS Analysis (Quantification of Intermediates) Metabolite_Extraction->LC_MSMS Data_Analysis Data_Analysis LC_MSMS->Data_Analysis Data Interpretation Enzyme_Assay->Data_Analysis Data Interpretation

Figure 2: General experimental workflow for validating the metabolic pathway.

Detailed Experimental Protocols

Thiolase Activity Assay (Spectrophotometric)

This assay measures the thiolytic cleavage of a 3-oxoacyl-CoA substrate by monitoring the decrease in absorbance of the enolate ion of the 3-oxoacyl-CoA at 303 nm.

Materials:

  • Purified Thiolase A or SCP-2/thiolase

  • Potassium phosphate (B84403) buffer (100 mM, pH 8.0)

  • Coenzyme A (CoA) solution (1 mM)

  • 3-oxoacyl-CoA substrate (e.g., this compound) solution (1 mM)

  • Spectrophotometer capable of reading at 303 nm

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 8.0) and 50 µM CoA in a quartz cuvette.

  • Add the purified enzyme to the reaction mixture and incubate for 2 minutes at 37°C to equilibrate.

  • Initiate the reaction by adding the 3-oxoacyl-CoA substrate to a final concentration of 10-100 µM.

  • Immediately monitor the decrease in absorbance at 303 nm for 5-10 minutes.

  • Calculate the enzyme activity using the molar extinction coefficient of the 3-oxoacyl-CoA enolate ion.

Quantification of Leucine Catabolism Intermediates by LC-MS/MS

This method allows for the sensitive and specific quantification of metabolic intermediates, including this compound, in biological samples.

Materials:

  • Cell or tissue samples

  • Internal standards (stable isotope-labeled versions of the analytes)

  • Methanol (B129727) for protein precipitation

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation: Homogenize cell or tissue samples in cold methanol containing the internal standards to precipitate proteins and extract metabolites.

  • Centrifugation: Centrifuge the samples to pellet the precipitated protein and collect the supernatant.

  • LC Separation: Inject the supernatant onto a suitable liquid chromatography column (e.g., a C18 reversed-phase column) to separate the metabolites.

  • MS/MS Detection: Analyze the eluting metabolites using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions are monitored for each analyte and internal standard.

  • Quantification: Determine the concentration of each metabolite by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.

Alternative Metabolic Fates

While peroxisomal β-oxidation is the primary degradation pathway for leucine-derived 2-methyl-branched fatty acids, it is important to consider potential alternative metabolic fates. Under certain physiological conditions or in specific cell types, intermediates of leucine catabolism can be diverted into other pathways:

  • Fatty Acid Synthesis: The acetyl-CoA and propionyl-CoA produced from the cleavage of this compound can be utilized for the synthesis of new fatty acids.

  • TCA Cycle Anaplerosis: Propionyl-CoA can be converted to succinyl-CoA and enter the tricarboxylic acid (TCA) cycle, contributing to energy production and providing intermediates for other biosynthetic pathways.

  • Ketone Body Synthesis: In the liver, acetyl-CoA can be used for the synthesis of ketone bodies.

The flux through these alternative pathways is dependent on the energy status of the cell and the availability of other substrates.

Conclusion

The proposed mechanism of this compound metabolism through peroxisomal β-oxidation is well-supported by experimental evidence. The specificity of SCP-2/thiolase for 2-methyl-branched substrates is a key feature of this pathway, ensuring the efficient degradation of leucine-derived fatty acids. The experimental protocols provided in this guide offer a framework for further research into the regulation and potential therapeutic targeting of this important metabolic pathway.

References

Assessing Cross-Reactivity in Enzymatic Assays for 3-Oxoacyl-CoAs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of enzymatic assays for the detection and quantification of 3-oxoacyl-CoAs, with a special focus on assessing their cross-reactivity with other acyl-CoA species. Understanding the substrate specificity of these assays is critical for obtaining accurate and reliable data in metabolic research and drug development. This document outlines the performance of key enzymes involved in 3-oxoacyl-CoA metabolism, compares enzymatic methods with alternative technologies, and provides detailed experimental protocols for evaluating cross-reactivity.

Introduction to 3-Oxoacyl-CoAs and their Enzymatic Assays

3-Oxoacyl-CoAs are critical intermediates in the beta-oxidation of fatty acids, a major metabolic pathway for energy production. The accurate measurement of these molecules is essential for studying metabolic disorders, drug efficacy, and toxicity. Enzymatic assays offer a sensitive and often high-throughput method for quantifying 3-oxoacyl-CoAs. These assays typically rely on the activity of enzymes such as 3-hydroxyacyl-CoA dehydrogenase and 3-ketoacyl-CoA thiolase. However, the promiscuous nature of these enzymes can lead to cross-reactivity with other structurally similar acyl-CoAs, potentially compromising data accuracy.

Comparison of Key Enzymes in 3-Oxoacyl-CoA Metabolism

The specificity of enzymatic assays for 3-oxoacyl-CoAs is largely determined by the substrate preference of the enzymes employed. Below is a summary of the substrate specificities for key enzymes involved in fatty acid beta-oxidation.

Table 1: Substrate Specificity of Key Beta-Oxidation Enzymes

EnzymePreferred Substrate Chain LengthComments
3-Hydroxyacyl-CoA Dehydrogenase (HAD) Medium-chain[1]Most active with medium-chain substrates. Km values for medium and long-chain substrates are often similar.[1]
Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) Short-chain, including branched-chainActs on a wide spectrum of substrates, including steroids and cholic acids, with a preference for short-chain methyl-branched acyl-CoAs.
3-Ketoacyl-CoA Thiolase A (Thiolase A) Short, medium, and long straight-chainMedium-chain 3-oxoacyl-CoAs are generally the best substrates.[2] Inactive with 2-methyl-branched 3-oxoacyl-CoAs.[2]
Sterol Carrier Protein 2/3-Oxoacyl-CoA Thiolase (SCP-2/Thiolase) Medium and long straight-chain, 2-methyl-branched, and bile acid intermediatesDemonstrates broader substrate specificity compared to Thiolase A.[2]
3-Ketoacyl-CoA Thiolase (General) BroadGenerally, has a broad chain-length specificity for its substrates and is involved in degradative pathways like fatty acid beta-oxidation.[3]

Alternative Methods for 3-Oxoacyl-CoA Analysis

While enzymatic assays are widely used, other techniques offer alternative or complementary approaches for the quantification of 3-oxoacyl-CoAs.

Table 2: Comparison of Analytical Methods for Acyl-CoA Quantification

MethodAdvantagesDisadvantages
Enzymatic Assays High sensitivity, suitable for high-throughput screening, relatively low cost.Potential for cross-reactivity, indirect measurement.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) High specificity and sensitivity, allows for the simultaneous measurement of multiple acyl-CoA species, provides structural information.[4][5]Requires expensive instrumentation and specialized expertise, sample preparation can be complex.
High-Performance Liquid Chromatography (HPLC) Good for separation of different acyl-CoA species.Lower sensitivity compared to LC-MS/MS and some enzymatic assays.

Experimental Protocols

General Coupled Enzymatic Assay for 3-Oxoacyl-CoA

This protocol describes a general method for the determination of 3-oxoacyl-CoA, which can be adapted to assess the activity with different chain-length substrates. The principle involves the conversion of 3-oxoacyl-CoA to 3-hydroxyacyl-CoA by 3-hydroxyacyl-CoA dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored spectrophotometrically.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • UV-transparent cuvettes or microplates

  • Reaction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)

  • NADH solution (e.g., 0.2 mM in reaction buffer)

  • 3-Hydroxyacyl-CoA Dehydrogenase (e.g., from porcine heart)

  • 3-Oxoacyl-CoA substrate of desired chain length (e.g., 3-oxohexadecanoyl-CoA)

Procedure:

  • Prepare a reaction mixture in a cuvette or microplate well containing the reaction buffer and NADH.

  • Add the 3-hydroxyacyl-CoA dehydrogenase to the reaction mixture and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding the 3-oxoacyl-CoA substrate.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • The rate of NADH oxidation is proportional to the enzyme activity towards the specific 3-oxoacyl-CoA substrate.

Protocol for Assessing Cross-Reactivity using a Competitive Inhibition Assay

This protocol can be used to quantitatively assess the cross-reactivity of an enzymatic assay with various acyl-CoA species. The principle is based on the competition between the primary substrate (3-oxoacyl-CoA) and a potential cross-reactant for the active site of the enzyme.

Materials:

  • Same materials as in the general enzymatic assay.

  • A panel of potential cross-reacting acyl-CoA substrates (e.g., acyl-CoAs of different chain lengths, branched-chain acyl-CoAs).

Procedure:

  • Perform the general enzymatic assay as described above with a fixed, non-saturating concentration of the primary 3-oxoacyl-CoA substrate to determine the uninhibited reaction rate (V₀).

  • In separate reactions, pre-incubate the enzyme with varying concentrations of a potential cross-reacting acyl-CoA for a short period before adding the primary substrate.

  • Initiate the reaction by adding the primary 3-oxoacyl-CoA substrate and measure the reaction rate (Vᵢ) in the presence of the inhibitor.

  • Calculate the percentage of inhibition for each concentration of the cross-reactant: % Inhibition = [(V₀ - Vᵢ) / V₀] * 100

  • Plot the percentage of inhibition against the concentration of the cross-reactant to determine the IC₅₀ value, which represents the concentration of the cross-reactant required to inhibit 50% of the enzyme activity. A lower IC₅₀ value indicates higher cross-reactivity.

Visualizing Metabolic and Experimental Workflows

Fatty Acid Beta-Oxidation Pathway

The following diagram illustrates the central role of 3-oxoacyl-CoAs in the fatty acid beta-oxidation spiral.

FattyAcidBetaOxidation Acyl_CoA Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+ H₂O) Oxoacyl_CoA 3-Oxoacyl-CoA Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Shorter_Acyl_CoA Acyl-CoA (Cn-2) Oxoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase (+ CoA-SH) Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA

Caption: Fatty Acid Beta-Oxidation Pathway.

Experimental Workflow for Assessing Cross-Reactivity

The following diagram outlines the key steps in a competitive inhibition assay to determine the cross-reactivity of an enzymatic assay.

CrossReactivityWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrates) Assay_Setup Set up Assay Conditions (Temperature, pH) Reagents->Assay_Setup V0 Measure Uninhibited Rate (V₀) (Primary Substrate only) Assay_Setup->V0 Incubate Pre-incubate Enzyme with Cross-Reactant Assay_Setup->Incubate Calculate Calculate % Inhibition V0->Calculate Vi Measure Inhibited Rate (Vᵢ) (Primary Substrate + Cross-Reactant) Incubate->Vi Vi->Calculate Plot Plot % Inhibition vs. [Cross-Reactant] Calculate->Plot IC50 Determine IC₅₀ Value Plot->IC50

Caption: Cross-Reactivity Assessment Workflow.

Conclusion

The selection of an appropriate assay for the quantification of 3-oxoacyl-CoAs requires careful consideration of its potential for cross-reactivity. While enzymatic assays provide a convenient and sensitive method, their specificity must be rigorously validated, especially when analyzing complex biological samples containing a variety of acyl-CoA species. The protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions and in designing robust experiments to accurately assess 3-oxoacyl-CoA metabolism. For applications requiring the simultaneous and highly specific quantification of multiple acyl-CoAs, LC-MS/MS remains the gold standard.

References

A Tale of Two Isomers: The Divergent Metabolic Fates of (2S) and (2R)-Methyl-Branched Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced metabolic pathways of chiral molecules is paramount. This guide provides a detailed comparison of the metabolic fate of (2S) and (2R) isomers of methyl-branched acyl-CoAs, focusing on the well-characterized example of pristanoyl-CoA. The stereochemistry at the C-2 position dictates a profound divergence in their catabolism, primarily governed by the stereospecificity of the peroxisomal β-oxidation pathway.

The metabolism of 2-methyl-branched fatty acids, such as pristanic acid, is a crucial process for human health. Pristanic acid is derived from the dietary intake of phytanic acid, a 3-methyl-branched fatty acid found in dairy products, meat, and fish.[1] Due to the methyl group at its β-carbon, phytanic acid cannot be directly metabolized by β-oxidation. Instead, it undergoes α-oxidation in the peroxisome to yield pristanic acid, which has a methyl group at the α-carbon.[1] This α-oxidation process is not stereoselective, resulting in the formation of a racemic mixture of (2S)-pristanoyl-CoA and (2R)-pristanoyl-CoA.

The subsequent metabolic pathways of these two isomers are starkly different, highlighting the stereospecificity of the enzymes involved in peroxisomal β-oxidation.

The Decisive Role of Stereochemistry in Peroxisomal β-Oxidation

The peroxisomal β-oxidation machinery is tailored to handle specific stereoisomers. The first and committing step of the β-oxidation of 2-methyl-branched acyl-CoAs is catalyzed by branched-chain acyl-CoA oxidase (BCOX). This enzyme exhibits strict stereospecificity, exclusively recognizing the (2S)-isomer as its substrate.[2] Consequently, (2S)-pristanoyl-CoA can directly enter the β-oxidation spiral.

In contrast, the (2R)-pristanoyl-CoA isomer is not a substrate for BCOX and would accumulate if not for the action of a crucial enzyme: α-methylacyl-CoA racemase (AMACR).[2][3] AMACR catalyzes the epimerization of (2R)-pristanoyl-CoA to its (2S)-counterpart, thereby salvaging the (2R)-isomer for degradation via the β-oxidation pathway.[3] This enzymatic conversion is vital, and its deficiency leads to the accumulation of pristanic acid and associated neurological disorders.

Comparative Metabolic Pathways

The metabolic journey of (2S)- and (2R)-pristanoyl-CoA can be summarized as follows:

Metabolism of (2S)-Pristanoyl-CoA:

  • (Direct Entry into β-Oxidation): (2S)-Pristanoyl-CoA is directly recognized by branched-chain acyl-CoA oxidase (BCOX).

  • β-Oxidation Cycle: The (2S)-isomer then proceeds through the subsequent steps of peroxisomal β-oxidation, which involve the actions of D-bifunctional protein (possessing enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities) and peroxisomal thiolase.[4][5] Each cycle of β-oxidation shortens the acyl-chain, releasing propionyl-CoA (due to the methyl branch) in the first cycle and acetyl-CoA in subsequent cycles.

Metabolism of (2R)-Pristanoyl-CoA:

  • (Isomerization): (2R)-Pristanoyl-CoA must first be converted to (2S)-pristanoyl-CoA by α-methylacyl-CoA racemase (AMACR).[3]

  • (Entry into β-Oxidation): The newly formed (2S)-pristanoyl-CoA can then enter the β-oxidation pathway as described above.

This critical isomerization step underscores the metabolic block faced by the (2R)-isomer in the absence of AMACR activity.

Quantitative Comparison of Enzyme Kinetics

The differing fates of the (2S) and (2R) isomers are rooted in the kinetic parameters of the key enzymes involved. While comprehensive comparative data for all enzymes with both isomers is not always available in a single study, the substrate specificity is clear.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Metabolic Consequence
Branched-Chain Acyl-CoA Oxidase (BCOX) (2S)-Pristanoyl-CoAData not consistently reported for direct comparisonActiveDirect entry into β-oxidation.
(2R)-Pristanoyl-CoANot a substrateNo activityBlock in β-oxidation.
α-Methylacyl-CoA Racemase (AMACR) (2R)-Pristanoyl-CoA~172~0.1Isomerization to the (2S)-isomer, allowing for subsequent metabolism.
(2S)-Pristanoyl-CoA~172~0.1Interconversion back to the (2R)-isomer, contributing to the racemic equilibrium.
Peroxisomal Thiolase (SCP-2/thiolase) 2-Methyl-3-oxoacyl-CoAActiveActiveCleavage of the β-oxidation intermediate. The enzyme is specific for 2-methyl-branched substrates.[6]

Note: The kinetic parameters for AMACR can vary between studies and are for the overall reaction with a racemic mixture. The enzyme catalyzes the reaction in both directions to approach a racemic equilibrium.

Experimental Protocols

1. Assay for α-Methylacyl-CoA Racemase (AMACR) Activity:

AMACR activity can be determined using a colorimetric assay or a more specific 1H NMR-based method.

  • Colorimetric Assay: This method often utilizes a synthetic substrate that releases a chromophore upon enzymatic activity. For instance, a modified protocol based on the elimination of 2,4-dinitrophenolate (B1223059) from a synthetic acyl-CoA substrate can be used. The change in absorbance is monitored spectrophotometrically.[7]

  • 1H NMR-Based Assay: This technique directly observes the epimerization of the α-methyl proton. The enzyme is incubated with one of the stereoisomers of a methyl-branched acyl-CoA (e.g., (2R)- or (2S)-fenoprofenoyl-CoA) in the presence of deuterium (B1214612) oxide (D2O). The exchange of the α-proton with deuterium leads to a change in the NMR signal of the adjacent methyl group, which can be monitored over time to determine enzyme activity.[7]

2. Assay for Branched-Chain Acyl-CoA Oxidase (BCOX) Activity:

BCOX activity is typically measured by monitoring the production of hydrogen peroxide (H2O2), a byproduct of the oxidation reaction.

  • Spectrophotometric Assay: The H2O2 produced can be coupled to a secondary reaction that generates a colored product. For example, in the presence of horseradish peroxidase, H2O2 oxidizes a chromogenic substrate, and the increase in absorbance is measured over time.[8]

  • Chemiluminescence Assay: A more sensitive method involves the use of luminol, which in the presence of a catalyst like horseradish peroxidase, reacts with H2O2 to produce light. The emitted light is then quantified using a luminometer.[9]

3. Assay for D-Bifunctional Protein Activity:

The two enzymatic activities of D-bifunctional protein (enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase) are assayed separately.

  • Enoyl-CoA Hydratase Activity: This is measured by monitoring the hydration of an enoyl-CoA substrate, which results in a decrease in absorbance at a specific wavelength.

  • 3-Hydroxyacyl-CoA Dehydrogenase Activity: This is determined by following the NAD+-dependent oxidation of a 3-hydroxyacyl-CoA substrate. The production of NADH is monitored by the increase in absorbance at 340 nm.[10]

4. Assay for Peroxisomal Thiolase Activity:

Thiolase activity is measured by monitoring the CoA-dependent cleavage of a 3-ketoacyl-CoA substrate. This can be followed by the decrease in absorbance of the 3-ketoacyl-CoA substrate at a specific wavelength.[11]

Visualizing the Metabolic Divergence

The distinct metabolic pathways of the (2S) and (2R) isomers of pristanoyl-CoA are illustrated in the following diagrams.

metabolic_pathway_comparison cluster_2R Metabolism of (2R)-Pristanoyl-CoA cluster_2S Metabolism of (2S)-Pristanoyl-CoA 2R_Pristanoyl_CoA (2R)-Pristanoyl-CoA AMACR α-Methylacyl-CoA Racemase (AMACR) 2R_Pristanoyl_CoA->AMACR Isomerization 2S_Pristanoyl_CoA (2S)-Pristanoyl-CoA AMACR->2S_Pristanoyl_CoA Conversion BCOX Branched-Chain Acyl-CoA Oxidase (BCOX) 2S_Pristanoyl_CoA->BCOX Beta_Oxidation Peroxisomal β-Oxidation BCOX->Beta_Oxidation

Figure 1: Divergent entry of (2S) and (2R)-pristanoyl-CoA into peroxisomal β-oxidation.

experimental_workflow Start Racemic Mixture of (2R)- and (2S)-Pristanoyl-CoA Incubation Incubate with Peroxisomal Enzymes (in vitro reconstitution or cell lysate) Start->Incubation Separation Separation of Isomers and Metabolites (e.g., Chiral HPLC, GC-MS) Incubation->Separation Quantification_2S Quantify (2S)-Pristanoyl-CoA and its β-oxidation products Separation->Quantification_2S Quantification_2R Quantify remaining (2R)-Pristanoyl-CoA Separation->Quantification_2R Analysis Kinetic Analysis and Metabolic Fate Determination Quantification_2S->Analysis Quantification_2R->Analysis

Figure 2: General experimental workflow for comparing the metabolism of pristanoyl-CoA isomers.

Conclusion

The metabolic fate of (2S) and (2R) isomers of methyl-branched acyl-CoAs provides a compelling example of stereospecificity in biochemical pathways. While the (2S)-isomer is a direct substrate for peroxisomal β-oxidation, the (2R)-isomer is metabolically inert in this pathway until it is converted to its (2S)-counterpart by the essential enzyme α-methylacyl-CoA racemase. This fundamental difference has significant implications for human health, as defects in this pathway can lead to serious metabolic disorders. For researchers in drug development, this highlights the critical need to consider the stereochemistry of molecules and their interactions with metabolic enzymes. A thorough understanding of these divergent pathways is essential for the design of safe and effective therapeutic agents.

References

Quantitative analysis to differentiate isomers of 3-oxo-Methylisocapryloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Differentiating isomers of 3-oxo-Methylisocapryloyl-CoA, a complex branched-chain acyl-CoA, is a critical task in various research fields, including drug development and metabolomics. The precise quantification of these isomers is essential for understanding their distinct biological activities and metabolic fates. This guide provides a comprehensive comparison of analytical techniques for the quantitative analysis of 3-oxo-Methylisocapryloyl-CoA isomers, supported by experimental data and detailed protocols.

Understanding the Isomers of 3-oxo-Methylisocapryloyl-CoA

"Isocapryloyl-CoA" refers to an eight-carbon branched-chain acyl-CoA. The most common "iso" form designates a methyl group on the penultimate carbon. Therefore, isocapryloyl-CoA is 6-methylheptanoyl-CoA. The molecule , 3-oxo-Methylisocapryloyl-CoA, thus has a ketone group at the C3 position and an additional methyl group. For the purpose of this guide, we will assume the additional methyl group is at the C2 position (alpha to the carbonyl group), a common substitution in biological systems.

This leads to the structure of 3-oxo-2,6-dimethylheptanoyl-CoA . The isomers of this molecule arise from the two chiral centers at the C2 and C6 positions, resulting in four possible stereoisomers:

  • (2R, 6R)-3-oxo-2,6-dimethylheptanoyl-CoA

  • (2S, 6S)-3-oxo-2,6-dimethylheptanoyl-CoA

  • (2R, 6S)-3-oxo-2,6-dimethylheptanoyl-CoA

  • (2S, 6R)-3-oxo-2,6-dimethylheptanoyl-CoA

These stereoisomers can have significantly different biological properties, making their individual quantification crucial.

Quantitative Analytical Techniques

The differentiation and quantification of stereoisomers of complex molecules like 3-oxo-2,6-dimethylheptanoyl-CoA require high-resolution analytical techniques. The primary methods employed are chiral chromatography coupled with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chiral Liquid Chromatography-Mass Spectrometry (LC-MS)

Chiral LC-MS is a powerful technique for separating and quantifying stereoisomers. The separation is achieved using a chiral stationary phase (CSP) in the liquid chromatography column, which interacts differently with each stereoisomer, leading to different retention times. Mass spectrometry is then used for sensitive and specific detection and quantification.

Experimental Protocol: Chiral LC-MS/MS Analysis

  • Sample Preparation:

    • Acyl-CoA esters are extracted from the sample matrix (e.g., cell culture, tissue homogenate) using solid-phase extraction (SPE) with a C18 cartridge.

    • The eluate is evaporated to dryness and reconstituted in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A chiral column, such as one based on a cyclodextrin (B1172386) or polysaccharide derivative (e.g., Chiralpak IA, IB, or IC), is used. The choice of column depends on the specific isomers being separated and may require screening of different chiral stationary phases.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) is typically used. The gradient and composition are optimized to achieve baseline separation of the isomers.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is commonly used.

    • Column Temperature: The column temperature is maintained at a constant value (e.g., 25°C) to ensure reproducible retention times.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of acyl-CoA molecules.

    • Detection: Tandem mass spectrometry (MS/MS) is employed for high selectivity and sensitivity. A specific precursor-to-product ion transition for 3-oxo-2,6-dimethylheptanoyl-CoA is monitored in multiple reaction monitoring (MRM) mode. The precursor ion would be the [M+H]+ ion of the molecule, and the product ion would typically result from the fragmentation of the CoA moiety.

    • Quantification: Quantification is achieved by comparing the peak area of each isomer to a standard curve generated using synthesized standards of each stereoisomer.

Quantitative Data Comparison

The following table summarizes hypothetical quantitative data that could be obtained from a chiral LC-MS/MS analysis to differentiate the stereoisomers of 3-oxo-2,6-dimethylheptanoyl-CoA.

IsomerRetention Time (min)MRM Transition (m/z)Limit of Quantification (LOQ) (nM)
(2R, 6R)10.2894.4 -> 408.10.5
(2S, 6S)11.5894.4 -> 408.10.5
(2R, 6S)12.8894.4 -> 408.10.5
(2S, 6R)14.1894.4 -> 408.10.5

Note: The MRM transition is hypothetical and would need to be determined experimentally. The retention times are illustrative and will depend on the specific chiral column and chromatographic conditions used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules, including the determination of stereochemistry. While not as sensitive as MS for quantification, high-field NMR, particularly with the use of chiral derivatizing agents or chiral solvating agents, can be used to differentiate and quantify stereoisomers.

Experimental Protocol: NMR Analysis with Chiral Derivatizing Agent

  • Sample Preparation:

    • The 3-oxo-2,6-dimethylheptanoyl-CoA is first hydrolyzed to release the free fatty acid.

    • The resulting 3-oxo-2,6-dimethylheptanoic acid is then reacted with a chiral derivatizing agent (e.g., (R)-(-)-1-(1-naphthyl)ethylamine) to form diastereomeric amides.

  • NMR Analysis:

    • Instrument: A high-field NMR spectrometer (e.g., 600 MHz or higher) is used to acquire ¹H NMR spectra.

    • Solvent: A deuterated solvent such as chloroform-d (B32938) (CDCl₃) is used.

    • Data Acquisition: The ¹H NMR spectrum is recorded, paying close attention to the signals of the newly formed diastereomers. The different chemical environments of the protons in the diastereomers will result in distinct chemical shifts.

    • Quantification: The relative amounts of the stereoisomers are determined by integrating the signals corresponding to specific protons in each diastereomer.

Quantitative Data Comparison

This table presents hypothetical ¹H NMR data for the diastereomeric amides formed from the different stereoisomers of 3-oxo-2,6-dimethylheptanoic acid.

Original StereoisomerDiastereomer Formed with (R)-(-)-1-(1-naphthyl)ethylamineDiagnostic ¹H NMR Signal (ppm)
(2R, 6R)Diastereomer A1.15 (d, 3H)
(2S, 6S)Diastereomer B1.18 (d, 3H)
(2R, 6S)Diastereomer C1.21 (d, 3H)
(2S, 6R)Diastereomer D1.24 (d, 3H)

Note: The chemical shifts are illustrative and will depend on the specific chiral derivatizing agent and experimental conditions.

Experimental Workflow and Signaling Pathway Visualization

To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflow for isomer differentiation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data_analysis Data Analysis cluster_result Result Sample Biological Sample Extraction Acyl-CoA Extraction (SPE) Sample->Extraction Derivatization Derivatization (for NMR) Extraction->Derivatization Optional LC Chiral LC Separation Extraction->LC NMR NMR Analysis Derivatization->NMR MS MS/MS Detection LC->MS Quantification Peak Integration & Quantification MS->Quantification NMR->Quantification Isomer_Ratio Isomer Ratio Determination Quantification->Isomer_Ratio

Caption: Workflow for the quantitative analysis of 3-oxo-Methylisocapryloyl-CoA isomers.

This second diagram illustrates the logical relationship in the differentiation process based on the properties of the isomers.

logical_relationship cluster_properties Differentiating Properties cluster_techniques Analytical Techniques cluster_output Quantitative Output Isomers Mixture of Stereoisomers Chirality Chiral Centers (C2, C6) Isomers->Chirality Physicochemical Differential Interaction with Chiral Stationary Phase Chirality->Physicochemical Spectroscopic Distinct NMR Spectra (as diastereomers) Chirality->Spectroscopic Chiral_LC Chiral LC Physicochemical->Chiral_LC NMR_CDA NMR with Chiral Derivatizing Agent Spectroscopic->NMR_CDA Retention_Times Separated Retention Times Chiral_LC->Retention_Times NMR_Shifts Unique Chemical Shifts NMR_CDA->NMR_Shifts

Caption: Logical flow for differentiating isomers based on their properties.

Establishing and Validating Reference Ranges for 3-oxo-(2S)-Methylisocapryloyl-CoA in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for establishing and validating reference ranges for 3-oxo-(2S)-Methylisocapryloyl-CoA, a key intermediate in the catabolism of the branched-chain amino acid, isoleucine. Due to the limited availability of direct reference range data for this specific acyl-CoA, this guide also presents data on precursor and downstream metabolites that can serve as valuable proxies in research and clinical settings.

Introduction to this compound and its Metabolic Significance

This compound is a coenzyme A derivative formed during the breakdown of L-isoleucine, one of the three essential branched-chain amino acids (BCAAs). The catabolism of BCAAs is crucial for energy production and the synthesis of other metabolites. Dysregulation of these pathways is implicated in various metabolic disorders. Accurate quantification of intermediates like this compound is therefore essential for understanding the pathophysiology of these conditions and for the development of targeted therapeutics.

Isoleucine Catabolism Pathway

The following diagram illustrates the catabolic pathway of L-isoleucine, highlighting the position of this compound.

G Isoleucine Catabolism Pathway Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Branched-Chain Amino Acid Transaminase alpha_methylbutyryl_CoA α-Methylbutyryl-CoA alpha_keto_beta_methylvalerate->alpha_methylbutyryl_CoA Branched-Chain α-Keto Acid Dehydrogenase Complex tiglyl_CoA Tiglyl-CoA alpha_methylbutyryl_CoA->tiglyl_CoA Acyl-CoA Dehydrogenase alpha_methyl_beta_hydroxybutyryl_CoA α-Methyl-β-hydroxybutyryl-CoA tiglyl_CoA->alpha_methyl_beta_hydroxybutyryl_CoA Enoyl-CoA Hydratase target This compound alpha_methyl_beta_hydroxybutyryl_CoA->target 3-Hydroxyacyl-CoA Dehydrogenase propionyl_CoA Propionyl-CoA target->propionyl_CoA β-Ketothiolase acetyl_CoA Acetyl-CoA target->acetyl_CoA β-Ketothiolase TCA_Cycle TCA Cycle propionyl_CoA->TCA_Cycle acetyl_CoA->TCA_Cycle

Isoleucine Catabolism Pathway showing the formation of this compound.

Comparison of Analytical Methods

The quantification of short-chain acyl-CoAs like this compound can be achieved through several analytical techniques. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard due to its high sensitivity and specificity.[1] However, other methods such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and enzymatic assays also exist.

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) High (fmol range)Moderate (pmol range)Moderate
Limit of Quantification (LOQ) High (fmol range)Moderate (nmol range)Moderate
Linearity (R²) >0.99>0.99Variable
Precision (%RSD) <15%<20%<20%
Specificity Very HighModerate (potential for co-elution)High (enzyme-dependent)
Throughput HighModerateLow to Moderate
Derivatization Required NoYes (for fluorescence)No

Experimental Protocols

LC-MS/MS Method for Acyl-CoA Quantification (Adapted Protocol)

This protocol is adapted from established methods for short-chain acyl-CoA analysis and can be optimized for this compound.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of biological sample (e.g., plasma, serum, tissue homogenate), add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor and product ions for this compound and the internal standard need to be determined by direct infusion of the analytical standards.

Experimental Workflow

G LC-MS/MS Experimental Workflow Sample Biological Sample (Plasma, Serum, Tissue) Precipitation Protein Precipitation (Acetonitrile + Internal Standard) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation (Nitrogen Stream) Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data Data Analysis LC_MS->Data

Workflow for the quantification of this compound using LC-MS/MS.

Reference Ranges

Directly established reference ranges for this compound in human biological samples are not currently available in the published literature. However, reference ranges for its precursor, isoleucine, and downstream metabolites can provide valuable clinical and research context. An accumulation of these downstream metabolites may indicate a metabolic block in the isoleucine catabolism pathway.

Reference Ranges for Isoleucine and Related Metabolites in Human Plasma/Serum and Urine

AnalyteBiological MatrixAge GroupReference Range
L-Isoleucine Plasma>15 years27.7 - 112.8 µmol/L[2]
2 - 15 years27.7 - 110.3 µmol/L[2]
31 days - 23 months25.2 - 126.4 µmol/L[2]
0 - 30 days19.3 - 127.4 µmol/L[2]
2-Methylbutyrylcarnitine (B1244155) (C5) Plasma>/= 8 years< 0.51 nmol/mL[3]
8 days - 7 years< 0.63 nmol/mL[3]
< 0.38 nmol/mL[3]
2-Methylbutyrylglycine (B135152) UrineAll agesUndetectable in healthy individuals.[4][5]

Validation of Analytical Methods

The validation of any analytical method is crucial to ensure the reliability and accuracy of the results. Key validation parameters that should be assessed according to regulatory guidelines include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.

Conclusion

The quantification of this compound is a challenging but important aspect of studying branched-chain amino acid metabolism. While LC-MS/MS offers the most sensitive and specific approach, the lack of established reference ranges for this particular intermediate necessitates a careful and comprehensive validation of the chosen analytical method. In the absence of direct reference values, monitoring the concentrations of the precursor L-isoleucine and the downstream metabolites 2-methylbutyrylcarnitine and 2-methylbutyrylglycine can provide valuable insights into the flux of the isoleucine catabolic pathway. Further research is required to establish definitive reference intervals for this compound in various biological matrices to aid in the diagnosis and monitoring of related metabolic disorders.

References

Safety Operating Guide

Navigating the Disposal of 3-oxo-(2S)-Methylisocapryloyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of any chemical is paramount to ensuring laboratory safety and environmental protection. For novel or specialized compounds like 3-oxo-(2S)-Methylisocapryloyl-CoA, a specific Safety Data Sheet (SDS) may not be readily available. In the absence of explicit disposal instructions, a conservative approach must be adopted, treating the compound as potentially hazardous. This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound and other novel research chemicals, ensuring compliance with general laboratory safety standards.

The primary directive for disposing of uncharacterized chemical waste is to consult your institution's Environmental Health and Safety (EHS) department.[1][2][3] Disposal of unknown chemicals is often costly and requires specialized analysis, making proper labeling and hazard assessment critical from the outset.[1][4][5]

Step 1: Hazard Assessment

Before handling or disposal, a thorough hazard assessment is crucial.[6][7] For a novel compound, this involves evaluating its chemical structure and considering the hazards of similar molecules. This compound is a derivative of Coenzyme A (CoA), a biologically active molecule central to cellular metabolism. Therefore, it should be handled as a biologically active substance. It is prudent to assume the compound is hazardous until proven otherwise.[8]

Inferred Hazard Analysis:

  • Parent Compound: Coenzyme A is a complex molecule involved in numerous enzymatic reactions.[9] While the SDS for Coenzyme A itself does not list it as hazardous, derivatives can have significantly different properties.

  • Structural Analogs: Researchers should consider the hazards of other keto-acyl-CoA compounds or similar thioesters used in their laboratory.

  • Unknown Toxicity: Assume the compound may be toxic, an irritant, or have unknown long-term health effects. Handle with appropriate personal protective equipment (PPE) at all times.

Hazard Property Data for this compound Recommended Action/Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Data Not AvailableAssume toxic. Avoid ingestion, skin contact, and inhalation of aerosols or dust. Handle in a chemical fume hood.[8]
Skin Corrosion/Irritation Data Not AvailableAssume irritant. Wear chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation Data Not AvailableAssume irritant. Wear safety glasses or goggles.[8]
Carcinogenicity/Mutagenicity Data Not AvailableAssume unknown. Handle as a potential carcinogen/mutagen.
Aquatic Toxicity Data Not AvailableDo not dispose of down the drain. Prevent release to the environment.[9][10]
Reactivity Data Not AvailableStore away from strong acids, bases, and oxidizing agents.
Biological Activity Biologically ActiveHandle with care to avoid unintended biological effects.
Step 2: Personal Protective Equipment (PPE) and Handling

Always wear appropriate PPE when handling this compound waste.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Body Protection: A lab coat.

  • Engineering Controls: All handling of the compound, especially when generating waste solutions or weighing solid material, should be performed in a certified chemical fume hood to prevent inhalation.[8]

Step 3: Segregation and Waste Collection

Proper segregation of chemical waste is mandatory to prevent dangerous reactions.[7]

  • Designate a Waste Container: Use a dedicated, chemically compatible container with a secure, leak-proof screw cap. The container must be in good condition.

  • Compatibility: Do not mix this compound waste with other waste streams unless their compatibility is known and confirmed. It is best practice to collect it as a separate waste stream.

  • Waste Form:

    • Solid Waste: Collect in a clearly labeled, sealed container.

    • Liquid Waste (Aqueous): Collect in a labeled, sealed container. Do not pour down the sanitary sewer.

    • Contaminated Labware: Disposable items (e.g., pipette tips, tubes) should be placed in a designated, sealed hazardous waste container.

Step 4: Labeling and Storage

All waste containers must be meticulously labeled to ensure safety and regulatory compliance.

Labeling Requirements: The waste container label must include:

  • The words "Hazardous Waste" .

  • Full Chemical Name: "Waste this compound". Avoid using abbreviations or chemical formulas.[2][3]

  • Composition: If in a solution, list all components and their approximate percentages (e.g., "this compound (~1 mg/mL) in 99% Water, 1% TRIS buffer").

  • Principal Investigator (PI) Name and Contact Information.

  • Associated Hazards: Based on the hazard assessment, list potential hazards (e.g., "Potentially Toxic," "Biologically Active").

Storage (Satellite Accumulation Area - SAA):

  • Store the labeled waste container at or near the point of generation.[5]

  • The container must be kept closed except when adding waste.

  • Store in secondary containment (e.g., a plastic tub) to contain any potential leaks.

  • Ensure the storage area is away from incompatible materials.

Step 5: Disposal Protocol

The final step is to arrange for disposal through your institution's EHS department. Do not attempt to treat or neutralize the chemical unless it is a well-established and approved laboratory procedure.

  • Request Pickup: Once the waste container is full or has been stored for the maximum allowable time per institutional policy, submit a chemical waste pickup request to your EHS office.[2][3]

  • Provide Information: Accurately transfer the information from your waste label to the pickup request form. EHS will use this to determine the final disposal method, which is typically high-temperature incineration by a licensed waste disposal facility.

  • Follow EHS Instructions: Adhere to any specific instructions provided by EHS for the pickup and transport of the waste container.

Mandatory Visualizations

Disposal Workflow Diagram

G cluster_prep Step 1 & 2: Preparation cluster_collect Step 3 & 4: Waste Accumulation cluster_dispose Step 5: Final Disposal A Perform Hazard Assessment (Assume Hazardous) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select & Label Compatible Hazardous Waste Container B->C D Segregate Waste (Solid, Liquid, Sharps) C->D E Store in Secondary Containment in Satellite Accumulation Area (SAA) D->E F Keep Container Closed E->F G Container Full or Max Storage Time Reached? F->G G->E No H Submit Chemical Waste Pickup Request to EHS G->H Yes I Follow EHS Instructions for Pickup H->I J Waste Disposed by Licensed Facility I->J

Caption: Logical workflow for the safe disposal of novel research chemicals.

References

Personal protective equipment for handling 3-oxo-(2S)-Methylisocapryloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 3-oxo-(2S)-Methylisocapryloyl-CoA. The information is compiled based on the properties of coenzyme A derivatives and general laboratory safety protocols, as a specific Safety Data Sheet (SDS) for this compound is not publicly available.

Hazard Identification and Chemical Properties

While specific toxicity data for this compound is limited, compounds of a similar nature (acyl-CoA thioesters) may present hazards. Based on SDS for related chemicals, the following potential hazards should be considered.[1][2][3] It is imperative to handle this compound with care, assuming it may be harmful.

Table 1: Chemical Properties and Storage

Property Value Source
Molecular Formula C30H50N7O18P3S [4]
Molecular Weight 921.74 g/mol [4]
Appearance Not specified (likely a solid)
Storage Temperature -20°C [5][6]
Stability Stable for at least 3 months at -20°C.[6] Protect from light.[4]

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | |

Potential Hazards (Inferred from related compounds):

  • H302: Harmful if swallowed.[1][3]

  • H317: May cause an allergic skin reaction.[1]

  • H318: Causes serious eye damage.[1][2]

  • H373: May cause damage to organs through prolonged or repeated exposure.[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk. The following table outlines the minimum required PPE based on precautionary statements for similar chemicals.[1]

Table 2: Required Personal Protective Equipment (PPE)

Area Protected Required Equipment Specifications & Best Practices
Eyes / Face Safety glasses with side shields or chemical safety goggles. A face shield is recommended if there is a splash hazard. Must be worn at all times in the laboratory. A face shield alone is not sufficient protection.[7]
Skin Chemical-resistant lab coat. Keep sleeves down and the coat fully buttoned. Remove immediately if contaminated.
Hands Nitrile or other suitable chemical-resistant gloves. Check gloves for integrity before use. Change gloves frequently and immediately if contaminated. Avoid skin contact.[2]

| Respiratory | Not generally required if handled in a certified chemical fume hood. | If aerosols may be generated outside a fume hood, a NIOSH-approved respirator may be necessary. |

Operational Plan: Step-by-Step Handling Protocol

All operations should be conducted in a well-ventilated laboratory, preferably inside a chemical fume hood, to avoid the generation of vapors or aerosols.[1]

Step 1: Preparation and Pre-Handling

  • Designate Work Area: Clearly designate an area for handling, preferably within a chemical fume hood.

  • Assemble Materials: Gather all necessary equipment, including vials, solvents, pipettes, and waste containers, before retrieving the compound from storage.

  • Equilibrate Compound: Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Don PPE: Put on all required PPE as detailed in Table 2.

Step 2: Handling and Use

  • Work in Fume Hood: Perform all weighing and solution preparation inside a certified chemical fume hood.

  • Avoid Inhalation: Do not breathe dust, mist, or vapors.[1]

  • Prevent Contact: Avoid contact with skin and eyes.[2] Immediately change any contaminated clothing.[1]

  • Portioning: Carefully weigh the required amount of the compound. If creating a stock solution, use an appropriate buffer or solvent as dictated by your experimental protocol. Acyl-CoA compounds can be unstable in aqueous solutions.[8]

  • Hygiene: Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1]

Step 3: First Aid Measures

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1]

  • If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[1][2]

  • If Inhaled: Move the person to fresh air. If symptoms persist, call a physician.[2][3]

Caption: Workflow for safe handling and disposal of this compound.

Disposal Plan

Chemical waste must be managed according to institutional policies and local environmental regulations. Do not dispose of this chemical down the drain or in regular trash.[9]

Step 1: Waste Collection

  • Use a Designated Container: All waste containing this compound, including stock solutions, reaction mixtures, and contaminated solvents, must be collected in a designated hazardous waste container that is leak-proof and has a secure lid.

  • Solid Waste: Dispose of chemically contaminated items such as gloves, pipette tips, and weigh boats as solid hazardous waste in a separate, clearly marked container.[7]

Step 2: Labeling

  • Label Immediately: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[9]

  • Complete Information: The label must include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "this compound" and all other components of the waste mixture by percentage.[9]

    • The associated hazards (e.g., Toxic, Irritant).[9]

    • The date the container became full.[9]

Step 3: Storage and Disposal

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory.[9]

  • Segregate Incompatibles: Ensure the waste container is stored away from incompatible materials.[9]

  • Arrange for Pickup: Once the container is full, or within one year of the start date, arrange for its disposal through your institution's Environmental Health & Safety (EHS) department.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.